molecular formula C6H2BrN3O2S B1299622 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole CAS No. 72023-79-1

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B1299622
CAS No.: 72023-79-1
M. Wt: 260.07 g/mol
InChI Key: BPYYEVZFVMMYSS-UHFFFAOYSA-N
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Description

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is a useful research compound. Its molecular formula is C6H2BrN3O2S and its molecular weight is 260.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-nitro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYYEVZFVMMYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361006
Record name 5-bromo-4-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72023-79-1
Record name 5-bromo-4-nitro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 5-Bromo-4-nitrobenzo[c]thiadiazole: A Practical Guide to Structural Elucidation

Spectroscopic Characterization of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole: A Practical Guide to Structural Elucidation

This guide provides a comprehensive framework for the spectroscopic analysis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, a heterocyclic compound of interest in materials science and medicinal chemistry. Benzothiadiazole derivatives are recognized for their unique electronic and photophysical properties, often serving as key building blocks in the development of semiconductors, optical chemosensors, and pharmacologically active agents.[1][4][5] Given the critical importance of unambiguous structural confirmation in any research or development pipeline, this document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity and purity of this specific molecule.

Instead of merely presenting data, this guide is structured to walk the researcher through the process of prediction, acquisition, and interpretation of spectroscopic results. It explains the causal reasoning behind experimental choices and provides self-validating protocols, empowering scientists to confidently characterize this and similar complex organic molecules.

Molecular Structure and Spectroscopic Overview

The structure of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole features a bicyclic aromatic system where a benzene ring is fused to an electron-deficient thiadiazole ring. The benzene moiety is further substituted with a bromine atom and a nitro group, both of which are strongly electron-withdrawing. These features dictate the molecule's electronic environment and, consequently, its spectroscopic signatures.

The anticipated analytical workflow involves three key stages, each providing a unique piece of the structural puzzle.

Gcluster_0Analytical WorkflowANMR Spectroscopy(¹H & ¹³C)DConfirmed StructureA->D C-H FrameworkConnectivityBIR SpectroscopyB->D Functional Groups(NO₂, C-Br)CMass SpectrometryC->D Molecular WeightElemental Composition

Caption: Structure and numbering for NMR assignments.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Prediction & Rationale The aromatic region of the ¹H NMR spectrum is expected to be simple, showing signals for only two protons, H-6 and H-7.

  • Chemical Shift: Both protons are attached to a highly electron-deficient ring system due to the cumulative withdrawing effects of the nitro group and the fused thiadiazole ring. Therefore, their signals are predicted to appear significantly downfield, likely in the range of 8.0-9.0 ppm.

  • Multiplicity: These two adjacent protons will couple to each other, resulting in a pair of doublets (an AX spin system).

  • Coupling Constant: The coupling constant (³JHH) between ortho protons on a benzene ring is typically 7-9 Hz.

Experimental Protocol

  • Objective: To obtain a high-resolution ¹H NMR spectrum for unambiguous signal assignment.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often an excellent choice for nitroaromatic compounds due to its high solubilizing power.

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength enhances signal dispersion and simplifies interpretation.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse sequence.

      • Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.

      • Temperature: 298 K (room temperature).

    • Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz) to improve signal-to-noise without significantly sacrificing resolution. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Predicted Data Summary

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-78.5 - 8.8Doublet (d)8.0 - 9.0
H-68.2 - 8.5Doublet (d)8.0 - 9.0

Note: H-7 is likely further downfield than H-6 due to its proximity to the thiadiazole ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Prediction & Rationale The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbon atoms, as they are all in unique chemical environments.

  • Chemical Shift:

    • Carbons directly attached to electronegative atoms or groups (C-4, C-5, C-5a, C-7a) will be significantly deshielded.

    • The carbon bearing the nitro group (C-4) and the carbon fused to the thiadiazole ring's nitrogen (C-7a) are expected to be far downfield.

    • The carbon attached to bromine (C-5) will be influenced by the heavy atom effect, and its chemical shift can vary but is generally found around 115-125 ppm.

    • The two carbons bearing protons (C-6, C-7) will appear in the typical aromatic region, around 120-135 ppm.

Experimental Protocol

  • Objective: To detect all unique carbon atoms and aid in their assignment.

  • Methodology:

    • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be required to reduce acquisition time.

    • Instrumentation: 400 MHz (or higher) NMR spectrometer operating at the corresponding ¹³C frequency (e.g., 100 MHz).

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: ~1-2 hours, depending on concentration.

      • Spectral Width: 0-200 ppm.

    • Advanced Experiments (Optional): Run a DEPT-135 experiment to differentiate between CH carbons (positive signal) and CH₂/CH₃ carbons (negative/absent signals). In this case, it will confirm the C-6 and C-7 signals.

Predicted Data Summary

CarbonPredicted δ (ppm)Notes
C-7a150 - 155Fused to thiadiazole (N-C=C)
C-5a148 - 152Fused to thiadiazole (S-C=C)
C-4145 - 150Attached to -NO₂
C-7130 - 135Aromatic CH
C-6125 - 130Aromatic CH
C-5115 - 125Attached to -Br

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Theoretical Prediction & Rationale The IR spectrum of 5-Bromo-4-nitrobenzo[c]thiadiazole is expected to be dominated by strong absorptions from the nitro group and vibrations from the substituted aromatic system.

  • Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs).

  • Aromatic Ring: Look for C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region.

  • Carbon-Bromine Bond (C-Br): The C-Br stretch appears at lower frequencies, typically in the 500-650 cm⁻¹ range.

Experimental Protocol

  • Objective: To confirm the presence of key functional groups (NO₂, C-Br, aromatic system).

  • Methodology:

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal. ATR requires minimal sample preparation and provides high-quality data.

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first.

    • Data Processing: The resulting spectrum is typically presented in terms of transmittance (%) versus wavenumber (cm⁻¹).

Predicted Data Summary

Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
1620 - 1580Aromatic C=C/C=N StretchMedium
1550 - 1510 NO₂ Asymmetric Stretch Strong
1360 - 1320 NO₂ Symmetric Stretch Strong
1500 - 1400Aromatic C=C/C=N StretchMedium
850 - 750C-H Out-of-plane BendingStrong
650 - 500C-Br StretchMedium

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. Its fragmentation patterns offer further structural clues.

Theoretical Prediction & Rationale The molecular formula is C₆H₂BrN₃O₂S. The calculated monoisotopic mass is 274.9058 u.

  • Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity (the "M" and "M+2" peaks), corresponding to the two stable isotopes ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of a monobrominated compound.

  • Fragmentation: Under ionization (e.g., Electron Ionization - EI), the molecular ion is expected to fragment through the loss of stable neutral molecules or radicals. Common losses for this structure would include:

    • Loss of NO₂ (46 u)

    • Loss of NO (30 u)

    • Loss of the Br radical (79/81 u)

GM[M]⁺˙m/z 275/277F1[M - NO₂]⁺m/z 229/231M->F1- NO₂F2[M - Br]⁺m/z 196M->F2- Br•F3[M - NO]⁺˙m/z 245/247M->F3- NO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol

  • Objective: To confirm the molecular weight, elemental formula, and key structural motifs via fragmentation.

  • Methodology:

    • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is preferred for accurate mass measurement.

    • Ionization Method: Electrospray Ionization (ESI) is a soft technique suitable for confirming the molecular weight. Electron Ionization (EI) is a higher-energy technique that is excellent for inducing fragmentation and providing structural information.

    • Sample Preparation: For ESI, dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). For EI, introduce the solid sample via a direct insertion probe.

    • Data Analysis:

      • Identify the molecular ion cluster at m/z ~275 and ~277 and confirm the ~1:1 intensity ratio.

      • Use the accurate mass data to confirm the elemental formula (C₆H₂BrN₃O₂S) using the instrument's software.

      • Analyze the fragment ions to corroborate the predicted fragmentation pathways.

Predicted Data Summary

m/z (Nominal)m/z (Exact)Isotope PatternAssignment
275 / 277274.9058 / 276.9037~1:1[M]⁺˙
229 / 231228.9109 / 230.9089~1:1[M - NO₂]⁺
196195.9816N/A[M - Br]⁺

Conclusion

The structural elucidation of 5-Bromo-4-nitrobenzo[c]t[1][2][3]hiadiazole is a straightforward process when approached with a systematic, multi-technique spectroscopic strategy. The combination of NMR, IR, and MS provides orthogonal and confirmatory data. ¹H and ¹³C NMR will confirm the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy will provide rapid verification of the essential nitro and aromatic functional groups. Finally, high-resolution mass spectrometry will unequivocally establish the elemental formula and molecular weight, with the characteristic bromine isotope pattern serving as a definitive check. By following the predictive models and experimental protocols outlined in this guide, researchers can achieve a high degree of confidence in the structural integrity of their material, a prerequisite for any subsequent application.

References

  • Benchchem. (n.d.). Spectroscopic Properties of 2,1,3-Benzothiadiazole-4-carboxylic Acid: An In-depth Technical Guide.
  • Zając, D., Honisz, D., & Łapkowski, M. (2020). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Molecules, 25(20), 4781. Available at: [Link]

  • Ferreira, B. R., et al. (2022). Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. Sciforum.
  • Royal Society of Chemistry. (2013). bibenzo[c]t[1][2][3]hiadiazole Supplementary Information. Available at:

  • Kastal, K., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(15), 4435. Available at: [Link]

Foreword: The Benzothiadiazole Core - A Nexus of Modern Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic and Photophysical Properties of Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of advanced materials has led scientists down a path of molecular engineering, where the precise arrangement of atoms dictates the macroscopic properties of a substance. In the realm of organic electronics and photophysics, few molecular scaffolds have demonstrated the versatility and profound impact of 2,1,3-benzothiadiazole (BTD). This seemingly simple bicyclic heterocycle, composed of a benzene ring fused to a thiadiazole ring, is a cornerstone in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sophisticated biomedical sensors and therapeutics.[1][2][3][4]

This guide is crafted for the hands-on researcher, the inquisitive scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts but a deep dive into the causality that governs the remarkable properties of BTD derivatives. We will dissect the intricate relationship between molecular structure and electronic behavior, explore the vibrant photophysical phenomena they exhibit, and provide validated, step-by-step protocols for their characterization. Our journey will be grounded in established scientific principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource for your research endeavors.

The Electronic Heart of the Matter: Understanding the Benzothiadiazole Acceptor

The utility of the BTD core is fundamentally rooted in its intrinsic electron-deficient nature.[5][6] The fusion of the aromatic benzene ring with the electron-withdrawing thiadiazole heterocycle creates a potent electron acceptor unit. This characteristic is the primary driver for its widespread use in donor-acceptor (D-A) type architectures, which are the workhorses of modern organic electronics.

In a typical D-A-D or D-A-π-A molecular design, the BTD unit serves as the central acceptor (A), flanked by electron-donating (D) moieties (like thiophene, carbazole, or triphenylamine) and often connected via a π-conjugated bridge.[7][8] This arrangement has profound consequences for the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Localization: The LUMO of the molecule is predominantly localized on the electron-deficient BTD core.[7] This means that upon excitation or electron injection, the electron density is pulled towards the center of the molecule.

  • HOMO Localization: Conversely, the HOMO is typically localized on the electron-donating units.

  • Tuning the Energy Gap: This spatial separation of the HOMO and LUMO results in a lower energy gap (Eg) compared to the individual constituent parts.[9] This energy gap is a critical parameter, as it dictates the energy of light the molecule can absorb and emit, as well as its semiconductor properties. The ability to precisely tune this gap by chemically modifying the donor and acceptor units is a key advantage of BTD-based systems.[6][9]

Caption: A typical Donor-Acceptor-Donor (D-A-D) molecular architecture.

The Dance of Light: Photophysical Properties

The unique electronic structure of BTD derivatives gives rise to a rich set of photophysical properties, making them highly suitable for applications that involve light absorption and emission.

Intramolecular Charge Transfer (ICT)

Upon photoexcitation, an electron is promoted from the HOMO (on the donor) to the LUMO (on the acceptor). This light-induced redistribution of electron density from the donor to the BTD core is known as Intramolecular Charge Transfer (ICT).[10] This ICT transition is the primary origin of the strong, long-wavelength absorption bands observed in the UV-visible spectra of these compounds.[7]

The efficiency and energy of the ICT process are highly sensitive to the strength of the donor and acceptor units and the nature of the solvent environment.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. BTD derivatives, particularly those with a significant ICT character, often exhibit pronounced solvatochromism.[5] In polar solvents, the excited state, which has a larger dipole moment due to the charge separation, is stabilized more than the ground state. This stabilization lowers the energy of the excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. This property is invaluable for creating chemical sensors, as the emission color can signal changes in the local environment.[11][12]

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectra. BTD derivatives are known for their generally large Stokes shifts.[5][13] This is a highly desirable property for fluorescent probes and OLEDs because it minimizes self-absorption (re-absorption of emitted light by neighboring molecules), which can quench fluorescence and reduce device efficiency.

Engineering the Molecule: Structure-Property Relationships

The true power of BTD chemistry lies in the ability to rationally design molecules with tailored properties. By strategically modifying the chemical structure, researchers can fine-tune the electronic and photophysical characteristics to suit specific applications.[14][15]

The key principle is modulating the electron-donating and -withdrawing strength of the various components.

  • Strengthening the Donor: Using stronger electron-donating groups (e.g., replacing thiophene with 3,4-ethylenedioxythiophene (EDOT)) raises the HOMO energy level, leading to a smaller energy gap and a red-shift in absorption.[7]

  • Strengthening the Acceptor: Introducing electron-withdrawing substituents, such as fluorine (F) or cyano (CN) groups, onto the BTD core lowers the LUMO energy level.[8][16][17] This also reduces the energy gap and red-shifts the absorption spectrum. Fluorination, in particular, has been a highly successful strategy for developing high-performance polymers for OPVs and n-type semiconductors for OFETs.[16]

Caption: Tuning frontier orbital energies via donor and acceptor modification.

Data Summary: Impact of Substituents

The following table summarizes the general effects of common substituents on the photophysical and electronic properties of BTD derivatives, as documented in the literature.

Substituent on BTD CoreEffect on LUMOEnergy Gap (Eg)Absorption (λmax)Typical Application BenefitReference
Fluorine (F) LowersDecreasesRed-shiftImproved electron transport (OFETs), higher Voc (OPVs)[16][17]
Cyano (CN) Strongly LowersDecreasesRed-shiftEnhanced electron affinity, n-type materials[16][18]
Alkoxy (-OR) RaisesIncreasesBlue-shiftIncreased solubility, modified morphology[19]
π-extension (fused rings) LowersDecreasesRed-shiftBroader light absorption (OPVs)[1]

Experimental & Computational Workflow: A Self-Validating System

A robust investigation of BTD derivatives relies on a synergistic approach combining experimental characterization with theoretical modeling. This dual strategy provides a self-validating system where computational predictions guide synthetic efforts and experimental results validate theoretical models.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Application synthesis Design & Synthesis of BTD Derivative purification Purification (Column Chromatography, Recrystallization) synthesis->purification uv_vis UV-Vis & Fluorescence Spectroscopy purification->uv_vis cv Cyclic Voltammetry (CV) purification->cv dft Computational Modeling (DFT/TD-DFT) purification->dft analysis Structure-Property Correlation uv_vis->analysis cv->analysis dft->analysis device Device Fabrication & Testing (OFET, OPV, Sensor) analysis->device

Caption: A validated workflow for the study of benzothiadiazole derivatives.

Experimental Protocols

This technique is fundamental for probing the photophysical properties of BTD derivatives.[5][11][20]

  • Solution Preparation: Prepare a stock solution of the BTD derivative in a high-purity spectroscopic grade solvent (e.g., chloroform, THF, or toluene) at a concentration of approximately 10-3 M.

  • Dilution: Create a dilute solution (typically 10-5 to 10-6 M) from the stock solution in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield a maximum absorbance below 0.1 to avoid inner filter effects in fluorescence measurements.

  • Absorption Spectrum: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer. The solvent used for dilution should be used as the reference. Identify the wavelength of maximum absorption (λmax, abs).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λmax, abs. Record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λmax, em).

  • Data Analysis:

    • Calculate the Stokes shift: Stokes Shift (nm) = λmax, em - λmax, abs.

    • Determine the fluorescence quantum yield (ΦF) using a known standard (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol) via the comparative method.

CV is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[7][10][21]

  • System Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Preparation: Dissolve the BTD derivative in the electrolyte solution at a concentration of ~1 mM.

  • Calibration: Add ferrocene (Fc/Fc+) as an internal standard. Record the voltammogram and determine the half-wave potential E1/2(Fc/Fc+).

  • Measurement: Record the cyclic voltammogram of the BTD derivative solution. Scan in both the positive (oxidation) and negative (reduction) directions to find the onset potentials for oxidation (Eonset, ox) and reduction (Eonset, red).

  • Energy Level Calculation:

    • Estimate the HOMO level: HOMO (eV) = -[Eonset, ox - E1/2(Fc/Fc+) + 4.8]

    • Estimate the LUMO level: LUMO (eV) = -[Eonset, red - E1/2(Fc/Fc+) + 4.8]

    • Note: The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level. This value can vary slightly in the literature.

Computational Modeling: DFT Insights

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides invaluable insights into the electronic structure and optical properties of molecules.[7][9][14][18][22]

  • Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-31G(d).[7][9]

  • FMO Analysis: From the optimized geometry, the energies and spatial distributions of the HOMO and LUMO can be calculated and visualized. This confirms the D-A character and provides a theoretical estimate of the energy gap.

  • Simulating Spectra: TD-DFT calculations are then performed on the optimized structure to predict the electronic transitions. This yields theoretical absorption wavelengths (λmax) and oscillator strengths, which can be directly compared to experimental UV-Vis spectra.

Applications: From Lab Bench to Real World

The tunable properties of BTD derivatives have enabled their successful application in a diverse range of fields.

  • Organic Electronics: As discussed, BTD is a key building block for semiconducting polymers used in OFETs, where they facilitate charge transport, and in OPVs, where their broad absorption helps harvest solar energy.[1][3][6][21]

  • Sensing: The sensitivity of their fluorescence to the local environment makes BTD derivatives excellent candidates for chemosensors. They have been successfully used to detect anions, cations, and neutral molecules like nitroaromatic explosives.[11][12][23][24]

  • Biomedical Applications: The BTD scaffold has shown significant potential in medicine. Its derivatives are used as fluorescent probes for bioimaging, specifically for staining lipid droplets in cells, which are associated with cancer progression.[5] Furthermore, some BTD-based polymers act as photosensitizers, generating reactive oxygen species upon light activation for use in Photodynamic Therapy (PDT) to treat cancer.[25][26]

Conclusion and Future Outlook

The 2,1,3-benzothiadiazole core has firmly established itself as a privileged scaffold in materials science and medicinal chemistry. Its robust, electron-accepting nature, coupled with the synthetic accessibility for fine-tuning its electronic and photophysical properties, provides a powerful platform for innovation. The synergy between synthetic chemistry, photophysical characterization, and computational modeling has created a clear roadmap for designing next-generation materials.

The future of BTD research is bright. Ongoing efforts are focused on developing novel derivatives with even narrower energy gaps for near-infrared applications, designing more efficient photosensitizers for targeted cancer therapies, and integrating these materials into flexible and wearable electronic devices. As our understanding of the intricate structure-property relationships continues to deepen, the potential for BTD-based technologies to address global challenges in energy, healthcare, and security will undoubtedly expand.

References

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Solubility and Stability of 5-Bromo-4-nitrobenzo[c]thiadiazole: A Methodological Approach

Solubility and Stability of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole: A Methodological Approach

Abstract

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a heterocyclic compound of interest within medicinal chemistry and materials science due to its unique structural and electronic properties. As with any novel chemical entity, a comprehensive understanding of its physicochemical characteristics is paramount for its application, formulation, and development. This guide provides a detailed framework for systematically determining the solubility and stability of this compound. While specific experimental data for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies required to generate this critical data. We present standardized protocols for solubility assessment in various organic solvents and a comprehensive approach to stability evaluation through forced degradation studies, in line with established pharmaceutical development guidelines.

Introduction: The Importance of Physicochemical Characterization

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole belongs to the benzothiadiazole class of molecules, which are recognized for their diverse biological activities and unique photophysical properties. The presence of a nitro group and a bromine atom on the benzothiadiazole core suggests a compound with significant electron-withdrawing characteristics, influencing its reactivity, and potential as a synthetic building block.

For researchers in drug development, understanding solubility is fundamental. It dictates the choice of solvents for synthesis and purification, impacts bioavailability, and is a critical parameter in formulation design. Similarly, stability is a non-negotiable aspect of a compound's viability. A thorough stability profile, established through forced degradation studies, helps to identify potential degradation pathways, determine intrinsic stability, and is a regulatory requirement for validating the analytical methods used to ensure product quality and safety over time.[1][4]

This guide serves as a practical manual for scientists, providing the necessary experimental frameworks to fully characterize the solubility and stability of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Predicted Physicochemical Profile

Based on its chemical structure, we can infer a general physicochemical profile for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole:

  • Appearance: Likely a crystalline solid, possibly colored (yellow to orange), a common characteristic of nitroaromatic compounds.

  • Polarity: The molecule possesses polar functional groups (nitro, thiadiazole ring) and a nonpolar aromatic system. This suggests it will have limited solubility in water but should be soluble in a range of polar organic solvents.

  • Reactivity: The nitroaromatic system may be susceptible to reduction. The bromine atom can potentially participate in cross-coupling reactions, making it a versatile synthetic intermediate.[5] The electron-deficient aromatic ring may be prone to nucleophilic aromatic substitution.

  • Thermal and Photochemical Sensitivity: Nitroaromatic compounds are known to be sensitive to heat and light, which can induce degradation.[6][7]

A Framework for Solubility Determination

To ensure accurate and reproducible results, determining the thermodynamic solubility is crucial. This is the true equilibrium concentration of a solute in a solvent at a given temperature. The shake-flask method is the gold standard for this determination.

Experimental Workflow for Solubility Assessment

The logical flow for determining thermodynamic solubility is depicted below. This process ensures that equilibrium is reached and that the quantification is accurate.

Gcluster_prepPreparationcluster_equilibrationEquilibrationcluster_analysisAnalysiscluster_quantQuantificationprepWeigh excess compoundinto vialsadd_solventAdd selected organicsolventsprep->add_solventagitateAgitate at constant temp(e.g., 25°C) for 24-48hadd_solvent->agitatesettleAllow to settle/centrifugeagitate->settlealiquotTake supernatant aliquotsettle->aliquotdiluteDilute with mobile phasealiquot->dilutehplcAnalyze by validatedHPLC-UV methoddilute->hplcquantifyQuantify against acalibration curvehplc->quantifycalculateCalculate solubility(e.g., mg/mL)quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole in a range of organic solvents at a controlled temperature.

Materials:

  • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (purity >98%)

  • Selected organic solvents (e.g., Acetonitrile, Methanol, Ethanol, Dichloromethane, Acetone, Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to several vials. The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the vials.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to obtain a clear supernatant.

  • Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Perform a precise serial dilution with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.[8]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Presentation of Solubility Data

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

SolventPolarity IndexDielectric ConstantSolubility at 25°C (mg/mL)
Dichloromethane3.19.1(Experimental Value)
Acetone5.120.7(Experimental Value)
Acetonitrile5.837.5(Experimental Value)
Ethanol4.324.5(Experimental Value)
Methanol5.132.7(Experimental Value)
Dimethyl Sulfoxide7.246.7(Experimental Value)

Comprehensive Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[1][9] This is essential for developing and validating a stability-indicating analytical method (SIAM) , which can accurately measure the active compound in the presence of its degradants.[10]

Overall Workflow for Stability Assessment

The process involves subjecting the compound to a battery of stress conditions and analyzing the resulting mixtures with a high-resolution chromatographic method.

Gcluster_stressStress Conditionscluster_analysisAnalysis & Characterizationcluster_outputOutcomeshydrolysisHydrolytic(Acid, Base, Neutral)hplcAnalyze via Stability-Indicating HPLC-DADhydrolysis->hplcoxidationOxidative(e.g., H₂O₂)oxidation->hplcphotolyticPhotolytic(UV/Vis Light)photolytic->hplcthermalThermal(Dry Heat, Humidity)thermal->hplcmass_balanceAssess Mass Balancehplc->mass_balancelcmsIdentify Degradants(LC-MS/MS)mass_balance->lcmspathwayPropose DegradationPathwayslcms->pathwaymethodValidate AnalyticalMethodpathway->methodstabilityDetermine IntrinsicStability Profilemethod->stabilitycompound5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazolecompound->hydrolysiscompound->oxidationcompound->photolyticcompound->thermal

Caption: Comprehensive Workflow for Forced Degradation Studies.

Protocols for Stress Conditions

For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without overly complex secondary reactions.[11]

1. Hydrolytic Degradation:

  • Rationale: To assess susceptibility to hydrolysis across the pH spectrum.

  • Conditions:

    • Acidic: 0.1 M HCl, heated at 60-80°C.

    • Basic: 0.1 M NaOH, at room temperature or slightly heated.

    • Neutral: Purified water, heated at 60-80°C.

  • Procedure: Samples are incubated for a defined period (e.g., up to 72 hours), with aliquots taken at intermediate time points. Basic samples should be neutralized before analysis.

  • Expected Outcome: Benzothiadiazole rings can be susceptible to cleavage under harsh pH conditions.

2. Oxidative Degradation:

  • Rationale: To evaluate the compound's stability in the presence of oxidizing agents.

  • Conditions: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[10]

  • Procedure: The reaction is monitored over several hours. The choice of H₂O₂ concentration depends on the compound's reactivity.

  • Expected Outcome: The nitro group and the thiadiazole ring are potential sites of oxidation.

3. Photolytic Degradation:

  • Rationale: To determine light sensitivity, a critical parameter for storage and handling.

  • Conditions: The compound (in both solid and solution form) is exposed to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A dark control sample must be run in parallel.

  • Procedure: Expose samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Expected Outcome: Nitroaromatic compounds are often photolabile and can undergo photoreduction or ring cleavage.[6]

4. Thermal Degradation:

  • Rationale: To assess stability at elevated temperatures, simulating conditions during manufacturing or storage in hot climates.

  • Conditions:

    • Dry Heat: The solid compound is exposed to high temperatures (e.g., 80-100°C).

    • Humidity: The solid compound is exposed to high temperature and high relative humidity (e.g., 75% RH or greater).[3]

  • Procedure: Samples are stored under these conditions for several days or weeks.

  • Expected Outcome: Thermal stress can induce decomposition, potentially leading to the release of nitrogen oxides (NOx) from the nitro group.[7][12]

Development of a Stability-Indicating HPLC Method

A robust analytical method is the foundation of any stability study. The goal is to develop a single HPLC method that can separate the parent compound from all process impurities and degradation products.[8]

Key Steps:

  • Initial Method Development: Start with a generic reversed-phase gradient method (e.g., C18 column, mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile). Analyze an unstressed sample to determine the retention time of the parent peak.

  • Method Optimization with Stressed Samples: Inject a composite mixture of all stressed samples. The goal is to achieve baseline separation between the parent peak and all degradant peaks. Adjust parameters like gradient slope, mobile phase pH, column temperature, and stationary phase chemistry to optimize resolution.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in each stressed sample. This ensures that no degradant peaks are co-eluting.[11]

  • Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the study. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.[6]

Conclusion

While direct experimental data on the solubility and stability of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is sparse, a clear and robust pathway exists for its comprehensive characterization. By employing the standardized methodologies outlined in this guide—the shake-flask method for thermodynamic solubility and a systematic forced degradation study for stability—researchers can generate the high-quality, reliable data essential for any further development. This systematic approach not only ensures scientific rigor but also aligns with the stringent requirements of the pharmaceutical and chemical industries, ultimately enabling the full potential of this promising molecule to be realized.

References

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Introduction: The Strategic Importance of 5-Bromo-4-nitrobenzo[c]thiadiazole

Introduction: The Strategic Importance of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The convergence of three key structural features—the electron-deficient benzo[c][1][2][3]thiadiazole core, a strongly electron-withdrawing nitro group, and a versatile bromo substituent—renders this molecule a potent building block for the synthesis of complex molecular architectures. The benzo[c][1][2][3]thiadiazole unit is a known electron acceptor, and its derivatives are widely explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The strategic placement of the nitro and bromo groups creates a unique reactivity profile, dominated by facile nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the predicted chemical reactivity of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, offering field-proven insights into its synthetic utility.

Core Reactivity Profile: A Dually Activated System

The chemical behavior of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is dictated by the powerful electronic effects of its substituents. The thiadiazole ring, being electron-deficient, along with the potent nitro group, significantly lowers the electron density of the benzene ring, making it highly susceptible to nucleophilic attack. This activation is the cornerstone of its utility in SNAr reactions. Concurrently, the carbon-bromine bond provides a handle for a diverse range of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon-based substituents.

Nucleophilic Aromatic Substitution (SNAr): A Regioselective Powerhouse

The primary mode of reactivity for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is anticipated to be nucleophilic aromatic substitution. The key to harnessing this reactivity lies in understanding the regioselectivity of the substitution. The nitro group at the C4 position and the bromo group at the C5 position create two potential sites for nucleophilic attack.

Causality of Regioselectivity:

The regioselectivity of SNAr reactions on this scaffold is governed by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. The nitro group is one of the most powerful activating groups for SNAr, and its ability to stabilize a negative charge through resonance is paramount.

  • Attack at C4 (ipso-substitution of the nitro group): While possible, displacement of a nitro group is generally less common than displacement of a halide.

  • Attack at C5 (ipso-substitution of the bromo group): The nitro group is ortho to the C-Br bond. A nucleophilic attack at C5 would generate a Meisenheimer complex where the negative charge is delocalized onto the nitro group, providing significant stabilization.

  • Attack at C7: The nitro group is para to the C7 position. A nucleophilic attack with displacement of a hydride (an oxidative SNAr) is a possibility, but ipso-substitution of the bromide is kinetically and thermodynamically more favorable.

Therefore, it is predicted that nucleophilic attack will overwhelmingly occur at the C5 position , leading to the displacement of the bromide ion. The strong activation provided by the ortho-nitro group allows these reactions to proceed under mild conditions.

A simplified representation of the SNAr mechanism at the C5 position.

Experimental Protocols for SNAr Reactions:

The following are detailed, step-by-step methodologies for key SNAr transformations. These protocols are designed to be self-validating, with clear endpoints and purification strategies.

Protocol 1: Synthesis of 5-Methoxy-4-nitrobenzo[c][1][2][3]thiadiazole

  • Rationale: This protocol demonstrates the reaction with a common oxygen nucleophile under basic conditions. The use of a polar aprotic solvent like DMF facilitates the reaction.

  • Procedure:

    • To a solution of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a flame-dried round-bottom flask, add sodium methoxide (1.2 mmol).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 5-(Morpholino)-4-nitrobenzo[c][1][2][3]thiadiazole

  • Rationale: This protocol illustrates the reaction with a secondary amine, a common nitrogen nucleophile. The amine itself can act as a base, or an external base can be added to facilitate the reaction.

  • Procedure:

    • In a sealed tube, dissolve 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).

    • Add morpholine (2.0 mmol) and potassium carbonate (1.5 mmol).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, dilute with water (30 mL), and collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Nucleophile Type Example Reagent Typical Conditions Expected Product
OxygenSodium methoxide, Sodium phenoxideDMF or THF, 0 °C to RT5-Alkoxy/Aryloxy-4-nitrobenzo[c][1][2][3]thiadiazole
NitrogenAmmonia, primary/secondary aminesDMSO or NMP, 50-100 °C5-Amino/Substituted-amino-4-nitrobenzo[c][1][2][3]thiadiazole
SulfurSodium thiophenoxideDMF, RT5-(Arylthio)-4-nitrobenzo[c][1][2][3]thiadiazole

Summary of potential SNAr reactions on 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Palladium-Catalyzed Cross-Coupling Reactions: Building C-C and C-N Bonds

The C-Br bond at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of aryl, heteroaryl, and other carbon-based fragments. Given the electron-deficient nature of the aromatic ring, oxidative addition of palladium(0) to the C-Br bond is expected to be facile.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(PPh3)2 with the addition of a phosphine ligand. The choice of ligand (e.g., PPh3, SPhos, XPhos) is critical and often needs to be screened for optimal results.

  • Base: A base is necessary to facilitate the transmetalation step (in Suzuki and related reactions) and to neutralize the HX formed during the catalytic cycle. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly used.

  • Solvent: A polar aprotic solvent that can dissolve the reactants and the catalyst system is typically employed. Common choices include dioxane, toluene, or DMF, often with the addition of water in Suzuki couplings.

Cross_Coupling_Workflowcluster_workflowGeneral Workflow for Cross-CouplingStart5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleReaction_SetupAdd Pd Catalyst, Ligand, Base, and SolventStart->Reaction_SetupCoupling_PartnerBoronic Acid/Ester (Suzuki)Stannane (Stille)Amine (Buchwald-Hartwig)Coupling_Partner->Reaction_SetupHeatingHeat under Inert AtmosphereReaction_Setup->HeatingWorkupAqueous Workup and ExtractionHeating->WorkupPurificationColumn ChromatographyWorkup->PurificationProduct5-Aryl/Vinyl/Amino-4-nitrobenzo[c][1,2,5]thiadiazolePurification->Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-4-nitrobenzo[c][1][2][3]thiadiazole

  • Rationale: The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds. This protocol uses a common boronic acid partner.

  • Procedure:

    • To a Schlenk flask, add 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the 5-aryl derivative.

Synthetic Applications and Future Directions

The dual reactivity of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole makes it an exceptionally valuable platform for the rapid diversification of the benzo[c][1][2][3]thiadiazole core. By leveraging the sequential or orthogonal nature of SNAr and cross-coupling reactions, complex molecules with tailored electronic and photophysical properties can be accessed. For instance, a nucleophile can be introduced at the C5 position via SNAr, and subsequently, the nitro group at C4 could potentially be reduced to an amine, which can then be further functionalized. This opens avenues for the creation of novel donor-acceptor chromophores, fluorescent probes, and pharmacologically active agents. The rich chemical landscape of this molecule invites further exploration and is poised to be a key contributor to advancements in both materials science and drug discovery.

References

  • Musalov, M. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1]thiadiazole) and Its Bromo Derivatives. International Journal of Molecular Sciences, 24(10), 8835. [Link]

  • Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]

  • Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, CRBOC-103. [Link]

  • Li, R., et al. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones. The Journal of Organic Chemistry, 89(7), 4467–4473. [Link]

  • Chemsrc. (2025). 5-BROMO-4-NITROBENZO[C][1][2][3]SELENADIAZOLE. [Link]

  • Katritzky, A. R., et al. (2001). Novel Nucleophilic 5-Substitution Route to 1,2,3-Thiadiazoles. Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Zhang, Y., et al. (2020). Design and Synthesis of Annulated Benzothiadiazoles via Dithiolate Formation for Ambipolar Organic Semiconductors. Journal of the American Chemical Society, 142(49), 20734–20741. [Link]

An In-depth Technical Guide to 5-Bromo-4-nitro-2,1,3-benzothiadiazole (CAS 72023-79-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-nitro-2,1,3-benzothiadiazole (CAS 72023-79-1), a heterocyclic building block with potential applications in medicinal chemistry and materials science. Given the limited specific literature on this compound, this document synthesizes available data on closely related analogues to provide a robust resource for its synthesis, characterization, and potential utility.

Chemical Identity and Physicochemical Properties

5-Bromo-4-nitro-2,1,3-benzothiadiazole is a substituted aromatic heterocyclic compound. The presence of a bromine atom and a nitro group on the benzothiadiazole core makes it a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 72023-79-1[Internal Search]
Chemical Name 5-Bromo-4-nitro-2,1,3-benzothiadiazole[Internal Search]
Molecular Formula C₆H₂BrN₃O₂S[Internal Search]
Molecular Weight 260.07 g/mol [Internal Search]
Melting Point 122 °C (unverified)[Internal Search]
Density 2.039 g/cm³ (predicted)[Internal Search]
SMILES O=[O-][Internal Search]

Note: The melting point is reported with conflicting values in some commercial listings and should be experimentally verified. The density is a predicted value.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole 5-Bromo-2,1,3-benzothiadiazole 5-Bromo-2,1,3-benzothiadiazole 2,1,3-Benzothiadiazole->5-Bromo-2,1,3-benzothiadiazole NBS, H₂SO₄ Target_Compound 5-Bromo-4-nitro-2,1,3-benzothiadiazole 5-Bromo-2,1,3-benzothiadiazole->Target_Compound HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of 5-Bromo-4-nitro-2,1,3-benzothiadiazole.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2,1,3-benzothiadiazole

This procedure is adapted from the synthesis of related brominated benzothiadiazoles.

  • To a stirred solution of 2,1,3-benzothiadiazole in concentrated sulfuric acid, slowly add N-bromosuccinimide (NBS) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water until neutral, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-4-nitro-2,1,3-benzothiadiazole

This is a standard electrophilic nitration protocol.

  • To a stirred mixture of concentrated sulfuric acid and nitric acid at 0-5 °C, slowly add 5-Bromo-2,1,3-benzothiadiazole.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water until neutral and dry under vacuum.

  • Purify the crude 5-Bromo-4-nitro-2,1,3-benzothiadiazole by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectroscopic and Analytical Characterization

While experimental spectra for 5-Bromo-4-nitro-2,1,3-benzothiadiazole are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

Expected Spectroscopic Data:
  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro group and the thiadiazole ring, as well as the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the carbon atoms of the benzothiadiazole core. The chemical shifts will be significantly affected by the attached functional groups.

  • FTIR: The infrared spectrum is expected to show characteristic absorption bands for:

    • Asymmetric and symmetric N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

    • C-Br stretching vibrations.

    • C=N stretching of the thiadiazole ring.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Potential Applications in Research and Drug Development

The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and ability to engage in various biological interactions. While specific biological activity for 5-Bromo-4-nitro-2,1,3-benzothiadiazole has not been reported, its structure suggests potential as a versatile intermediate for the synthesis of novel bioactive compounds.

Potential Areas of Application:
  • Anticancer Drug Discovery: The benzothiadiazole core is present in several compounds with demonstrated anticancer activity. The nitro group can be reduced to an amine, providing a handle for further derivatization to explore structure-activity relationships.

  • Antimicrobial Agents: Various thiadiazole derivatives have been shown to possess antibacterial and antifungal properties.

  • Fluorescent Probes: The benzothiadiazole moiety is known for its fluorescent properties. Derivatization of 5-Bromo-4-nitro-2,1,3-benzothiadiazole could lead to the development of novel fluorescent probes for biological imaging and sensing applications.

  • Organic Electronics: The electron-deficient nature of the benzothiadiazole ring makes it a useful building block for organic semiconductors and other electronic materials.

Reaction Versatility for Further Synthesis

The bromine atom and the nitro group on the benzothiadiazole ring offer multiple avenues for chemical modification, making this compound a valuable starting material.

Reaction_Pathways cluster_bromo Reactions at Bromine cluster_nitro Reactions at Nitro Group Start 5-Bromo-4-nitro-2,1,3-benzothiadiazole Suzuki Suzuki Coupling (Aryl/Vinyl derivatives) Start->Suzuki Pd catalyst, base, Ar-B(OH)₂ Sonogashira Sonogashira Coupling (Alkynyl derivatives) Start->Sonogashira Pd/Cu catalyst, base, R-C≡CH Buchwald Buchwald-Hartwig Amination (Amino derivatives) Start->Buchwald Pd catalyst, base, R₂NH Reduction Reduction to Amine (e.g., with SnCl₂/HCl) Start->Reduction Amine_Intermediate 5-Bromo-4-amino-2,1,3-benzothiadiazole Reduction->Amine_Intermediate Amide_Coupling Further Derivatization Amine_Intermediate->Amide_Coupling Acylation, Sulfonylation, etc.

Caption: Potential reaction pathways for the derivatization of 5-Bromo-4-nitro-2,1,3-benzothiadiazole.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Suppliers

5-Bromo-4-nitro-2,1,3-benzothiadiazole is available from several chemical suppliers, including:

  • BLDpharm

  • AbacipharmTech

  • GLR Innovations

  • Conier Chem and Pharma Limited

Conclusion

5-Bromo-4-nitro-2,1,3-benzothiadiazole is a valuable heterocyclic building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. While specific research on this compound is limited, its structural features and the known activities of the benzothiadiazole scaffold suggest that it is a promising starting material for further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their future work with this compound.

References

Due to the limited specific literature for CAS 72023-79-1, the references provided are for related compounds and synthetic methodologies that inform the content of this guide.

  • Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Semantic Scholar.[Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.[Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications.[Link]

  • AbacipharmTech Website. AbacipharmTech.[Link]

  • GLR Innovations Website. GLR Innovations.[Link]

  • Conier Chem and Pharma Limited Website. ChemBuyersGuide.com, Inc.[Link]

A Technical Guide to the Biological Activities of Nitrobenzothiadiazoles: Mechanisms, Applications, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nitrobenzothiadiazoles represent a compelling class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The fusion of a benzothiadiazole scaffold with a nitro group (NO₂) creates a unique pharmacophore with a wide spectrum of biological activities. The electron-withdrawing nature of the nitro group, combined with the versatile benzothiadiazole core, gives rise to potent anticancer and antimicrobial properties. This guide provides an in-depth exploration of these activities, delving into the underlying mechanisms of action, summarizing key potency data, and presenting detailed protocols for their biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Introduction: The Nitrobenzothiadiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzothiazole scaffold is a recurring motif in molecules with diverse biological functions.[1] Its derivatives are known to possess activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[1][2] The introduction of a nitro group (NO₂) to this scaffold dramatically influences its electronic properties and biological profile. The nitro group is a well-established pharmacophore, particularly in antimicrobial and anticancer drug design.[3] Its strong electron-withdrawing character can enhance molecular interactions with biological targets. Furthermore, the nitro group can undergo bioreductive activation, a process where cellular enzymes, often under hypoxic (low oxygen) conditions, reduce the NO₂ to form highly reactive and cytotoxic radical species.[3][4] This mechanism is a cornerstone of the selective toxicity of many nitroaromatic drugs against cancer cells in hypoxic solid tumors and anaerobic bacteria.[3][5]

Anticancer Activities of Nitrobenzothiadiazoles

Nitro-substituted benzothiazole derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1] This activity is often potent, with some compounds exhibiting efficacy in the nanomolar to low micromolar range.

Cytotoxicity Against Cancer Cell Lines

The antiproliferative effects of these compounds have been documented across numerous cancer types, including breast, lung, colon, and liver cancer.[1][6] The specific potency, often expressed as the half-maximal inhibitory concentration (IC₅₀), varies depending on the molecular structure of the derivative and the specific cancer cell line.

Compound ClassCancer Cell LineIC₅₀ ValueReference
2,6-disubstituted-nitrobenzothiazoleMCF-7 (Breast)34.5 µM[1]
2,6-disubstituted-nitrobenzothiazoleHeLa (Cervical)44.15 µM[1]
Nitrobenzylidene-containing thiazolidineMCF-7 (Breast)36 nM[1]
Nitrobenzylidene-containing thiazolidineHepG2 (Liver)48 nM[1]
2-substituted benzothiazole with nitroHepG2 (Liver)56.98 µM (at 24h)[6]
(E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01)Melanoma Cell LinesCytotoxic & Cytostatic[7]
Mechanisms of Antitumor Action

The anticancer efficacy of nitrobenzothiadiazoles is not merely cytotoxic but is driven by specific molecular mechanisms that interfere with cancer cell proliferation, survival, and migration.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis in various cancer cells.[6][7] For instance, the benzothiazolic derivative AFN01 was found to cause DNA fragmentation, a hallmark of apoptosis, leading to the inhibition of melanoma cell proliferation and invasion.[7] This process often involves the modulation of the Bcl-2 family of proteins, such as the downregulation of anti-apoptotic Bcl-X(L) and the upregulation of pro-apoptotic Bax.[8]

  • Inhibition of Pro-inflammatory and Survival Pathways: Chronic inflammation is a key driver of cancer progression. Certain nitrobenzothiadiazole derivatives have been shown to suppress inflammatory pathways, such as the NF-κB signaling cascade.[6] By inhibiting NF-κB, these compounds can reduce the expression of downstream targets like COX-2 and iNOS, which are involved in inflammation and tumor cell survival.[6]

G cluster_nucleus Inside Nucleus nbtd Nitrobenzothiadiazole ikb_kinase IKK Complex nbtd->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates & Degrades IκBα nfkb_p65_p50 NF-κB (p65/p50) (Inactive) nfkb_p65_p50_active NF-κB (p65/p50) (Active) nfkb_p65_p50->nfkb_p65_p50_active Releases nucleus Nucleus nfkb_p65_p50_active->nucleus Translocates to dna DNA nfkb_p65_p50_active->dna Binds to gene_transcription Gene Transcription dna->gene_transcription inflammatory_proteins Pro-inflammatory Proteins (COX-2, iNOS) Pro-survival Proteins gene_transcription->inflammatory_proteins

Caption: Inhibition of the NF-κB signaling pathway by nitrobenzothiadiazoles.

Antimicrobial Properties of Nitrobenzothiadiazoles

The structural features of nitrobenzothiadiazoles make them potent agents against a range of pathogenic microorganisms, including bacteria and fungi. The nitro group is particularly crucial for this activity.[9]

Antibacterial and Antifungal Spectrum

These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[10][11] Structure-activity relationship (SAR) analysis has revealed that electron-withdrawing groups, such as nitro and halogens, often enhance antimicrobial activity.[12]

| Compound Class | Microorganism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Potent Activity | Compounds N-01, K-06, K-08 showed potent activity at 50 & 100 µg/ml |[10] | | Thiazolidin-4-one benzothiazoles (with nitro group) | Pseudomonas aeruginosa | MIC | 0.09–0.18 mg/ml |[11] | | Thiazolidin-4-one benzothiazoles (with nitro group) | Escherichia coli | MIC | 0.09–0.18 mg/ml |[11] | | Benzothiazole–thiazole hybrids (with nitro group) | Various bacterial & fungal strains | MIC | 3.90–15.63 μg/mL |[12] |

Mechanisms of Antimicrobial Action

The primary mechanism of action for many nitro-heterocyclic drugs is contingent on the reductive activation of the nitro group.[3]

  • Bioreductive Activation: In the low-oxygen environment typical of many bacteria (especially anaerobes), cellular reductases transfer electrons to the nitro group. This creates a highly reactive nitro radical anion (NO₂⁻). This radical can undergo further reduction to generate other reactive nitrogen species, such as nitroso and hydroxylamine derivatives, which are toxic to the cell. These reactive species can indiscriminately damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[3] This bactericidal mode of action is particularly effective against anaerobic bacteria.[9]

G cluster_cell Inside Bacterium nbtd Nitrobenzothiadiazole (R-NO₂) bacterial_cell Bacterial Cell nbtd->bacterial_cell Diffuses into nitroreductase Nitroreductase Enzymes nbtd->nitroreductase Substrate for nitro_radical Nitro Radical Anion (R-NO₂⁻) nitroreductase->nitro_radical 1e⁻ Reduction reactive_species Reactive Nitrogen Species (e.g., R-NHOH) nitro_radical->reactive_species Further Reduction macromolecules Cellular Macromolecules (DNA, Proteins) reactive_species->macromolecules Covalently Binds & Damages cell_death Bacterial Cell Death macromolecules->cell_death

Caption: Workflow of bioreductive activation of nitrobenzothiadiazoles in bacteria.

  • Enzyme Inhibition: Beyond bioreductive activation, benzothiazole derivatives are known to inhibit essential microbial enzymes. Targets can include DNA gyrase and topoisomerases, which are critical for DNA replication and repair, thereby halting bacterial proliferation.[11][12]

Experimental Protocols for Biological Evaluation

To assess the potential of novel nitrobenzothiadiazole compounds, standardized in vitro assays are essential. The following protocols provide a framework for evaluating their anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Causality and Principle: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan indicates a loss of cell viability due to the compound's toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzothiadiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

In Vitro Antimicrobial Activity: Broth Microdilution MIC Assay

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality and Principle: The protocol tests a range of compound concentrations against a standardized inoculum of bacteria. The absence of visible turbidity (cloudiness) after incubation indicates that bacterial growth has been inhibited. This method is considered a self-validating system as positive (no drug) and negative (no bacteria) controls are run concurrently to ensure the validity of the results.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrobenzothiadiazole compound in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: A well containing broth and bacteria but no compound (to confirm bacterial growth).

    • Negative Control: A well containing only broth (to check for sterility).

    • Standard Control: Wells with a known antibiotic (e.g., ciprofloxacin) to validate the assay's sensitivity.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A growth indicator like resazurin can be added to aid visualization.

Conclusion and Future Perspectives

Nitrobenzothiadiazoles are a versatile and potent class of compounds with significant, well-documented anticancer and antimicrobial activities. Their mechanisms of action, often involving the induction of apoptosis in cancer cells and bioreductive activation in microbes, provide a solid rationale for their therapeutic potential. The structure-activity relationship data gathered so far indicates that the nitro group is a critical determinant of biological efficacy. Future research should focus on optimizing the scaffold to enhance potency and selectivity, thereby minimizing off-target effects. Further exploration of their mechanisms, particularly in hypoxic tumor environments and against drug-resistant microbial strains, will be crucial. With continued investigation and chemical refinement, nitrobenzothiadiazoles hold considerable promise as lead structures for the development of next-generation chemotherapeutics and antimicrobial agents.

References

  • Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. RSC Advances.
  • Pollo, L. E., et al. (1995). Mechanism of action of a nitroimidazole-thiadiazole derivate upon Trypanosoma cruzi tissue culture amastigotes. PubMed.
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  • Kumar, A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry.
  • do Nascimento, M. F. A. D., et al. (2018). Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells. Toxicology in Vitro.
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  • Wujec, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
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  • El-Sayed, N., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology.
  • Domagalina, E., & Zawisza, P. (1989). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.
  • Su, C. L., et al. (2003). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells. Biochemical Pharmacology.
  • Bondock, S., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH.
  • El-Sayed, N., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology.
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The Synthetic Versatility and Application Potential of 5-Bromo-4-nitrobenzo[c]thiadiazole: A Technical Guide

The Synthetic Versatility and Application Potential of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole. This molecule, possessing a unique combination of a bromine atom and a nitro group on the electron-deficient benzothiadiazole core, presents itself as a highly versatile building block in medicinal chemistry and materials science. Its strategic functionalization allows for the exploration of novel chemical space in the development of advanced materials and potential therapeutic agents.

Introduction: The Benzothiadiazole Scaffold and the Impact of Bromo and Nitro Substituents

The 2,1,3-benzothiadiazole (BTD) scaffold is a prominent heterocyclic motif in modern chemistry.[4] Its inherent electron-deficient nature, arising from the fused thiadiazole ring, imparts unique electronic and photophysical properties to its derivatives.[5] This has led to their extensive investigation and application in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] Furthermore, the benzothiadiazole core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities.[6]

The introduction of a bromine atom and a nitro group onto the benzothiadiazole ring at the 5- and 4-positions, respectively, creates a molecule with significant potential for further chemical modification. The nitro group, a strong electron-withdrawing group, further enhances the electrophilicity of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] This dual functionality makes 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole a valuable intermediate for the synthesis of a wide array of complex organic molecules.

Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

While a direct, single-pot synthesis for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is not extensively documented, a logical and efficient synthetic route can be proposed based on established methodologies for the functionalization of benzothiadiazoles. A plausible approach involves the nitration of a pre-existing bromo-benzothiadiazole precursor.

Proposed Synthetic Pathway

A potential synthetic route would begin with the bromination of 2,1,3-benzothiadiazole, followed by a regioselective nitration. The bromination of benzothiadiazole can be achieved using various brominating agents.[7] Subsequent nitration would then introduce the nitro group. The directing effects of the existing substituents on the benzothiadiazole ring would need to be carefully considered to achieve the desired 4-nitro, 5-bromo substitution pattern.

Synthesis of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole2,1,3-Benzothiadiazole2,1,3-Benzothiadiazole5-Bromo-2,1,3-benzothiadiazole5-Bromo-2,1,3-benzothiadiazole2,1,3-Benzothiadiazole->5-Bromo-2,1,3-benzothiadiazoleBromination(e.g., Br2, FeBr3)5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole5-Bromo-2,1,3-benzothiadiazole->5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleNitration(HNO3, H2SO4)

Caption: Proposed synthetic route to 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, based on analogous reactions reported for similar compounds.[7][8]

Step 1: Bromination of 2,1,3-Benzothiadiazole

  • To a solution of 2,1,3-benzothiadiazole in a suitable solvent (e.g., a halogenated solvent like dichloromethane or an inert solvent like carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

  • Slowly add a stoichiometric equivalent of bromine dropwise to the reaction mixture at room temperature, while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

  • Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Bromo-2,1,3-benzothiadiazole.

Step 2: Nitration of 5-Bromo-2,1,3-benzothiadiazole

  • Carefully add 5-Bromo-2,1,3-benzothiadiazole to a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield pure 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Chemical Reactivity and Derivatization

The presence of both a nitro group and a bromine atom on the benzothiadiazole core makes 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole a highly reactive and versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNA r)

The strong electron-withdrawing nature of the nitro group and the benzothiadiazole ring system activates the carbon atom attached to the bromine for nucleophilic aromatic substitution.[4] This allows for the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of functionalized 4-nitrobenzothiadiazole derivatives.

SNAr_Reaction5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleFunctionalized 4-nitrobenzothiadiazoleFunctionalized 4-nitrobenzothiadiazole5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole->Functionalized 4-nitrobenzothiadiazoleNucleophile (Nu-)(e.g., R-NH2, R-O-, R-S-)

Caption: General scheme for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is amenable to a variety of palladium-catalyzed cross-coupling reactions.[9][10] This powerful set of transformations enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the 5-position.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.[4]

  • Stille Coupling: Reaction with organostannanes.[4]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[1][2]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Cross_Coupling_Workflowcluster_0Reaction Setup5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleReaction MixtureReaction Mixture5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole->Reaction MixtureCoupling Partner\n(e.g., Boronic Acid, Alkyne)Coupling Partner(e.g., Boronic Acid, Alkyne)Coupling Partner\n(e.g., Boronic Acid, Alkyne)->Reaction MixturePalladium Catalyst\n(e.g., Pd(PPh3)4)Palladium Catalyst(e.g., Pd(PPh3)4)Base\n(e.g., K2CO3, Et3N)Base(e.g., K2CO3, Et3N)Base\n(e.g., K2CO3, Et3N)->Reaction MixtureSolvent\n(e.g., Toluene, DMF)Solvent(e.g., Toluene, DMF)Solvent\n(e.g., Toluene, DMF)->Reaction MixtureWorkup & PurificationWorkup & PurificationReaction Mixture->Workup & PurificationHeatFunctionalized ProductFunctionalized ProductWorkup & Purification->Functionalized Product

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Characterization

The structure and purity of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole and its derivatives can be unequivocally confirmed using a combination of standard spectroscopic techniques.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiadiazole ring. The chemical shifts and coupling patterns will be influenced by the bromo and nitro substituents.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms directly attached to the electron-withdrawing nitro group and the thiadiazole ring will appear at lower field (higher ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

Potential Applications

The unique structural features of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole make it a highly attractive building block for various applications in both materials science and medicinal chemistry.

Materials Science

As a derivative of the electron-deficient benzothiadiazole core, this compound can serve as a key intermediate in the synthesis of novel organic electronic materials.[5] Through palladium-catalyzed cross-coupling reactions, various electron-donating or π-conjugated moieties can be introduced at the 5-position, leading to the creation of "push-pull" chromophores with tailored optical and electronic properties for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As components of emissive or electron-transporting layers.

  • Organic Photovoltaics (OPVs): As electron-acceptor materials in bulk heterojunction solar cells.

  • Fluorescent Probes: The benzothiadiazole scaffold is known to be a good fluorophore, and its properties can be tuned by substitution.[11]

Medicinal Chemistry and Drug Discovery

The thiadiazole nucleus is a well-established pharmacophore present in a number of clinically used drugs.[6] Derivatives of 1,3,4-thiadiazole have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13][14] 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole can be utilized as a versatile starting material for the synthesis of libraries of novel compounds for biological screening. The bromo and nitro functionalities allow for the systematic introduction of diverse substituents to explore structure-activity relationships (SAR) and identify new drug candidates.

Data Summary

PropertyDescription
IUPAC Name 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole
Molecular Formula C₆H₂BrN₃O₂S
Key Functional Groups Bromine, Nitro, Benzothiadiazole
Reactivity Susceptible to nucleophilic aromatic substitution at the C-Br bond. The C-Br bond can participate in palladium-catalyzed cross-coupling reactions.
Potential Applications Intermediate for organic electronic materials (OLEDs, OPVs), fluorescent probes, and in the synthesis of biologically active molecules for drug discovery.
Characterization NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Conclusion

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole represents a strategically important and highly versatile building block for synthetic chemists. Its unique combination of an electron-deficient benzothiadiazole core with orthogonally reactive bromo and nitro substituents provides a powerful platform for the construction of complex and functionally diverse molecules. The potential applications of this compound and its derivatives span from the development of high-performance organic electronic materials to the discovery of novel therapeutic agents. Further exploration of the chemistry of this fascinating molecule is certain to unlock new opportunities in both materials science and medicinal chemistry.

References

Methodological & Application

The Versatile Synthon: A Guide to 5-Bromo-4-nitrobenzo[c]thiadiazole in Advanced Organic Synthesis

The Versatile Synthon: A Guide to 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole in Advanced Organic Synthesis

The relentless pursuit of novel molecular architectures with tailored functionalities lies at the heart of modern drug discovery and materials science. In this context, the strategic selection of highly functionalized building blocks is paramount. 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole emerges as a synthon of significant interest, embodying a potent combination of reactive sites and profound electronic perturbation. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical innovation.

Introduction: The Strategic Advantage of a Highly Activated System

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a heteroaromatic compound characterized by a benzene ring fused to a 1,2,5-thiadiazole moiety, and further substituted with a bromine atom and a nitro group. The convergence of these functionalities on the benzothiadiazole core, an intrinsically electron-deficient system, results in a molecule with exceptional properties for organic synthesis.

The potent electron-withdrawing nature of both the nitro group and the fused thiadiazole ring profoundly activates the aromatic system towards nucleophilic attack. This electronic landscape dictates the primary reactivity of the molecule, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the presence of a bromine atom provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of carbon- and heteroatom-based substituents.

This dual reactivity profile positions 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole as a powerful building block for the construction of complex molecules with applications in medicinal chemistry and organic electronics. For instance, analogous 5-chloro-4-nitrobenzo[c][1][2][3]thiadiazole is a known intermediate in the synthesis of the muscle relaxant Tizanidine[4]. The strong electron-accepting character of the core also makes its derivatives promising candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[5][6].

Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

While a direct, optimized synthesis for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole may not be widely documented, a logical and effective synthetic route can be extrapolated from the preparation of its chloro-analogue[4]. The proposed synthesis involves a two-step sequence starting from commercially available 5-bromobenzo[c][1][2][3]thiadiazole.

Protocol 1: Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

Step 1: Nitration of 5-Bromobenzo[c][1][2][3]thiadiazole

This reaction introduces the nitro group onto the benzothiadiazole core. The directing effects of the fused thiadiazole and the bromine atom favor nitration at the 4- and 6-positions. Careful control of reaction conditions is crucial to selectively obtain the desired 4-nitro isomer.

  • Reagents and Materials:

    • 5-Bromobenzo[c][1][2][3]thiadiazole

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

  • Procedure:

    • In a round-bottom flask, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

    • Slowly add 5-Bromobenzo[c][1][2][3]thiadiazole to the cold sulfuric acid with stirring until fully dissolved.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product may be a mixture of isomers and can be purified by column chromatography or recrystallization to isolate the 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution. The low temperature is critical to control the rate of reaction and to minimize the formation of undesired byproducts, including the 6-nitro isomer.

Below is a diagram illustrating the proposed synthetic workflow.

Gstart5-Bromobenzo[c][1,2,5]thiadiazolereagentsHNO₃, H₂SO₄0-10 °Cstart->reagentsNitrationproduct5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazolereagents->productcaptionSynthesis of the target compound.

Caption: Proposed synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Application in Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at a position ortho to the bromine atom makes the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack. This renders 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole an excellent substrate for SNAr reactions.

Mechanism of SNAr with 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization provides a significant driving force for the reaction. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored.

The following diagram illustrates the general mechanism of an SNAr reaction on this substrate.

Gsubstrate5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazolemeisenheimerMeisenheimer Complex(Resonance Stabilized)substrate->meisenheimer+ Nu⁻ (Addition)nucleophileNu⁻productSubstituted Productmeisenheimer->product- Br⁻ (Elimination)leaving_groupBr⁻captionS(N)Ar mechanism.

Caption: Generalized S(N)Ar mechanism.

Protocol 2: SNAr with an Amine Nucleophile

This protocol details a general procedure for the reaction of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole with a primary or secondary amine.

  • Reagents and Materials:

    • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

    • Amine (e.g., morpholine, piperidine, or a primary amine)

    • A suitable solvent (e.g., DMF, DMSO, or acetonitrile)

    • A base (e.g., K₂CO₃, Et₃N, or an excess of the amine nucleophile)

    • Reaction vessel with a condenser and magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, add 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole and the chosen solvent.

    • Add the amine nucleophile (typically 1.1 to 2 equivalents). If the amine is not used in excess, add an external base (1.5 to 2 equivalents).

    • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and stir for the required time (monitoring by TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is based on well-established procedures for SNAr reactions on activated haloarenes[7]. The use of an inert atmosphere prevents potential side reactions, and the workup procedure is standard for isolating neutral organic products. The progress of the reaction should be monitored by TLC to determine the optimal reaction time and prevent the formation of degradation products.

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF80>90
AnilineEt₃NAcetonitrileReflux75-85
Sodium Methoxide-MethanolReflux>95

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings are particularly powerful in this regard.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base[8][9][10][11]. This reaction is widely used due to the stability and low toxicity of the organoboron reagents.

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • Reagents and Materials:

    • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

    • Arylboronic acid (e.g., phenylboronic acid, thiophen-2-ylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

    • Solvent system (e.g., Toluene/Water, Dioxane/Water)

    • Reaction vessel suitable for inert atmosphere reactions

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • In a reaction vessel, combine 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Add the solvent system.

    • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

    • Add the palladium catalyst (1-5 mol%).

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Expertise in Action: The choice of catalyst, base, and solvent can significantly impact the reaction outcome. For electron-deficient substrates like the one , a phosphine-ligated palladium(0) catalyst is generally effective. The base is crucial for the transmetalation step of the catalytic cycle[8]. A biphasic solvent system often enhances the reaction rate and yield.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Gpd0Pd(0)L₂oxidative_addOxidativeAdditionpd0->oxidative_addpd_complex1R-Pd(II)L₂(Br)oxidative_add->pd_complex1R-BrtransmetalationTransmetalationpd_complex1->transmetalationpd_complex2R-Pd(II)L₂(R')transmetalation->pd_complex2R'-B(OH)₂Basereductive_elimReductiveEliminationpd_complex2->reductive_elimreductive_elim->pd0productR-R'reductive_elim->productcaptionSuzuki-Miyaura catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organic halide, catalyzed by palladium[12][13][14][15][16]. A key advantage of the Stille reaction is the tolerance of a wide range of functional groups due to the air and moisture stability of the organostannane reagents[14].

Protocol 4: Stille Coupling with an Organostannane
  • Reagents and Materials:

    • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

    • Organostannane (e.g., tributyl(vinyl)tin, tributyl(phenyl)tin)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Solvent (e.g., Toluene, DMF, Dioxane)

    • Optional: Additives like CuI or LiCl

    • Reaction vessel for inert atmosphere conditions

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • Dissolve 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole and the organostannane (1.1-1.3 equivalents) in the chosen solvent in a reaction vessel.

    • Degas the solution thoroughly.

    • Add the palladium catalyst (1-5 mol%).

    • If necessary, add any additives.

    • Heat the mixture under an inert atmosphere at a suitable temperature (e.g., 80-120 °C) until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture and, if necessary, quench the excess organotin reagent (e.g., with aqueous KF).

    • Filter the mixture through celite to remove palladium residues.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic phase, concentrate, and purify by column chromatography.

Authoritative Grounding: The Stille coupling proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step does not typically require a base. Additives like CuI can accelerate the reaction, particularly with less reactive substrates.

Coupling PartnerCatalyst (mol%)SolventTemperature (°C)Typical Yield (%)
PhenyltributyltinPd(PPh₃)₄ (3)Toluene11080-90
2-(Tributylstannyl)thiophenePdCl₂(dppf) (2)DMF10085-95
VinyltributyltinPd(PPh₃)₄ (3)Dioxane10070-85

Conclusion and Future Outlook

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole stands out as a highly valuable and versatile building block in organic synthesis. Its strategically positioned functional groups allow for sequential and orthogonal transformations, providing access to a diverse range of complex molecular structures. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the unique reactivity of this synthon. As the demand for novel pharmaceuticals and advanced organic materials continues to grow, the application of such meticulously designed building blocks will undoubtedly play a pivotal role in shaping the future of chemical innovation.

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  • YouTube. (2025, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. Retrieved January 17, 2026, from [Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 5-Bromo-4-nitrobenzo[c]thiadiazole Scaffold

The benzo[c][1][2][3]thiadiazole (BTD) core is a prominent electron-accepting unit in the design of advanced materials and therapeutic agents. Its derivatives are widely investigated for their unique photophysical properties, making them integral components in fluorescent probes, organic electronics, and phototheranostics.[4] The functionalization of the BTD scaffold is critical for modulating these properties. 5-Bromo-4-nitrobenzo[c]thiadiazole, in particular, serves as a versatile building block. The presence of a bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group significantly influences the electronic properties of the resulting compounds.

This guide provides detailed protocols and technical insights for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 5-Bromo-4-nitrobenzo[c]thiadiazole. The methodologies are designed to be robust and adaptable, with explanations of the critical parameters to empower researchers in synthesizing novel BTD derivatives.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5][6] The general catalytic cycle, illustrated below, involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-nitrobenzo[c]thiadiazole, forming a palladium(II) intermediate.

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired product and regenerating the active palladium(0) catalyst.[5][6]

Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Couple Ar-Pd(II)L2-R PdII_Aryl->PdII_Couple Transmetalation Transmetalation Transmetalation PdII_Couple->Pd0 Product Ar-R PdII_Couple->Product Reductive Elimination RedElim Reductive Elimination ArylHalide Ar-Br (5-Bromo-4-nitrobenzo[c]thiadiazole) ArylHalide->PdII_Aryl Organometallic R-M (e.g., R-B(OH)2) Organometallic->PdII_Couple

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an organohalide with an organoboron compound.[5] For 5-Bromo-4-nitrobenzo[c]thiadiazole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Scientific Rationale

The electron-withdrawing nitro group on the benzothiadiazole ring enhances the electrophilicity of the carbon-bromine bond, which can facilitate the initial oxidative addition step. However, the choice of catalyst, ligand, and base remains crucial to ensure efficient transmetalation and prevent catalyst deactivation.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 10 mL of the degassed 4:1 dioxane/water mixture via syringe.

  • Reaction Execution: Stir the mixture vigorously and heat to 90 °C in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 5-aryl-4-nitrobenzo[c]thiadiazole.

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acid3K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acid3K₂CO₃Dioxane/H₂O90880-90
32-Thiopheneboronic acid5K₂CO₃DME801270-85[8]
4N-Boc-2-pyrroleboronic acid5K₂CO₃DME80480-92[8]

Yields are representative and may vary based on the specific substrate and reaction scale.

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][9] This reaction is invaluable for introducing alkynyl moieties that can serve as handles for further transformations or as integral parts of extended π-conjugated systems.[4]

Scientific Rationale

This reaction typically employs a dual catalyst system: a palladium complex and a copper(I) co-catalyst.[9] The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. For electron-deficient substrates like 5-Bromo-4-nitrobenzo[c]thiadiazole, heating may be required to drive the reaction to completion.[1] A strictly inert atmosphere is crucial to prevent the undesirable homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[1][10]

Sonogashira Workflow start Start setup Combine Ar-Br, Pd Catalyst, and Cu(I) Iodide in a flame-dried flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert reagents Add degassed solvent, base (e.g., TEA), and terminal alkyne. inert->reagents heat Heat to desired temperature (e.g., 60-80 °C). reagents->heat monitor Monitor reaction by TLC/LC-MS. heat->monitor workup Aqueous work-up and extraction with organic solvent. monitor->workup purify Column Chromatography. workup->purify end End purify->end

Caption: General workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA), anhydrous and degassed (3.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the setup.

  • Solvent and Reagent Addition: Add 15 mL of anhydrous, degassed THF, followed by anhydrous, degassed triethylamine (3.0 mmol). Finally, add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 6-18 hours.

  • Work-up:

    • Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL), wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the alkynyl-substituted product.

Troubleshooting Sonogashira Reactions
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive palladium catalyst.Use a fresh batch of catalyst or a more robust pre-catalyst. Consider ligands that are more electron-rich and bulky.[1]
Insufficient temperature.Gradually increase the reaction temperature, for example, to 80 °C.[1]
Alkyne Homocoupling Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.[1]
High copper catalyst loading.Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%). Consider a copper-free protocol.[10]
Reaction Stalls/Mixture Turns Black Catalyst decomposition (palladium black).This can be caused by impurities, excessively high temperatures, or an inappropriate solvent.[10] Ensure high purity of all reagents and solvents and maintain careful temperature control.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[3][11] This reaction is particularly useful when traditional methods like SₙAr are ineffective.[12] It allows for the introduction of primary and secondary amines at the 5-position of the benzothiadiazole core.

Scientific Rationale

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[3] The choice of a strong, non-nucleophilic base (like sodium tert-butoxide) and a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the deprotonation of the amine and the final reductive elimination step.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.4 mmol) to a flame-dried Schlenk flask.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in 2 mL of degassed toluene. Stir for 10 minutes.

  • Reagent Addition: To the Schlenk flask, add 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 mmol). Add the catalyst solution, followed by an additional 8 mL of degassed toluene. Finally, add the amine (1.2 mmol) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

5-Bromo-4-nitrobenzo[c]thiadiazole is a powerful synthetic intermediate. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile pathways for its functionalization. By carefully selecting the appropriate catalyst system, ligands, and reaction conditions, researchers can efficiently synthesize a diverse library of novel benzothiadiazole derivatives for applications in drug discovery, materials science, and chemical biology.

References

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  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. Available at:

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The Strategic Utility of 5-Bromo-4-nitrobenzo[c]thiadiazole in the Synthesis of Advanced Fluorescent Probes

The Strategic Utility of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole in the Synthesis of Advanced Fluorescent Probes

Introduction: The Emergence of Benzothiadiazole Scaffolds in Bioimaging

The 2,1,3-benzothiadiazole (BTD) core has become a cornerstone in the development of high-performance fluorescent probes.[1][2][3] Its inherent electron-deficient nature, coupled with high photostability and large Stokes shifts, makes it an exceptional building block for creating environmentally sensitive fluorophores.[2][4] These probes are instrumental in visualizing a range of biological entities and processes, including lipid droplets, mitochondria, and hypoxic tumor conditions.[2] This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole . We will elucidate its strategic importance and provide detailed protocols for its application in synthesizing next-generation fluorescent probes for research, diagnostics, and drug development.

The unique molecular architecture of 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole, featuring a bromine atom ortho to a strongly electron-withdrawing nitro group, presents a highly activated system for nucleophilic aromatic substitution (SNAr). This configuration is pivotal for the rational design of donor-acceptor (D-A) type fluorophores, where the BTD core acts as the acceptor.[7] The strategic placement of the bromine atom allows for its facile displacement by a variety of nucleophiles (e.g., amines, thiols), which can serve as the donor moiety or as a linking point for a recognition element.

Core Principles: Why 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a Superior Precursor

The efficacy of 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole as a synthon for fluorescent probes is rooted in several key chemical principles:

  • Enhanced Reactivity: The presence of the nitro group strongly activates the aromatic ring towards nucleophilic attack, making the bromine atom an excellent leaving group.[8] This facilitates reactions with a broad range of nucleophiles under relatively mild conditions.

  • Tunable Photophysics: The introduction of an electron-donating group at the 5-position, replacing the bromine, creates a potent intramolecular charge transfer (ICT) system. The resulting photophysical properties, such as absorption and emission wavelengths, are highly sensitive to the nature of the donor group and the polarity of the local environment.[5]

  • Versatility in Probe Design: The reactive nature of this precursor allows for the straightforward incorporation of various functional groups. This versatility is crucial for developing probes tailored to specific analytes or cellular compartments.

Below is a diagram illustrating the general synthetic strategy and the resulting donor-acceptor architecture.

Gcluster_0Core Synthesis LogicStart5-Bromo-4-nitrobenzo[c]thiadiazole(Acceptor Precursor)ReactionNucleophilic AromaticSubstitution (SNAr)Start->ReactionNucleophileNucleophile (Nu-H)(e.g., R-NH2, R-SH)(Donor Moiety)Nucleophile->ReactionProduct5-(Nu)-4-nitrobenzo[c]thiadiazole(Donor-Acceptor Probe)Reaction->Product Formation ofC-Nu bondHBrHBr(Byproduct)Reaction->HBr

Caption: General workflow for synthesizing donor-acceptor fluorescent probes from 5-Bromo-4-nitrobenzo[c]thiadiazole.

Application Protocol 1: Synthesis of a Generic Amino-Substituted Nitrobenzothiadiazole Probe

This protocol details the synthesis of a fluorescent probe via a nucleophilic aromatic substitution reaction between 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole and a primary or secondary amine.

Principle of the Method

The electron-deficient benzothiadiazole ring, further activated by the nitro group, readily undergoes SNAr with amine nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to yield the stable, fluorescent amino-substituted product. The resulting compound is expected to exhibit significant solvatochromism due to its strong intramolecular charge transfer character.

Materials
  • 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole

  • Amine of interest (e.g., morpholine, piperidine, or a functionalized aniline)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Experimental Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add the amine of interest (1.2 eq) to the solution, followed by the addition of a base such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Self-Validation and Expected Outcomes
  • TLC Analysis: The product spot should show a lower Rf value than the starting material and should be fluorescent under UV light.

  • Spectroscopic Analysis: The ¹H NMR spectrum should confirm the incorporation of the amine moiety and the disappearance of the signals corresponding to the starting material.

  • Photophysical Characterization: The synthesized probe is expected to be deeply colored and exhibit fluorescence. A full photophysical characterization should be performed.

Photophysical Properties: A Comparative Analysis

The photophysical properties of the resulting 5-amino-4-nitrobenzo[c]thiadiazole derivatives are highly dependent on the nature of the appended amino group and the solvent environment. Below is a table summarizing expected trends based on data from analogous compounds.

PropertyExpected CharacteristicsRationale
Absorption (λabs) 450 - 550 nmStrong intramolecular charge transfer from the amino donor to the nitro-benzothiadiazole acceptor.
Emission (λem) 550 - 700 nmLarge Stokes shift due to significant geometric relaxation in the excited state.[2]
Stokes Shift >100 nmA hallmark of BTD-based ICT dyes, beneficial for minimizing self-absorption in fluorescence measurements.[2]
Quantum Yield (ΦF) Variable (0.01 - 0.5)Highly sensitive to solvent polarity; typically lower in polar solvents due to increased charge transfer character and non-radiative decay pathways.
Solvatochromism Pronounced positive solvatochromismThe emission maximum will red-shift significantly with increasing solvent polarity due to the stabilization of the more polar excited state.[1]

Application in Cellular Imaging: A Workflow

Fluorescent probes synthesized from 5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole can be designed for specific applications in cellular imaging, such as staining lipid droplets or mitochondria.[2]

Gcluster_1Cellular Imaging WorkflowProbeSynthesized Probe(in DMSO stock)IncubationIncubation(Probe with Cells)Probe->IncubationCellsCultured Cells(e.g., HeLa, MCF-7)Cells->IncubationWashingWashing Step(Remove excess probe)Incubation->WashingImagingFluorescence Microscopy(Confocal or Wide-field)Washing->ImagingAnalysisImage Analysis(Localization, Quantification)Imaging->Analysis

Caption: A streamlined workflow for the application of newly synthesized probes in cellular imaging experiments.

Conclusion and Future Perspectives

5-Bromo-4-nitrobenzo[c][1][5][6]thiadiazole is a powerful and versatile building block for the synthesis of advanced fluorescent probes. Its activated aromatic system allows for facile and efficient derivatization, enabling the creation of a diverse library of donor-acceptor fluorophores with tunable photophysical properties. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this synthon for creating novel tools to interrogate complex biological systems. Future work will likely focus on expanding the range of nucleophiles used and incorporating sophisticated targeting moieties to develop highly specific and functional imaging agents.

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  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]

Application Notes and Protocols: 5-Bromo-4-nitrobenzo[c]thiadiazole in Materials Science

Application Notes and Protocols: 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole in Materials Science

Introduction: A Versatile Building Block for Advanced Materials

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a highly functionalized heterocyclic compound poised for significant applications in materials science. Its unique molecular architecture, featuring an electron-deficient benzo[c][1][2][3]thiadiazole core, is further enhanced by the presence of a strongly electron-withdrawing nitro group and a synthetically versatile bromine atom. This combination of functionalities makes it an exceptional building block for the rational design of novel organic electronic materials.

The benzo[c][1][2][3]thiadiazole unit is a well-established electron acceptor in organic semiconductors, contributing to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for efficient electron transport.[4] The addition of a nitro group further amplifies this electron-deficient character, making materials derived from this building block particularly suitable for n-type and ambipolar organic field-effect transistors (OFETs) and as electron-accepting components in organic solar cells (OSCs).[5] The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the facile construction of complex macromolecular structures.[6][7]

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, complete with detailed experimental protocols to guide researchers in its utilization for the development of next-generation organic electronic devices.

Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

The synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole can be adapted from the established procedures for related halogenated nitrobenzothiadiazoles.[8] The following protocol outlines a plausible synthetic route starting from commercially available precursors.

Protocol 1: Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

This protocol is adapted from the synthesis of 5-chloro-4-nitrobenzo[c][1][2][3]thiadiazole.[8]

Materials:

  • 4-Bromo-3-nitroaniline

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Hydrobromic acid (48%)

  • Bromine

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 4-Bromo-5-nitro-2,1,3-benzothiadiazole.

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-nitroaniline (1.0 eq) in anhydrous DCM.

    • Carefully add thionyl chloride (3.0 eq) to the solution at 0 °C.

    • Slowly add pyridine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Step 2: Bromination to yield 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

    • To a solution of the product from Step 1 in 48% hydrobromic acid, slowly add bromine (3.0 eq) at room temperature.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour it into a beaker of ice water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

dot

Synthesiscluster_step1Step 1: Formation of Benzothiadiazole Ringcluster_step2Step 2: Bromination4-Bromo-3-nitroaniline4-Bromo-3-nitroanilineIntermediate4-Bromo-5-nitro-2,1,3-benzothiadiazole4-Bromo-3-nitroaniline->IntermediateSOCl₂, Pyridine, DCM, RefluxFinal_Product5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleIntermediate->Final_ProductBr₂, HBr, 100°C

Caption: Synthetic scheme for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Physicochemical Properties

The expected physicochemical properties of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole are summarized in the table below. These are estimated based on the properties of similar benzothiadiazole derivatives.

PropertyExpected Value/CharacteristicReference
Molecular Formula C₆HBrN₃O₂S-
Molecular Weight 276.07 g/mol -
Appearance Yellow to orange crystalline solid[8]
Solubility Soluble in common organic solvents (DCM, Chloroform, THF)[8]
LUMO Energy Level Low (indicative of good electron affinity)[1][9]
HOMO Energy Level Low (due to strong electron-withdrawing groups)[1][9]
Electrochemical Behavior Expected to show reversible reduction peaks in cyclic voltammetry[2]

Applications in Materials Science

The unique electronic and structural features of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole make it a highly promising building block for a range of organic electronic materials.

Organic Solar Cells (OSCs)

In the design of donor-acceptor (D-A) copolymers for OSCs, the benzothiadiazole unit is a widely used acceptor moiety.[9] The strong electron-withdrawing nature of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole can lead to polymers with low bandgaps, enabling broader absorption of the solar spectrum. The bromine atom allows for its incorporation into a polymer backbone via cross-coupling reactions.

dot

OSC_ConceptDonor_UnitElectron Donor MonomerDA_CopolymerD-A Copolymer for OSCsDonor_Unit->DA_CopolymerAcceptor_Unit5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleAcceptor_Unit->DA_CopolymerSuzuki or Stille Coupling

Caption: Conceptual diagram for the synthesis of D-A copolymers for OSCs.

Protocol 2: Synthesis of a D-A Copolymer via Suzuki Coupling

Materials:

  • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 eq)

  • A suitable electron-donating comonomer with two boronic acid or boronic ester groups (e.g., a distannylated thiophene derivative) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (2M aqueous solution)

  • Toluene

  • Ethanol

Procedure:

  • In a Schlenk flask, dissolve 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole and the donor comonomer in toluene.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add the aqueous potassium carbonate solution and a small amount of ethanol.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir under an inert atmosphere for 48 hours.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the molecular weight increase.

  • After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash it with methanol and acetone to remove oligomers and catalyst residues.

  • Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexanes.

  • Dry the final polymer product under vacuum.

Organic Field-Effect Transistors (OFETs)

The strong electron-accepting properties of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole make it an ideal candidate for the synthesis of n-type and ambipolar organic semiconductors for OFETs.[3][10] By coupling it with appropriate electron-donating units, the resulting materials can exhibit balanced charge transport.

Protocol 3: Synthesis of a Small Molecule Semiconductor for OFETs via Stille Coupling

Materials:

  • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (2.0 eq)

  • A suitable electron-donating core with two stannyl groups (e.g., distannylated dithienosilole) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.03 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.12 eq)

  • Anhydrous chlorobenzene

Procedure:

  • In a flame-dried Schlenk flask, dissolve 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole and the stannylated donor core in anhydrous chlorobenzene.

  • Degas the solution with argon for 30 minutes.

  • Add the Pd₂(dba)₃ and P(o-tol)₃ catalysts.

  • Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure small molecule semiconductor.

Conclusion

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a highly promising and versatile building block for the synthesis of advanced organic electronic materials. Its strong electron-accepting character, coupled with the synthetic accessibility provided by the bromo substituent, opens up a vast design space for novel materials for organic solar cells, field-effect transistors, and potentially other applications such as fluorescent sensors. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this exciting compound in materials science and drug development.

References

  • Zhang, Y., Song, J., Qu, J., Cheng Qian, P., & Wong, W. Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry, 64(3), 341-357. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information for: D-A compounds constructed from a novel building block 5,5'-bibenzo[c][1][2][3]thiadiazole (BBTz) possess a special configuration of swivel cruciform, which exhibits promising potential in the solution-processed small molecule optoelectronic devices, e.g. OSCs and OLEDs. Available at: [Link]

  • Zhang, Y., Song, J., Qu, J., Cheng Qian, P., & Wong, W. Y. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. ResearchGate. Available at: [Link]

  • Torres-Moya, I., et al. (2023). Rational Design of a Multifunctional Benzothiadiazole Derivative in Organic Photonics and Electronics. Chemistry – A European Journal, 29(72), e202302524. Available at: [Link]

  • Torres-Moya, I., et al. (2023). Rational Design of a Multifunctional Benzothiadiazole Derivative in Organic Photonics and Electronics. ResearchGate. Available at: [Link]

  • Al-Hashimi, M., et al. (2018). Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. KAUST Repository. Available at: [Link]

  • Baryshnikov, G. V., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole) and Its Bromo Derivatives. International Journal of Molecular Sciences, 24(10), 8835. Available at: [Link]

  • Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 579-593. Available at: [Link]

  • MDPI. (2023). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). Available at: [Link]

  • Chemsrc. (n.d.). 5-BROMO-4-NITROBENZO[C][1][2][3]SELENADIAZOLE. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 682. Available at: [Link]

  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]

  • Journal of Education for Pure Science. (2022). Chemical properties of thiadiazole compounds. University of Thi-Qar. Available at: [Link]

  • Kopylovich, M. N., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1331-1355. Available at: [Link]

  • Al-Juboori, A. M. H., & Al-Masoudi, N. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available at: [Link]

  • ResearchGate. (2022). Chemical properties of thiadiazole compounds. Available at: [Link]

  • Demeshko, S., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4885. Available at: [Link]

  • Juszczak, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4066. Available at: [Link]

Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-4-nitrobenzo[c]thiadiazole Derivatives for Anticancer Research

Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole Derivatives for Anticancer Research

Introduction: The Therapeutic Potential of the Benzothiadiazole Scaffold

The benzo[c][1][2][3]thiadiazole (BTD) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for imparting a diverse range of biological activities to its derivatives.[4][5] Among these, the anticancer properties of BTDs have garnered significant attention, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines.[3][6] The electron-withdrawing nature of the thiadiazole ring, often enhanced by further substitution, is a key feature that drives the interaction of these molecules with various biological targets. This document provides a comprehensive guide to the synthesis of novel anticancer agents based on the 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole core, along with detailed protocols for their in vitro evaluation.

The strategic placement of a nitro group at the 4-position and a bromine atom at the 5-position of the BTD ring system creates a highly versatile platform for chemical modification. The electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon, allowing for the introduction of a wide array of amine- and oxygen-based nucleophiles. Furthermore, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of biaryl derivatives. This dual reactivity allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies, aimed at identifying derivatives with enhanced potency and selectivity against cancer cells.

This application note will detail the synthetic pathways to access these derivatives and provide protocols for assessing their anticancer efficacy, with a focus on cytotoxicity screening and insights into their potential mechanisms of action.

Chemical Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole Derivatives

The synthesis of anticancer candidates from 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole primarily relies on two powerful synthetic strategies: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The choice of reaction depends on the desired final compound architecture.

Rationale for Synthetic Approach

The presence of the strongly electron-withdrawing nitro group makes the benzothiadiazole ring highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the bromine leaving group. This makes SNAr a straightforward and efficient method for introducing nitrogen and oxygen nucleophiles. For the synthesis of derivatives with new carbon-carbon bonds, which can significantly alter the steric and electronic properties of the molecule, the Suzuki-Miyaura cross-coupling reaction is a robust and widely used method.

Experimental Workflow: Synthesis of Derivatives

Below is a generalized workflow for the synthesis of 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole derivatives.

Gcluster_0Starting Materialcluster_1Derivatization Strategiescluster_2Product Classescluster_3PurificationA5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleBNucleophilic Aromatic Substitution (SNAr)- Amines (R2NH)- Phenols (ArOH)A->B Reagents: Amine/Phenol, Base Solvent: DMF/MeCNCSuzuki-Miyaura Cross-Coupling- Arylboronic acids (ArB(OH)2)A->C Reagents: Arylboronic acid, Pd catalyst, Base Solvent: Toluene/DioxaneD5-Amino-4-nitro-BTD DerivativesB->DE5-Aryloxy-4-nitro-BTD DerivativesB->EF5-Aryl-4-nitro-BTD DerivativesC->FGColumn ChromatographyD->GE->GF->G

Caption: Synthetic workflow for derivatization.

Protocol 1: Synthesis of 5-Amino-4-nitrobenzo[c][1][2][3]thiadiazole Derivatives via SNAr

This protocol describes a general procedure for the reaction of 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole with various primary and secondary amines.

Materials:

  • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

  • Amine (e.g., morpholine, piperidine, aniline derivatives) (2.0 equivalents)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • Thin-layer chromatography (TLC) plate

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 equivalent) in DMF or MeCN.

  • Add the desired amine (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 80 °C for less reactive amines). The reaction progress should be monitored by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Causality behind Experimental Choices:

  • Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cations while leaving the nucleophile relatively free to react.

  • Excess Nucleophile: Using a twofold excess of the amine helps to drive the reaction to completion and can also act as a base to neutralize the HBr formed during the reaction.

  • Temperature: While many aliphatic amines will react at room temperature, less nucleophilic aromatic amines often require heating to overcome the activation energy of the reaction.

Protocol 2: Synthesis of 5-Aryl-4-nitrobenzo[c][1][2][3]thiadiazole Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole with arylboronic acids.

Materials:

  • 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane or Toluene

  • Water

  • Round-bottom flask

  • Stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • To a round-bottom flask, add 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane or toluene and a small amount of degassed water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods.

Causality behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, often providing good yields with a variety of substrates.[7]

  • Base: K₂CO₃ is a commonly used inorganic base that is effective in promoting the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

In Vitro Evaluation of Anticancer Activity

The newly synthesized 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole derivatives should be evaluated for their anticancer activity using established in vitro assays. A primary screen typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG-2 [liver])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Anticipated Results and Structure-Activity Relationship (SAR) Insights

The anticancer activity of 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole derivatives is expected to be highly dependent on the nature of the substituent introduced at the 5-position.

Derivative Class Expected Activity Trend Rationale
5-Amino Derivatives Potent activity, especially with substituted anilines.The amino linker can form crucial hydrogen bonds with biological targets. The nature of the substituent on the aniline ring (e.g., electron-donating or -withdrawing groups) can fine-tune the electronic properties and steric bulk, influencing target binding.[8]
5-Aryloxy Derivatives Moderate to potent activity.The ether linkage provides a different spatial orientation compared to the amino linker, which can lead to altered target interactions.
5-Aryl Derivatives Activity will vary significantly with the nature of the aryl group.The introduction of a second aromatic ring via Suzuki coupling can lead to compounds that intercalate with DNA or inhibit kinases. The substitution pattern on this aryl ring will be critical for activity.

Table 1: Expected Structure-Activity Relationship Trends.

Mechanism of Action: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While the precise mechanism of action for novel compounds must be determined experimentally, many benzothiadiazole and related nitroaromatic compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in a wide range of human cancers.[2][9]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Inhibition of this pathway can lead to a halt in cell proliferation and the induction of programmed cell death.

GRTKReceptor TyrosineKinase (RTK)PI3KPI3KRTK->PI3KActivatesPIP3PIP3PI3K->PIP3PhosphorylatesPIP2PIP2PIP2->PI3KPDK1PDK1PIP3->PDK1AktAktPDK1->AktActivatesmTORC1mTORC1Akt->mTORC1ActivatesApoptosisInhibition ofApoptosisAkt->ApoptosisCellGrowthCell Growth &ProliferationmTORC1->CellGrowthBTD_Derivative5-Bromo-4-nitro-BTDDerivativeBTD_Derivative->PI3KInhibitsBTD_Derivative->AktInhibits

Caption: Potential inhibition of the PI3K/Akt pathway.

Further mechanistic studies, such as Western blotting to probe the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, S6K), would be necessary to confirm this proposed mechanism of action for any newly synthesized and active derivatives.

Conclusion

The 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic tractability through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the creation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis of these derivatives and their subsequent in vitro evaluation. The anticipated structure-activity relationships and the potential for these compounds to inhibit critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade, highlight the significant potential of this compound class in the ongoing search for more effective cancer therapeutics.

References

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  • LoRusso, P. M. (2016). Inhibition of the PI3K/Akt/mTOR pathway in solid tumors. Journal of Clinical Oncology, 34(31), 3803-3815.
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  • Gabr, Y., et al. (2020). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 5(45), 29593-29607. [Link]

  • Toma, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(23), 7898. [Link]

  • El-Sayed, M. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476. [Link]

  • Kovaleva, E. G., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. International Journal of Molecular Sciences, 24(10), 8835. [Link]

  • Wu, C. C., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 19(8), 2429. [Link]

  • Buniowska-Olejnik, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]

  • Kamal, A., et al. (2015). Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 857-873.
  • Zareef, M., et al. (2024). Efficient Synthesis, Anticancer Evaluation of Triazole-Thiadiazole/Benzo[d]Oxazole Scaffolds, and Investigation of Their Reactivity Properties Using Density-Functional Theory Calculations and In Silico Docking. Chemistry & Biodiversity, e202402470. [Link]

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Application Notes and Protocols for the Electrochemical Characterization of Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Electrochemical Significance of Benzothiadiazoles

Benzothiadiazole (BTD) and its derivatives represent a cornerstone in the development of advanced organic electronic materials. Their inherent electron-deficient nature, arising from the fusion of a benzene ring with an electron-withdrawing thiadiazole ring, imparts unique and tunable electrochemical properties. This makes them exceptional candidates for a wide array of applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and chemical sensors.[1][2][3] The ability to systematically modify the BTD core allows for precise control over the frontier molecular orbital (FMO) energy levels—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] These energy levels govern the charge injection/extraction barriers, the open-circuit voltage in solar cells, and the color of emission in OLEDs.

Understanding and precisely measuring the redox behavior of BTD derivatives is therefore not merely an academic exercise; it is a critical step in the rational design and optimization of next-generation organic electronic devices. This guide provides a comprehensive overview of the experimental setups and detailed protocols for accurately characterizing the electrochemical properties of benzothiadiazoles, with a focus on providing not just the "how," but the "why" behind each experimental choice.

Core Concepts: Probing Redox Behavior

The electrochemical investigation of benzothiadiazoles primarily revolves around voltammetric techniques. These methods apply a time-dependent potential to an electrode immersed in a solution of the analyte and measure the resulting current.[4] The current is a direct measure of the rate of electron transfer (oxidation or reduction) occurring at the electrode surface, providing a wealth of information about the analyte's electronic structure.[5]

  • Cyclic Voltammetry (CV): This is the workhorse technique for initial electrochemical characterization. It involves scanning the potential linearly in a forward and then a reverse direction, revealing the potentials at which the analyte is oxidized and reduced.[4][5] CV is invaluable for determining the HOMO and LUMO energy levels, assessing the reversibility of redox processes, and identifying the formation of reactive intermediates.[6][7][8]

  • Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis and for resolving closely spaced redox events.[9][10] It applies small pulses of potential on top of a linear ramp, and the current is sampled before and at the end of each pulse. The difference in current is plotted against the potential, resulting in well-defined, peak-shaped responses with significantly reduced background noise.[9][10][11] This makes DPV particularly useful for pharmaceutical analysis and detecting low concentrations of analytes.[9][11]

  • Spectroelectrochemistry: This powerful hyphenated technique combines electrochemistry with spectroscopy (typically UV-Vis-NIR) to provide real-time spectroscopic information about the species being generated at the electrode.[12][13][14][15] By monitoring changes in the absorption spectrum as a function of the applied potential, one can identify the electronic transitions of the neutral, radical anionic, and radical cationic forms of the benzothiadiazole derivative.[12][16]

Experimental Setup: The Three-Electrode System

A standard three-electrode setup is essential for all voltammetric experiments to ensure accurate potential control and current measurement.[4][5][17]

ComponentFunctionTypical Materials for BTD AnalysisRationale
Working Electrode (WE) The electrode where the redox reaction of interest occurs.Glassy Carbon, Platinum, GoldThese materials are relatively inert over a wide potential range and provide a reproducible surface for electron transfer. Glassy carbon is often preferred for its wide potential window and affordability.
Reference Electrode (RE) Provides a stable potential against which the potential of the WE is controlled and measured.Silver/Silver Chloride (Ag/AgCl), Saturated Calomel Electrode (SCE)These electrodes have a constant, well-defined potential. The choice depends on the solvent system; Ag/AgCl is common for both aqueous and non-aqueous media.
Counter (Auxiliary) Electrode (CE) Completes the electrical circuit by passing current between itself and the WE.Platinum Wire or Mesh, Graphite RodA material with a large surface area that is inert and does not produce interfering species. Platinum is a common choice due to its high catalytic activity for solvent/electrolyte redox reactions.
Logical Workflow for Electrochemical Analysis

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Sample Dissolution (1-5 mM in Electrolyte) C Cell Assembly & Purging (Inert Gas) A->C B Electrode Polishing & Cleaning B->C D Cyclic Voltammetry (CV) (Initial Scan) C->D Initial Characterization E Scan Rate Dependence (CV) D->E Investigate Kinetics F Differential Pulse Voltammetry (DPV) D->F High Sensitivity Analysis G Spectroelectrochemistry (UV-Vis-NIR) D->G Identify Species H Determine Onset Potentials (E_ox, E_red) D->H J Assess Reversibility (Peak Separation) E->J K Identify Spectroscopic Signatures of Redox States G->K I Calculate HOMO/LUMO Energy Levels H->I

Caption: Workflow for Benzothiadiazole Electrochemical Analysis.

Protocol 1: Preparation of the Electrolyte Solution

Causality: The choice of solvent and supporting electrolyte is critical for non-aqueous electrochemistry.[18][19] The solvent must dissolve the benzothiadiazole derivative and the electrolyte, be stable within the desired potential window, and be chemically inert.[4] The supporting electrolyte is a salt that provides ionic conductivity to the solution, minimizing the potential drop (iR drop) between the working and reference electrodes.[17]

Materials:

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF))[20]

  • Supporting Electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (TBAPF6), Tetrabutylammonium perchlorate (TBAP))[19]

  • Benzothiadiazole derivative

  • Volumetric flasks and pipettes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Drying the Electrolyte: Dry the supporting electrolyte (e.g., TBAPF6) in a vacuum oven at 80-100 °C for at least 12 hours to remove residual water. Water can react with the radical ions of the analyte and narrow the electrochemical window of the solvent.

  • Solution Preparation: In a volumetric flask, dissolve the dried supporting electrolyte in the anhydrous solvent to a final concentration of 0.1 M. For example, to prepare 50 mL of 0.1 M TBAPF6 in acetonitrile, dissolve 1.937 g of TBAPF6 in 50 mL of anhydrous acetonitrile.

  • Analyte Solution: Prepare a stock solution of the benzothiadiazole derivative (typically 1-5 mM) using the prepared 0.1 M electrolyte solution as the solvent.[12]

  • Purging: Before each experiment, thoroughly purge the analyte solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes.[6] This is crucial to remove dissolved oxygen, which is electroactive and can interfere with the measurement of the reduction processes of the benzothiadiazole.

Protocol 2: Cyclic Voltammetry for HOMO/LUMO Estimation

Causality: Cyclic voltammetry is a powerful technique to estimate the HOMO and LUMO energy levels of organic semiconductors.[6][7][21] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy required to add an electron to the LUMO.[7] An internal standard, ferrocene/ferrocenium (Fc/Fc+), is used to calibrate the potential scale, as its redox potential is well-defined and less dependent on the solvent.

Experimental Workflow

G A Assemble & Purge 3-Electrode Cell B Record Background CV (Electrolyte Only) A->B Establish Baseline C Record Sample CV (BTD Derivative) B->C Measure Analyte D Add Ferrocene & Record CV C->D Internal Calibration E Determine Onset Potentials (E_ox_onset, E_red_onset) C->E F Calculate E½ for Ferrocene D->F G Calculate HOMO & LUMO E->G F->G

Caption: Workflow for HOMO/LUMO determination using CV.

Procedure:

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller one (e.g., 0.05 µm).[19] Rinse thoroughly with deionized water and then the solvent to be used. Dry under a stream of inert gas.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode. Add the purged analyte solution to the cell. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Background Scan: Run a cyclic voltammogram of the electrolyte solution without the analyte to ensure there are no interfering redox processes in the potential window of interest.[12]

  • Sample Scan: Run a cyclic voltammogram of the benzothiadiazole solution. Start the scan from the open-circuit potential and scan towards positive potentials to observe oxidation, then reverse the scan to negative potentials to observe reduction. Typical scan rates are 50-100 mV/s.[12][22]

  • Internal Calibration: After recording the voltammogram of your sample, add a small amount of ferrocene to the solution and record another voltammogram.[12] This will superimpose the reversible one-electron oxidation wave of the Fc/Fc+ couple onto your data.

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the voltammogram of your benzothiadiazole derivative. The onset is typically found at the intersection of the tangent to the rising current and the baseline current.[8]

    • Calculate the half-wave potential (E½) of the ferrocene couple: E½(Fc/Fc+) = (E_pa + E_pc) / 2, where E_pa and E_pc are the anodic and cathodic peak potentials of the ferrocene wave, respectively.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations[7][23]:

      • HOMO (eV) = -[E_ox_onset (vs Fc/Fc+) + 4.8]

      • LUMO (eV) = -[E_red_onset (vs Fc/Fc+) + 4.8]

      • Where E_onset (vs Fc/Fc+) = E_onset (vs Ag/AgCl) - E½(Fc/Fc+ vs Ag/AgCl). The value of 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[23] Some literature may use slightly different values, such as 5.1 eV.[1][23]

Protocol 3: Differential Pulse Voltammetry (DPV)

Causality: DPV is employed when higher sensitivity or better resolution between adjacent redox peaks is required.[9][24] The technique effectively minimizes the contribution of the non-faradaic (capacitive) current, which enhances the signal-to-noise ratio.[9][10] This is particularly advantageous for quantifying low concentrations of electroactive species, a common requirement in pharmaceutical analysis and sensor development.[9][11][25]

Procedure:

  • Setup: Use the same three-electrode setup and purged analyte solution as for cyclic voltammetry.

  • Parameter Optimization: The key DPV parameters to optimize are:

    • Pulse Amplitude: Typically 25-100 mV. A larger amplitude increases the peak current but can also broaden the peak.

    • Pulse Width: Typically 50-100 ms.

    • Scan Rate: Slower scan rates (2-20 mV/s) generally yield better-defined peaks.

  • Measurement: Scan the potential over the range where the redox event of interest occurs. The resulting voltammogram will show a peak-shaped response, where the peak potential (Ep) is close to the E½ of the redox couple and the peak current (Ip) is proportional to the concentration of the analyte.

  • Application: For quantitative analysis, a calibration curve can be constructed by plotting the peak current versus the concentration of a series of standard solutions.[11][25]

Protocol 4: Spectroelectrochemistry (SEC)

Causality: SEC provides direct evidence of the electronic structure of the species formed during a redox process.[12][14] By correlating the emergence and disappearance of absorption bands in the UV-Vis-NIR spectrum with the applied potential, one can unequivocally assign spectral features to the neutral, radical cation, and/or radical anion states of the benzothiadiazole derivative.

Materials:

  • Spectroelectrochemical cell (e.g., a quartz cuvette with a transparent working electrode like an indium tin oxide (ITO) coated glass slide or a platinum mini-grid).[14][15]

  • Potentiostat

  • UV-Vis-NIR Spectrophotometer

  • Fiber optic cables to couple the spectrophotometer to the cell.[26]

Procedure:

  • Cell Assembly: Assemble the spectroelectrochemical cell, ensuring the working electrode is positioned in the light path of the spectrophotometer.[13][14][26] Fill the cell with a dilute solution (typically ~0.1-0.5 mM) of the analyte in the electrolyte solution. A lower concentration is used to avoid excessive absorbance.

  • Initial Spectrum: Record the absorption spectrum of the neutral species at the open-circuit potential.

  • Potential-Stepped Measurement: Apply a series of potentials, stepping through the oxidation and reduction waves observed in the CV. At each potential step, allow the system to reach equilibrium (i.e., the current becomes stable), and then record the absorption spectrum.[12][13]

  • Data Analysis: Plot the absorbance changes at specific wavelengths against the applied potential. This allows for the identification of the potentials at which different species are generated and consumed. The resulting spectra provide the characteristic absorption profiles of the neutral, oxidized, and reduced forms of the benzothiadiazole.[15]

Data Interpretation and Best Practices

  • Reference Electrode Calibration: The potential of the reference electrode can drift over time. It is good practice to periodically calibrate it against a standard, such as the ferrocene/ferrocenium couple or by using a standard hydrogen electrode (SHE) setup.[27][28][29][30][31]

  • iR Compensation: In resistive solvents, the uncompensated solution resistance (iR drop) can distort the shape of the voltammogram and shift the peak potentials. Most modern potentiostats have built-in iR compensation routines that should be utilized for accurate measurements.

  • Scan Rate Dependence: For a reversible, diffusion-controlled process, the peak current in a CV should be proportional to the square root of the scan rate, and the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons transferred) at room temperature. Deviations from this behavior can indicate quasi-reversible or irreversible kinetics, or that the redox species is adsorbed on the electrode surface.[11]

  • Data Reporting: Always report the solvent, supporting electrolyte, reference electrode, and scan rate used for any electrochemical measurement. Potentials should be reported relative to a known standard, preferably the Fc/Fc+ couple.

References

  • Gamry Instruments. (n.d.). Differential Pulse Voltammetry (DPV). Retrieved from [Link]

  • Grzeszczuk, M., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), e57933. Retrieved from [Link]

  • Yilmaz, B., et al. (2015). Differential pulse voltammetric determination of diclofenac in pharmaceutical preparations and human serum. Brazilian Journal of Pharmaceutical Sciences, 51(2), 287-296. Retrieved from [Link]

  • Wang, W., & Luo, J. (2015). Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. Energy & Environmental Science, 8(11), 3244-3267. Retrieved from [Link]

  • da Silva, F. C., et al. (2006). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 71(26), 9755-9762. Retrieved from [Link]

  • Crespi, F. (2018). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. Current Neuropharmacology, 16(7), 996-1004. Retrieved from [Link]

  • Praveen, C. (2014). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Retrieved from [Link]

  • Wang, W., & Luo, J. (2015). Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. University of Delaware. Retrieved from [Link]

  • Shcherbina, M. A., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5648. Retrieved from [Link]

  • Wang, Y., et al. (2020). Differential Pulse Voltammetric Electrochemical Sensor for the Detection of Etidronic Acid in Pharmaceutical Samples by Using rGO-Ag@SiO2/Au PCB. Sensors, 20(14), 3894. Retrieved from [Link]

  • Baluta, S., et al. (2022). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. Analytical Methods, 14(36), 3481-3490. Retrieved from [Link]

  • Silcox, B., & Thompson, L. (2019). Non-Aqueous Solvents and Supporting Salts – Improving Redox Flow Battery Electrolytes.
  • Zotti, G., et al. (2011). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. Polymers, 3(1), 168-181. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvents and Supporting Electrolytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]

  • JoVE. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Retrieved from [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. Retrieved from [Link]

  • Agilent. (2024). Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers. Retrieved from [Link]

  • Shcherbina, M. A., et al. (2020). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 25(23), 5648. Retrieved from [Link]

  • Iftimie, S., et al. (2011). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS.
  • Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • Pine Research Instrumentation. (2020). How to setup a spectroelectrochemistry experiment (Part 1: Hardware). YouTube. Retrieved from [Link]

  • Zhang, H., et al. (2023). D–A Structural Oligomers Containing Benzothiadiazole or Benzophenone as Novel Multifunctional Materials for Electrochromic and Photodetector Devices. Polymers, 15(10), 2297. Retrieved from [Link]

  • ResearchGate. (2015). Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? Retrieved from [Link]

  • MTX Labs. (2023). What are the steps for calibrating a reference electrode? Retrieved from [Link]

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Application Note: A Framework for High-Throughput Screening of 5-Bromo-4-nitrobenzo[c]thiadiazole Derivatives for Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiadiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to the wide spectrum of pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific 5-Bromo-4-nitrobenzo[c]thiadiazole core is of particular interest for drug discovery. The nitro group, being strongly electron-withdrawing, can play a crucial role in molecular interactions and is susceptible to metabolic bioreduction, a common activation mechanism for nitroaromatic compounds.[3] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, allowing for post-screening chemical modifications to explore structure-activity relationships (SAR) and optimize lead compounds.[4]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for new therapeutics.[5] This document provides a comprehensive, field-proven framework for designing and executing an HTS campaign to identify enzyme inhibitors from a library of 5-Bromo-4-nitrobenzo[c]thiadiazole derivatives. We will move beyond a simple recitation of steps to explain the causality behind critical decisions, ensuring a robust, reproducible, and self-validating workflow.

Part 1: Assay Development and Validation – The Foundation of a Robust Screen

The success of any HTS campaign is predicated on the quality of the underlying biological assay.[6] The goal is to develop a sensitive, reproducible, and miniaturizable assay that can reliably distinguish true hits from noise. For enzyme targets, fluorescence-based assays are a common and powerful choice due to their high sensitivity and compatibility with automation.[7][8]

Principle of the Assay: A Fluorescence-Based Approach

We will use a generic, enzyme-activated, "turn-off" fluorescence assay as our model. In this system, a target enzyme metabolizes a non-fluorescent substrate to produce a highly fluorescent product. The presence of an effective inhibitor from the compound library will suppress this reaction, resulting in a low fluorescence signal.[9] This provides a direct and quantifiable measure of enzyme inhibition.

The causality for this choice is clear: the method offers a large dynamic range between the fully active and fully inhibited enzyme, which is critical for identifying hits with high confidence.

Protocol 1: Assay Miniaturization and Optimization in 384-Well Format

Before screening thousands of compounds, the assay must be optimized in the intended HTS format, typically a 384-well microplate, to conserve precious reagents and library compounds.[10]

Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust signal with minimal reagent consumption.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme's activity and stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

  • Enzyme Titration:

    • Dispense 20 µL of assay buffer into all wells of a 384-well plate.

    • Create a 2-fold serial dilution of the enzyme across the columns of the plate.

    • Add a fixed, excess concentration of the substrate to all wells.

    • Incubate at the optimal temperature for a set time (e.g., 30 minutes).

    • Read the fluorescence on a compatible plate reader.

    • Causality: The goal is to identify the lowest enzyme concentration that gives a robust signal, representing approximately 80% of the maximal velocity (Vmax). This conserves enzyme and ensures the assay is sensitive to inhibition.

  • Substrate Titration:

    • Using the optimal enzyme concentration determined above, perform a similar serial dilution of the substrate across the columns.

    • Incubate and read fluorescence as before.

    • Causality: The optimal substrate concentration is typically at or near its Michaelis-Menten constant (Km). Using a concentration far above Km can lead to the assay being insensitive to competitive inhibitors, a common mechanism of action.

Protocol 2: Z' Factor Determination for Assay Validation

The Z' factor is a statistical parameter that quantifies the quality of an HTS assay.[5] An assay with a Z' factor between 0.5 and 1.0 is considered robust and suitable for a full-scale screen.[10]

Objective: To confirm the assay's suitability for HTS by calculating the Z' factor.

Methodology:

  • Plate Setup: In a 384-well plate, designate half the wells for the positive control and the other half for the negative control.

    • Negative Control (High Signal): Add enzyme, substrate, and vehicle (e.g., 0.1% DMSO) to these wells. This represents 0% inhibition.[10]

    • Positive Control (Low Signal): Add enzyme, substrate, and a known, potent inhibitor of the enzyme at a concentration that gives maximal inhibition. This represents 100% inhibition.

  • Execution:

    • Dispense 20 µL of the appropriate control solutions into the wells.

    • Add 20 µL of the enzyme/substrate mix, prepared at 2x the final optimized concentrations.

    • Incubate for the optimized time.

    • Read the fluorescence.

  • Calculation: Calculate the Z' factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - ( (3σp + 3σn) / |μn - μp| )

Data Presentation:

Parameter Value (Relative Fluorescence Units - RFU) Notes
Mean of Negative Controls (μn)85,000Represents the maximal signal (uninhibited reaction).
Std. Dev. of Negative Controls (σn)2,100Low variation indicates consistent assay performance.
Mean of Positive Controls (μp)5,000Represents the background signal (fully inhibited).
Std. Dev. of Positive Controls (σp)850Low variation is crucial for a reliable baseline.
Calculated Z' Factor 0.89 A value > 0.5 indicates an excellent assay for HTS.
Table 1: Example Z' Factor Calculation Data.

Part 2: The High-Throughput Screening Workflow

Once the assay is validated, the primary screen of the entire 5-Bromo-4-nitrobenzo[c]thiadiazole derivative library can commence. This process is typically automated to ensure throughput and reproducibility.[11]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Output Compound_Library Compound Library (10 mM in DMSO) Dispense Dispense Compounds (e.g., 50 nL per well) Compound_Library->Dispense Assay_Plates 384-Well Assay Plates Assay_Plates->Dispense Add_Reagents Add Enzyme & Substrate Dispense->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_Plates Read Fluorescence Incubate->Read_Plates Normalize Normalize Data (% Inhibition) Read_Plates->Normalize Hit_Select Hit Selection (>3 SD from Control) Normalize->Hit_Select Primary_Hits List of Primary Hits Hit_Select->Primary_Hits

Caption: Automated HTS workflow from library to primary hit identification.

Protocol 3: Primary High-Throughput Screen

Objective: To screen the entire compound library at a single concentration to identify "primary hits."

Methodology:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 40 nL) of each compound from the library source plates to the 384-well assay plates. This results in a final screening concentration of ~10 µM in a 40 µL assay volume.[10]

  • Control Wells: Dedicate specific columns on each plate for positive (known inhibitor) and negative (DMSO vehicle) controls. This is essential for quality control on a plate-by-plate basis.[12]

  • Reagent Addition: Utilize a multi-channel liquid handler to add the enzyme and substrate mix to all wells of the assay plates.

  • Incubation: Incubate the plates for the predetermined optimal time at the correct temperature.

  • Data Acquisition: Read the fluorescence intensity of each well using an automated plate reader.

Data Analysis and Hit Selection
  • Normalization: The raw fluorescence data from each well is converted to a percentage inhibition value using the plate's own controls:

    • % Inhibition = 100 * ( (Signal_Negative_Control - Signal_Compound) / (Signal_Negative_Control - Signal_Positive_Control) )

  • Hit Criteria: A compound is typically flagged as a "primary hit" if its percentage inhibition exceeds a defined threshold. A common and statistically robust threshold is three standard deviations (SD) above the mean inhibition of the negative (DMSO) controls.[8]

Part 3: Hit Confirmation and Triage – Eliminating False Positives

A primary screen will inevitably identify compounds that are not true, specific inhibitors. These "false positives" or "promiscuous inhibitors" can act through non-specific mechanisms like compound aggregation, chemical reactivity, or assay interference.[13][14] A rigorous triage process is mandatory to focus resources on the most promising hits.

Hit_Triage_Cascade cluster_confirmation Confirmation cluster_triage Triage cluster_final Output Primary_Hits Primary Hits from HTS (Single Concentration) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Hits->Dose_Response Counter_Screen Counter-Screens (e.g., Autofluorescence) Dose_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay (Different Technology) Counter_Screen->Orthogonal_Assay Confirmed_Leads Confirmed, Specific Hits (Ready for SAR) Orthogonal_Assay->Confirmed_Leads

Caption: A logical cascade for progressing primary hits to confirmed leads.

Protocol 4: Dose-Response Analysis and IC50 Determination

Objective: To confirm the activity of primary hits and determine their potency (IC50 value).

Methodology:

  • Compound Plating: For each primary hit, create an 8-point, 3-fold serial dilution series in a 384-well plate.

  • Assay Execution: Perform the validated fluorescence assay with the diluted compounds.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

  • Causality: This step is critical for several reasons. It confirms the inhibitory activity, eliminates hits that are inactive upon re-testing, and provides a quantitative measure of potency, which is the first step in building an SAR.

Protocol 5: Counter-Screen for Assay Interference

Objective: To identify and eliminate compounds that interfere with the assay technology itself.

Methodology (Example: Autofluorescence Check):

  • Plate Setup: Prepare a plate with serial dilutions of the hit compounds as in the IC50 assay.

  • Assay Execution: Add only the assay buffer (NO enzyme or substrate) to the wells.

  • Data Acquisition: Read the fluorescence at the same wavelength used for the primary assay.

  • Analysis: Any compound that produces a significant signal in the absence of the enzymatic reaction is flagged as auto-fluorescent and is likely a false positive. This is a common liability for aromatic, heterocyclic compounds.

Data Presentation:

Compound ID Primary Screen (% Inhibition) IC50 (µM) Autofluorescence Check Status
BNT-00195.2%1.2PassConfirmed Hit
BNT-00288.7%> 50InactiveFalse Positive
BNT-00391.5%5.7FailFalse Positive (Interference)
BNT-00493.1%2.5PassConfirmed Hit
Table 2: Example Hit Confirmation and Triage Summary.

Conclusion and Future Directions

This application note outlines a robust, multi-stage process for the high-throughput screening of 5-Bromo-4-nitrobenzo[c]thiadiazole derivatives. By integrating careful assay development, stringent statistical validation (Z' factor), a systematic primary screen, and a rigorous hit triage cascade, researchers can confidently identify specific and potent inhibitors.

The confirmed hits from this workflow serve as high-quality starting points for lead optimization. The presence of the bromo-substituent is a key advantage, providing a reactive site for medicinal chemists to synthesize new analogs, systematically explore the structure-activity relationship, and ultimately develop novel therapeutic candidates.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • Chen, Y. (2021).
  • High-throughput Screening Steps. Small Molecule Discovery Center (SMDC), UCSF.
  • Lopchuk, J. M. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Adolf-Bryfogle, J., et al. (2015). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes. ACS Chemical Biology. [Link]

  • Hu, R., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (2020). ResearchGate. [Link]

  • Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]

  • SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. African Journal Online. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2009). Nature Methods. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2017). MDPI. [Link]

  • Yoshida, M., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]

  • Laggner, C., et al. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. [Link]

  • An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. (2017). Analyst. [Link]

  • Fu, P. P. (1990). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. [Link]

  • de Oliveira, R. B., & de Alencastro, R. B. (2017). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • High-Throughput Screening Assay Profiling for Large Chemical Databases. (2022). Methods in Molecular Biology. [Link]

  • Coan, K. E. H., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Current Opinion in Chemical Biology. [Link]

  • Design and implementation of high-throughput screening assays. (2009). Methods in Molecular Biology. [Link]

  • Chmovzh, T. N., et al. (2023). Benzo[1,2-d:4,5-d′]bis([5][9][10]thiadiazole) and Its Bromo Derivatives. Molecules. [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry. [Link]

  • Cascioferro, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]

  • Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. Biological and Environmental Pleading Sciences. [Link]

  • Horvath, Z., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. Chemical Science. [Link]

  • Drašnar, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-nitrobenzo[c]thiadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. The purity of 5-Bromo-4-nitrobenzo[c]thiadiazole is critical for its use in drug discovery and materials science, as impurities can lead to ambiguous biological data, unpredictable reaction outcomes, and flawed material properties.

This document provides a structured approach to purification, addressing common challenges through a detailed troubleshooting guide and frequently asked questions. The methodologies described are grounded in established chemical principles and best practices for the purification of complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Bromo-4-nitrobenzo[c]thiadiazole sample?

A1: The impurity profile largely depends on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the benzothiadiazole ring.

  • Over-reacted or Side-Products: This may include di-brominated or other regioisomeric nitro compounds.

  • Reagents from Synthesis: Residual acids, bases, or coupling agents used during the synthesis.

  • Inorganic Salts: Byproducts from reactions, such as sodium or potassium halides, which are typically removed with an aqueous workup but can persist in trace amounts.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of impurities, as well as the scale of your purification.

  • Recrystallization is an excellent first-line technique for removing small amounts of impurities, especially if your crude product is already of moderate to high purity (>85%). It is generally faster and more economical for larger scales.

  • Column Chromatography is the preferred method for separating complex mixtures with multiple components or impurities that have similar solubility to the desired product. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.[1]

Q3: How can I quickly assess the purity of my sample before and after purification?

A3: Thin Layer Chromatography (TLC) is the most common and rapid method for qualitative purity assessment. A single spot in multiple solvent systems is a good indication of high purity. For quantitative analysis and to detect non-UV active impurities, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.

Q4: Is 5-Bromo-4-nitrobenzo[c]thiadiazole stable under typical purification conditions?

A4: While many benzothiadiazole derivatives are robust, the presence of nitro and bromo groups can render the molecule susceptible to degradation under certain conditions. It is advisable to avoid prolonged heating and exposure to strong bases or nucleophiles, which could potentially lead to decomposition or nucleophilic aromatic substitution of the bromine atom.[2]

Purification Workflow & Decision Making

The following diagram outlines a logical workflow for the purification of 5-Bromo-4-nitrobenzo[c]thiadiazole.

Purification_Workflow start Crude 5-Bromo-4-nitrobenzo[c]thiadiazole tlc_analysis Initial Purity Assessment (TLC/HPLC/NMR) start->tlc_analysis decision_purity Purity > 85%? tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes chromatography Silica Gel Column Chromatography decision_purity->chromatography No / Complex Mixture check_recrys Check Purity recrystallization->check_recrys check_recrys->chromatography Purity Not OK pure_product Pure Product (>98%) check_recrys->pure_product Purity OK check_chrom Check Purity & Combine Fractions chromatography->check_chrom check_chrom->pure_product Purity OK troubleshoot Consult Troubleshooting Guide check_chrom->troubleshoot Separation Issues

Caption: Decision workflow for purifying 5-Bromo-4-nitrobenzo[c]thiadiazole.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
1. Oily Residue Instead of Crystals During Recrystallization The boiling point of the solvent is higher than the melting point of the compound or its impurities. The compound is "oiling out" due to being supersaturated at a temperature above its melting point.Select a solvent with a lower boiling point. Use a larger volume of solvent to reduce saturation. Allow the solution to cool more slowly to promote crystal nucleation over oiling. Seeding with a pure crystal can also help.
2. Low Recovery from Recrystallization The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
3. Product Won't Crystallize from Solution The solution is not sufficiently saturated. High concentration of impurities inhibiting crystallization.Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of the pure compound. If impurities are the issue, column chromatography may be necessary before attempting recrystallization.
4. Poor Separation on Silica Gel Column (Overlapping Spots on TLC) Inappropriate solvent system (eluent). Column was overloaded with crude material. The sample was not loaded onto the column in a concentrated band.The polarity of the eluent is critical. For closely eluting spots, switch to a shallower gradient or an isocratic (constant polarity) system. A good starting Rf on TLC for the target compound is ~0.2-0.3.[3] Use a larger column or reduce the amount of sample loaded. Dissolve the sample in a minimal amount of solvent and adsorb it onto a small amount of silica gel before loading (dry loading).[3]
5. Compound is "Streaking" or Tailing on the Column/TLC The compound is highly polar and interacting too strongly with the silica gel. The sample is too acidic or basic.Add a small amount of a polar modifier to your eluent. For example, 0.5-1% of acetic acid for acidic compounds or 0.5-1% triethylamine for basic compounds can improve peak shape. When the desired compound begins to elute, you can gradually increase the polarity of the solvent to accelerate its movement and reduce tailing.[3]
6. Colored Impurities Persist After Purification The colored impurity has very similar properties to the product.For recrystallization, you can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Caution: Charcoal can also adsorb your product, so use it sparingly. For chromatography, ensure you are using a solvent system that provides good separation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined through small-scale trials. Good candidates for 5-Bromo-4-nitrobenzo[c]thiadiazole, a relatively polar aromatic compound, could include ethanol, ethyl acetate, toluene, or mixtures such as hexane/ethyl acetate or hexane/acetone.[4]

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude 5-Bromo-4-nitrobenzo[c]thiadiazole in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Continue adding the solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your target compound an Rf value of approximately 0.2-0.3 and show good separation from impurities. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexane to 10%, 15%, etc.) to elute the compounds from the column.[3]

  • Fraction Pooling: Once the fractions have been analyzed by TLC, combine those containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 5-Bromo-4-nitrobenzo[c]thiadiazole.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Makarova, N. et al. (2021). Benzo[1,2-d:4,5-d′]bis([2][3][4]thiadiazole) and Its Bromo Derivatives. Molecules, 26(23), 7296. Available from: [Link]

Sources

Overcoming poor solubility of 5-Bromo-4-nitrobenzo[c]thiadiazole in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-nitrobenzo[c]thiadiazole

Introduction: The Challenge of 5-Bromo-4-nitrobenzo[c]thiadiazole Solubility

5-Bromo-4-nitrobenzo[c]thiadiazole is a key heterocyclic intermediate in the development of novel materials and pharmaceutical agents. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the benzothiadiazole core, make it a valuable building block.[1] However, researchers frequently encounter a significant hurdle in its application: poor solubility in common organic solvents. This limited solubility can lead to incomplete reactions, low yields, difficult purification, and inconsistent results.

This guide provides a comprehensive, experience-driven framework for understanding and overcoming the solubility challenges associated with 5-Bromo-4-nitrobenzo[c]thiadiazole. We will move beyond simple solvent lists to explore the underlying principles of solubility enhancement and provide actionable, step-by-step protocols to ensure your experiments are successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected solubility properties of 5-Bromo-4-nitrobenzo[c]thiadiazole?

Answer: While extensive quantitative data for this specific molecule is not widely published, we can infer its behavior from its structure and data on analogous compounds like 5-Chloro-4-nitro-2,1,3-benzothiadiazole.[2] The molecule possesses moderate polarity due to the nitro group and the heterocyclic system, but the overall planar, aromatic structure contributes to strong crystal lattice energy, which impedes dissolution.

Expect low solubility in nonpolar solvents (e.g., hexane, toluene) and limited solubility in many common polar aprotic and protic solvents. High solubility is typically only achieved in very polar, aprotic solvents at elevated temperatures.

Table 1: Predicted Qualitative Solubility of 5-Bromo-4-nitrobenzo[c]thiadiazole

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHighly polar, strong H-bond acceptor. Derivatives are known to be soluble in DMSO.[3]
Dimethylformamide (DMF)SolubleSimilar to DMSO, effective at solvating polar, aromatic compounds.
Acetonitrile (MeCN)Sparingly SolubleLess polar than DMSO/DMF; may require heating.
AcetoneSparingly SolubleModerate polarity; may serve as a co-solvent.[4]
Chlorinated Dichloromethane (DCM)Sparingly to InsolubleLower polarity, less effective at disrupting crystal lattice forces.[5]
Chloroform (CHCl₃)Sparingly to InsolubleSimilar to DCM.
Polar Protic Methanol (MeOH)Sparingly SolubleCan H-bond, but the large hydrophobic core limits solubility.[3]
Ethanol (EtOH)Sparingly SolubleLower polarity than methanol, likely resulting in lower solubility.[4]
Nonpolar TolueneInsoluble"Like dissolves like" principle; insufficient polarity to solvate the molecule.[4]
HexaneInsolubleFails to overcome the solute-solute interactions.
Aqueous WaterInsolubleThe large, hydrophobic benzothiadiazole moiety dominates.[3]
Q2: My reaction is sluggish and the starting material is crashing out. What's the first step?

Answer: This is a classic sign that you have exceeded the solubility limit of your reagent under the reaction conditions. The first step is to systematically evaluate your solvent choice. Do not immediately resort to high heat, as this can cause degradation of the nitroaromatic compound.[5]

Troubleshooting Decision Workflow: The following diagram outlines a logical progression for addressing solubility issues in your reaction.

G start Poor Solubility Observed (Precipitation / Slurry) check_solvent Is the solvent appropriate? (See Table 1) start->check_solvent change_solvent Action: Switch to a more suitable solvent (e.g., DMF, DMSO) check_solvent->change_solvent No adjust_temp Can temperature be increased safely? check_solvent->adjust_temp Yes stop Problem Resolved change_solvent->stop heat_reaction Action: Increase temperature incrementally (e.g., 40°C, 60°C) Monitor for degradation via TLC adjust_temp->heat_reaction Yes no_heat Risk of side reactions or degradation is high adjust_temp->no_heat No heat_reaction->stop use_cosolvent Action: Introduce a co-solvent to modify polarity no_heat->use_cosolvent use_additive Action: Add a solubility enhancing agent use_cosolvent->use_additive Still insufficient use_cosolvent->stop use_additive->stop

Caption: Troubleshooting decision tree for poor solubility.

Q3: What are the best strategies for systematically improving solubility?

Answer: A multi-faceted approach is most effective. The primary strategies involve solvent system optimization, temperature control, and the use of solubility-enhancing additives.

  • Co-Solvency: This is a powerful technique where a second (or third) solvent is added to the primary reaction medium.[6] The goal is to fine-tune the polarity of the solvent system to better match that of the solute. For example, if your reaction is in a moderately polar solvent like THF, adding a small percentage of a highly polar aprotic solvent like DMF or NMP can significantly increase solubility without drastically changing the overall reaction environment. Co-solvents work by altering the solvent's polarity and disrupting the solvent's self-association (like hydrogen bonding in water), which can create a more favorable environment for the solute.[6]

  • Temperature Adjustment: Increasing the temperature increases the kinetic energy of the system, which helps overcome the intermolecular forces within the crystal lattice, leading to higher solubility.[7] However, this must be balanced against the risk of side reactions or thermal degradation of your compound.[5] Always monitor reaction progress by TLC or LCMS when increasing temperature.

  • Hydrotropy and Surfactants:

    • Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute (the hydrotrope) increases the aqueous solubility of another solute.[8] While less common in pure organic synthesis, agents like urea or sodium benzoate can sometimes be effective.

    • Surfactants can be highly effective. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to improve selectivity and solubility in reactions of aromatic amines by forming micelles that can encapsulate organic substrates.[9] This can be particularly useful in biphasic or aqueous-organic systems.

Experimental Protocols

Protocol 1: Systematic Solvent and Co-Solvent Screening

This protocol provides a method for rapidly identifying a suitable solvent system for your reaction.

Objective: To determine the optimal solvent or co-solvent mixture that dissolves 5-Bromo-4-nitrobenzo[c]thiadiazole at the desired reaction concentration.

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Array of candidate solvents (e.g., DMF, DMSO, NMP, Dioxane, Acetonitrile)

  • Co-solvents (e.g., THF, Toluene, if required by reaction chemistry)

  • Small, sealable glass vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and small stir bars

  • Heating block or oil bath

Workflow Diagram:

G cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization prep1 Weigh 5 mg of compound into 10 separate vials prep2 Add stir bar to each vial prep1->prep2 screen1 Add 0.5 mL of a different solvent to each vial prep2->screen1 screen2 Stir at Room Temp for 30 min screen1->screen2 screen3 Observe & Record (Soluble / Partially / Insoluble) screen2->screen3 opt1 For insoluble samples, heat to 40°C for 15 min screen3->opt1 opt2 Observe & Record opt1->opt2 opt3 Heat to 60°C for 15 min opt2->opt3 opt4 Observe & Record opt3->opt4 opt5 Identify best performing solvent(s) opt4->opt5

Caption: Experimental workflow for solvent screening.

Procedure:

  • Preparation: Accurately weigh a set amount of 5-Bromo-4-nitrobenzo[c]thiadiazole (e.g., 10 mg) into several sealable vials. This corresponds to your target reaction concentration.

  • Initial Screening (Room Temperature):

    • To each vial, add a precise volume of a different candidate solvent (e.g., 1.0 mL).

    • Seal the vials and stir vigorously at room temperature for 30 minutes.

    • Visually inspect each vial for undissolved solids. Record your observations.

  • Temperature Screening:

    • For vials containing undissolved solids, transfer them to a heating block.

    • Increase the temperature incrementally (e.g., to 40°C, then 60°C, then 80°C), allowing the mixture to equilibrate for 15-20 minutes at each temperature.[7]

    • Record the temperature at which complete dissolution occurs. Caution: Watch for any color change that might indicate decomposition.

  • Co-Solvent Evaluation:

    • If a single solvent is inadequate or undesirable for the reaction chemistry, test co-solvent systems.

    • Start with the best-performing primary solvent from the previous steps.

    • Create mixtures with a secondary solvent in varying ratios (e.g., 9:1, 4:1, 1:1).

    • Repeat the solubility testing procedure with these mixtures.

  • Selection: Choose the solvent or co-solvent system that provides complete solubility at the lowest possible temperature, ensuring it is compatible with all other reagents and reaction conditions.

Conclusion

Overcoming the poor solubility of 5-Bromo-4-nitrobenzo[c]thiadiazole is not a matter of finding a single "magic" solvent, but rather of systematic, logical investigation. By understanding the physicochemical properties of the molecule and applying targeted strategies such as co-solvency and controlled temperature adjustment, researchers can create the ideal conditions for their reactions. This methodical approach, as outlined in the protocols and troubleshooting guides above, will save time, improve yields, and lead to more reliable and scalable synthetic outcomes.

References

  • BenchChem. (n.d.). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Guide: Physical Characteristics of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.
  • JETIR. (2025). HYDROTROPIC SOLUBILITY ENHANCEMENT OF NITROFURANTOIN.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents.
  • ISRES Publishing. (2021). Thiadiazoles and Their Properties.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.

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Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-nitrobenzo[c]thiadiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance this specific transformation. Our goal is to provide you with in-depth, practical advice grounded in established chemical principles to help you navigate the complexities of this reaction.

Introduction: The Challenge of Coupling 5-Bromo-4-nitrobenzo[c]thiadiazole

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, applying this reaction to electron-deficient heterocyclic systems like 5-Bromo-4-nitrobenzo[c]thiadiazole presents a unique set of challenges. The strong electron-withdrawing nature of both the nitro group and the benzo[c]thiadiazole core significantly influences the reactivity of the C-Br bond, making the substrate susceptible to side reactions.

This guide will address common issues encountered during this specific coupling, providing a structured approach to optimization and troubleshooting.

Troubleshooting Guide: Common Problems and Solutions

This section is formatted to help you quickly identify and solve specific experimental issues.

Issue 1: Low to No Product Formation with Recovery of Starting Materials

This is a frequent problem indicating that the catalytic cycle is not proceeding efficiently.

Probable Causes:

  • Inactive Catalyst: The active Pd(0) species may not be forming from the Pd(II) precatalyst, or it may have been deactivated by atmospheric oxygen.[3]

  • Inefficient Oxidative Addition: While the electron-deficient nature of the substrate should facilitate oxidative addition, steric hindrance or an inappropriate ligand can slow this crucial first step.[1][4]

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step.[5]

  • Incorrect Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components are in the appropriate phase.[3]

Solutions:

  • Catalyst and Ligand Selection:

    • For electron-deficient systems, standard catalysts like Pd(PPh₃)₄ may be insufficient.[6] Consider more robust systems.

    • Catalyst Screening: A screening of palladium catalysts is often the most effective approach.[7][8] A good starting point is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], which has shown success in similar heterocyclic couplings.[7][8]

    • Ligand Choice: If using a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃, pair it with bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate both oxidative addition and reductive elimination.[9]

  • Optimizing the Base and Solvent System:

    • Base Selection: A stronger, non-nucleophilic base is often required. Consider switching from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[3]

    • Solvent System: A mixture of an organic solvent and water is typical for Suzuki couplings.[1] Dioxane/water or THF/water are common choices.[3][10] For substrates with poor solubility, DMF can be used.[11]

  • Increasing Reaction Temperature:

    • Carefully increasing the temperature can help overcome the activation energy for sluggish steps.[3][5] Reactions are typically heated between 80-110 °C.[3]

Issue 2: Significant Formation of Dehalogenated Byproduct

The replacement of the bromine atom with a hydrogen atom is a common side reaction with electron-deficient aryl halides.[5]

Probable Causes:

  • Formation of Palladium-Hydride Species: The active catalyst can react with sources of hydride, such as water, alcohols (if used as a solvent), or even the base, to form a Pd-H species. This can then reductively eliminate with the aryl group to give the dehalogenated product.[5]

  • Inappropriate Ligand: The ligand may not be sufficiently bulky or electron-rich to promote the desired reductive elimination over the dehalogenation pathway.[5]

Solutions:

  • Ligand Modification:

    • Switch to bulkier, more electron-donating ligands like SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands.[5] These ligands can sterically hinder the approach of hydride sources and accelerate the desired cross-coupling.

  • Base Optimization:

    • Avoid strong alkoxide bases if possible. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[5]

  • Solvent Choice:

    • If using an alcohol-based solvent system, consider switching to aprotic solvents like dioxane or THF to minimize the source of hydrides.[5]

Issue 3: Boronic Acid Decomposition (Protodeboronation)

This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source, reducing the effective concentration of the coupling partner.[12]

Probable Causes:

  • Harsh Basic Conditions: Many boronic acids, especially heteroaromatic ones, are unstable in the presence of strong bases and water.[3]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[3]

Solutions:

  • Use Milder Bases:

    • If protodeboronation is suspected, switch to a milder base like KF.[3]

  • Protect the Boronic Acid:

    • Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are more resistant to protodeboronation.[3]

  • Anhydrous Conditions:

    • For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3]

  • Lower Reaction Temperature:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]

Issue 4: Formation of Homocoupled Products

The formation of a biaryl product from the coupling of two boronic acid molecules is a common side reaction.

Probable Causes:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1]

  • Use of a Pd(II) Precursor: Some Pd(II) sources can directly catalyze homocoupling before being reduced to the active Pd(0) species.[1]

Solutions:

  • Rigorous Degassing:

    • Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[9]

  • Catalyst Choice:

    • Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for 5-Bromo-4-nitrobenzo[c]thiadiazole?

A1: The choice is critical due to the electron-deficient nature of the substrate.

  • For initial screening: Pd(dppf)Cl₂ is a robust choice that has proven effective for a range of heterocyclic couplings.[7][8]

  • For optimization: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provides superior results for challenging substrates.[9] These ligands accelerate the key steps of the catalytic cycle.

Q2: What is the optimal base for this reaction?

A2: A moderately strong, non-nucleophilic inorganic base is typically best.

  • Good starting points: K₂CO₃ or K₃PO₄ are effective and widely used.[1][5]

  • For difficult couplings: Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[5]

  • To minimize protodeboronation: Consider using a milder base like KF.[3]

Q3: Which solvent system should I use?

A3: A mixed solvent system is generally preferred to ensure the solubility of both the organic substrates and the inorganic base.

  • Common choices: A 4:1 to 10:1 mixture of an organic solvent (dioxane, THF, or toluene) and water is a good starting point.[3][13]

  • For solubility issues: DMF can be used, but ensure it is high purity and anhydrous if protodeboronation is a concern.[11]

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.

  • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • LC-MS: Offers more definitive identification of the product and any major byproducts by providing both retention time and mass-to-charge ratio.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-4-nitrobenzo[c]thiadiazole

This protocol provides a robust starting point for your optimization studies.

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the reaction vessel, add 5-Bromo-4-nitrobenzo[c]thiadiazole, the arylboronic acid (or ester), the base, and the magnetic stir bar.

  • Degassing: Seal the vessel with a septum and purge with an inert gas for 15-30 minutes. This is a critical step to prevent catalyst deactivation.[3]

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the vessel, again under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Initial Condition Screening
ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos
Base Na₂CO₃K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/H₂ODioxane/H₂OTHF/H₂ODMF
Temperature 80 °C100 °C100 °C110 °C

This table provides a structured approach to a Design of Experiments (DoE) for systematically exploring the reaction space.[1]

Visualizing the Workflow

Logical Flow for Troubleshooting Suzuki Coupling

Troubleshooting_Flow Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Identify Problem Monitor->Problem NoReaction Low/No Conversion Problem->NoReaction Starting Material Recovered Dehalogenation Dehalogenation Problem->Dehalogenation Byproduct Ar-H Decomposition Boronic Acid Decomposition Problem->Decomposition Low Boronic Acid Homocoupling Homocoupling Problem->Homocoupling Byproduct Ar-Ar Success Successful Coupling Problem->Success Clean Conversion Solution1 Optimize Catalyst/Ligand Increase Temperature NoReaction->Solution1 Solution2 Change Ligand/Base Use Aprotic Solvent Dehalogenation->Solution2 Solution3 Use Milder Base Protect Boronic Acid Decomposition->Solution3 Solution4 Rigorous Degassing Use Pd(0) Source Homocoupling->Solution4 Solution1->Monitor Solution2->Monitor Solution3->Monitor Solution4->Monitor

Caption: A flowchart for systematic troubleshooting of common Suzuki coupling issues.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Alacid, E., & Nájera, C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. Journal of Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cresswell, A. J., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Gasperi, T., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Nakao, Y., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • ResearchGate. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

Sources

Preventing decomposition of 5-Bromo-4-nitrobenzo[c]thiadiazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Transformations

Welcome to the technical support center for 5-Bromo-4-nitrobenzo[c]thiadiazole. As Senior Application Scientists, we understand that handling this highly functionalized and electron-deficient heterocycle presents unique challenges. Its potent electronic properties, which make it a valuable building block in materials science and drug development, are also the source of its reactivity and potential instability.

This guide is designed to provide you with in-depth, field-proven insights to help you navigate common synthetic hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: General Stability & Handling FAQ

This section addresses the fundamental properties of 5-Bromo-4-nitrobenzo[c]thiadiazole that influence its stability.

Q1: What are the primary causes of decomposition for this compound?

A: The decomposition of 5-Bromo-4-nitrobenzo[c]thiadiazole is primarily driven by three structural features:

  • The Electron-Deficient Benzothiadiazole Core: The thiadiazole ring is inherently electron-withdrawing and can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions.[1][2]

  • The Nitro Group: As a powerful electron-withdrawing group, it significantly activates the aromatic ring, making it prone to nucleophilic aromatic substitution (SNAr). However, it also introduces thermal and photochemical instability.[3][4][5] Nitroaromatic compounds can be sensitive to heat and light, potentially leading to degradation.[6][7][8]

  • Combined Effects: The synergy between the nitro group and the benzothiadiazole system creates a highly polarized molecule. This makes it reactive but also lowers its decomposition threshold in the presence of strong bases, high temperatures, and certain catalysts or reducing agents.

Q2: How should I store 5-Bromo-4-nitrobenzo[c]thiadiazole?

A: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to ambient moisture, oxygen, and light, which can contribute to gradual degradation.

Q3: Is this compound sensitive to light?

A: Yes, nitroaromatic compounds are known to have a rich photochemistry and can be light-sensitive.[6][7] The energy from UV or even ambient light can promote the molecule to an excited state, potentially initiating decomposition pathways.[9] For reactions that are sensitive or run over extended periods, it is best practice to protect the reaction vessel from light by wrapping it in aluminum foil.

Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the conditions required can be detrimental to sensitive substrates like 5-Bromo-4-nitrobenzo[c]thiadiazole.

Problem: You observe a blackening of the reaction mixture, formation of palladium black, and isolation of little to no desired product, indicating substrate and/or catalyst decomposition.

Q: My Suzuki reaction failed, turning black and yielding only baseline material on TLC. What is the likely cause?

A: This classic sign of a failed Suzuki coupling points to decomposition driven by incompatible reaction conditions. The combination of base, temperature, and the palladium catalyst can create an environment that the electron-deficient substrate cannot tolerate. The nitro group can interact unfavorably with the palladium catalyst, and strong bases at elevated temperatures can degrade the benzothiadiazole ring.[10][11]

Q: How can I select a milder, more effective set of conditions?

A: The key is to balance reactivity with stability. A systematic approach to optimization is crucial. We recommend starting with the mildest effective conditions and adjusting one variable at a time. The choice of base is often the most critical parameter.

Table 1: Comparison of Suzuki Coupling Conditions for Sensitive Heterocycles
ParameterCondition 1 (Harsh)Condition 2 (Moderate)Condition 3 (Mild)Rationale & Causality
Base NaOH, CsOH, t-BuOKK₂CO₃, Cs₂CO₃K₃PO₄, Organic Bases (e.g., Et₃N)Strong hydroxides or alkoxides can promote side reactions and ring degradation. Carbonates are a standard choice, while K₃PO₄ is often effective at lower temperatures and is less harsh.[12][13]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ with a specialized ligand (e.g., XPhos)Pd(PPh₃)₄ can require higher temperatures. Pd(dppf)Cl₂ is robust and highly effective for heteroaryl couplings.[12][14] Advanced ligand systems can promote catalysis at lower temperatures.[13]
Temperature >100 °C (Reflux in Toluene)80-90 °C (DME, Dioxane)60-80 °C or even Room Temp.High temperatures accelerate decomposition. The goal is to find the lowest possible temperature that allows for efficient catalytic turnover.
Solvent Toluene/H₂ODioxane/H₂O, DME/H₂OAnhydrous Dioxane or THFThe presence of water can be beneficial for dissolving the base but may also contribute to hydrolytic decomposition pathways with highly sensitive substrates.[15]
Diagram 1: Decision Workflow for Suzuki Reaction Optimization

Suzuki_Optimization start Initial Suzuki Reaction Fails (Decomposition) base Modify Base (e.g., K₂CO₃ → K₃PO₄) start->base temp Lower Temperature (e.g., 90°C → 70°C) base->temp Still fails success Successful Coupling base->success Works catalyst Change Catalyst/Ligand (e.g., Pd(PPh₃)₄ → Pd(dppf)Cl₂) temp->catalyst Still fails temp->success Works solvent Change Solvent System (e.g., Toluene/H₂O → Dioxane) catalyst->solvent Still fails catalyst->success Works solvent->success Works

Caption: Systematic optimization workflow for Suzuki coupling reactions.

Recommended Protocol 1: Mild Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point to minimize decomposition.

  • Reagent Preparation: In a reaction vessel, combine 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.) followed by anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 80-85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The strong activation provided by the nitro group makes SNAr an attractive strategy. However, this high reactivity must be carefully controlled.

Problem: The reaction either fails to proceed at low temperatures or leads to a complex mixture of unidentified products at higher temperatures.

Q: I am trying to react my substrate with an amine, but I see no product at 60 °C. When I heat it to 100 °C, the starting material is consumed but I get no desired product. What can I do?

A: This is a common dilemma where the thermal energy required for substitution exceeds the decomposition temperature of the substrate under the reaction conditions. The solution lies not in more force (heat), but in greater finesse.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are standard for SNAr as they stabilize the charged Meisenheimer intermediate.[16]

  • Base Selection: If your nucleophile is an amine, it can often act as its own base. Adding an external, non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the reaction without competing. For weaker nucleophiles (e.g., alcohols, thiols), a stronger but non-degrading base like K₂CO₃ or NaH may be necessary.[17] The choice is critical; a base that is too strong can deprotonate other positions or attack the ring.

Diagram 2: Key Factors in SNAr Success vs. Decomposition ```dot

SNAr_Factors Temp Temp Success Success Temp->Success Optimal Failure Failure Temp->Failure Too High NoRxn NoRxn Temp->NoRxn Too Low Base Base Base->Success Appropriate Base->Failure Too Strong Nucleophile Nucleophile Nucleophile->Success High Nucleophile->NoRxn Low

Caption: Decision tree for chemoselective nitro group reduction.

Recommended Protocol 3: Chemoselective Reduction with Tin(II) Chloride

This is one of the most reliable methods for reducing aromatic nitro groups in the presence of halogens.

  • Setup: Suspend 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 eq.) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated hydrochloric acid (HCl) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up & Neutralization: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Extraction: Extract the entire mixture multiple times with ethyl acetate. The tin salts may be slow to filter; direct extraction is often more efficient.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting amine can be purified by column chromatography if necessary.

References
  • Palladium supported on metal-organic framework as a catalyst for the hydrogenation of nitroarenes under mild conditions - ResearchGate. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available at: [Link]

  • Selective Hydrogenation of Nitroaromatic Compounds with a Nickel‐Oxide‐Supported Nano‐Palladium Catalyst under Ambient Reaction Conditions. Sci-Hub. Available at: [Link]

  • A new reagent for selective reduction of nitro group. CSIR. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2. ACS Publications. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Safe Synthesis of 4,7-Dibromot[10][16][18]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. MDPI. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. National Center for Biotechnology Information. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Available at: [Link]

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Center for Biotechnology Information. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. Available at: [Link]

  • Benzo[1,2-d:4,5-d′]bis(t[10][11][18]hiadiazole) and Its Bromo Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. National Center for Biotechnology Information. Available at: [Link]

  • Benzo[1,2-d:4,5-d']bis(t[10][11][18]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar. Available at: [Link]

  • A First Proposal on the Nitrobenzene Photorelease Mechanism of NO2 and Its Relation to NO Formation through a Roaming Mechanism. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro--[10][11][18]benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzot[10][11][18]hiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzot[10][11][18]hiadiazole. ResearchGate. Available at: [Link]

  • SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. ResearchGate. Available at: [Link]

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Royal Society of Chemistry. Available at: [Link]

  • 174 Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]

  • Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information. Available at: [Link]

  • Thermal Stability of Nitrobenzyl Halogenides. ResearchGate. Available at: [Link]

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Troubleshooting unexpected NMR shifts in 5-Bromo-4-nitrobenzo[c]thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 5-Bromo-4-nitrobenzo[c]thiadiazole and its derivatives. This guide is designed to assist you in troubleshooting unexpected Nuclear Magnetic Resonance (NMR) shifts and other common experimental issues. As scientists and drug development professionals, precise structural elucidation is paramount. This resource provides in-depth, field-tested insights to help you navigate the complexities of NMR spectroscopy for this unique class of heteroaromatic compounds.

Introduction: The Unique Electronic Landscape of 5-Bromo-4-nitrobenzo[c]thiadiazole

5-Bromo-4-nitrobenzo[c]thiadiazole is a highly functionalized heteroaromatic system where the interplay of electron-withdrawing groups (the nitro group and the thiadiazole ring) and the bromo substituent creates a complex electronic environment. This complexity can often lead to NMR spectra that deviate from initial predictions. Understanding the underlying principles of substituent effects is crucial for accurate spectral interpretation.

The electron-withdrawing nature of the nitro group and the inherent aromaticity of the benzo[c]thiadiazole core significantly deshield the aromatic protons, leading to downfield chemical shifts.[1][2][3] The bromine atom, while also electronegative, can introduce both inductive and anisotropic effects that further influence the precise location of proton and carbon signals.[4][5]

This guide will address common questions and provide systematic troubleshooting workflows to tackle unexpected NMR data, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when working with these derivatives.

Q1: My aromatic proton signals are much further downfield than I predicted. Is this normal?

A1: Yes, this is a common observation for this class of compounds. The combined electron-withdrawing effects of the nitro group and the benzo[c]thiadiazole ring system strongly deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) than in less substituted benzene derivatives. The π-electron system and ring currents within the heteroaromatic structure also play a significant role in this deshielding.[1][2][3]

Q2: I'm seeing broad peaks in my proton NMR. What could be the cause?

A2: Peak broadening can arise from several factors:

  • Low Solubility: Your compound may not be fully dissolved in the NMR solvent. Incomplete dissolution leads to a non-homogenous sample, which can significantly broaden signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and that no reagents used in the synthesis or workup could introduce such impurities.

  • Chemical Exchange: If your molecule is undergoing a dynamic process, such as slow rotation around a bond or proton exchange with residual water or acid, this can lead to broadened signals.

Q3: I have an unexpected peak in the aliphatic region of my 1H NMR spectrum. What could it be?

A3: This is likely a residual solvent peak from your purification or reaction workup. Common culprits include ethyl acetate, hexane, or dichloromethane. It is also possible that you have a grease peak if you used greased joints in your glassware. Cross-reference the chemical shift with tables of common NMR solvent impurities.

In-Depth Troubleshooting Guides

For more complex issues, a systematic approach is required. The following guides provide step-by-step protocols to diagnose and resolve unexpected NMR shifts.

Guide 1: Differentiating Isomers and Confirming Substitution Patterns

A frequent challenge is confirming the precise regiochemistry of substitution. An unexpected chemical shift may, in fact, be an indication of an isomeric product.

Issue: The observed coupling constants and chemical shifts in the aromatic region do not match the expected pattern for 5-Bromo-4-nitrobenzo[c]thiadiazole.

Troubleshooting Workflow:

G start Unexpected Aromatic Signals check_purity Confirm Sample Purity via LC-MS or TLC start->check_purity predict_shifts Predict 1H and 13C NMR Shifts for All Possible Isomers check_purity->predict_shifts If pure compare_data Compare Predicted vs. Experimental Data predict_shifts->compare_data run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) compare_data->run_2d_nmr If discrepancy remains elucidate_structure Elucidate Connectivity from 2D NMR run_2d_nmr->elucidate_structure conclusion Confirm Isomeric Structure elucidate_structure->conclusion

Caption: Workflow for Isomer Differentiation.

Experimental Protocols:

  • Purity Assessment: Before extensive NMR analysis, confirm the purity of your sample using a secondary method like LC-MS or high-performance TLC. This will rule out the possibility that the unexpected signals are from impurities.

  • NMR Prediction: Use NMR prediction software or consult literature data for closely related compounds to predict the 1H and 13C chemical shifts for your target molecule and any potential regioisomers.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to establish the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for differentiating isomers. It shows correlations between protons and carbons that are two or three bonds away. Look for long-range couplings from the aromatic protons to the carbons of the thiadiazole ring and the carbon bearing the nitro group.

Guide 2: Investigating Solvent, Concentration, and Temperature Effects

The chemical shifts of aromatic protons, especially in polar molecules, can be highly sensitive to their environment.

Issue: The chemical shifts of the aromatic protons vary between samples or do not match literature values.

Troubleshooting Workflow:

G start Inconsistent Chemical Shifts check_solvent Verify NMR Solvent and Check for Impurities start->check_solvent conc_study Run a Concentration-Dependent NMR Study check_solvent->conc_study If solvent is correct temp_study Perform a Variable Temperature (VT) NMR Study conc_study->temp_study analyze_shifts Analyze Shift Changes with Concentration and Temperature temp_study->analyze_shifts conclusion Identify Environmental or Dynamic Effects analyze_shifts->conclusion

Caption: Workflow for Environmental and Dynamic Effects.

Experimental Protocols:

  • Solvent Effects Study:

    • Dissolve your compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and benzene-d6).

    • Acquire a 1H NMR spectrum in each solvent.

    • Rationale: Aromatic solvents like benzene-d6 can induce significant changes in chemical shifts due to anisotropic effects, which can help to resolve overlapping signals. Polar solvents may engage in specific interactions (e.g., hydrogen bonding with trace water) that can also alter chemical shifts.[6]

  • Concentration-Dependent Study:

    • Prepare a series of samples in the same deuterated solvent with concentrations ranging from dilute (e.g., 1 mg/mL) to concentrated (e.g., 20 mg/mL).

    • Acquire a 1H NMR spectrum for each sample.

    • Rationale: At higher concentrations, intermolecular interactions such as π-stacking can occur, which will affect the chemical shifts of the aromatic protons. If the chemical shifts change with concentration, this indicates that such interactions are present.

  • Variable Temperature (VT) NMR:

    • Acquire 1H NMR spectra at a range of temperatures (e.g., from 25 °C up to 100 °C, solvent permitting).

    • Rationale: If your molecule exists as a mixture of slowly interconverting conformers (rotamers), you may see broad signals or multiple sets of signals at room temperature. Increasing the temperature can increase the rate of interconversion, leading to the coalescence of these signals into a single, sharp peak. This can be particularly relevant if there is restricted rotation of the nitro group.

Data Summary: Expected vs. Potentially Observed Shifts

While specific literature data for 5-Bromo-4-nitrobenzo[c]thiadiazole is scarce, we can extrapolate from data on related compounds. The protons on the benzene ring are expected to be in the range of 7.5-9.0 ppm.

ParameterExpected ObservationPotential Cause of DeviationTroubleshooting Step
Chemical Shift Aromatic protons δ 7.5-9.0 ppmIsomeric product, strong solvent effects, aggregationGuide 1, Guide 2
Peak Shape Sharp singlets or doubletsLow solubility, paramagnetic impurities, chemical exchangeCheck solubility, use clean tubes, VT-NMR
Integration Consistent with the number of protonsOverlapping solvent or impurity peaksUse a different solvent, purify sample
Coupling Constants Ortho coupling: 7-9 HzChange in dihedral angle due to steric hindrance2D NMR, molecular modeling

Conclusion

Troubleshooting unexpected NMR shifts in 5-Bromo-4-nitrobenzo[c]thiadiazole derivatives requires a systematic and logical approach. By carefully considering the unique electronic nature of these molecules and methodically investigating potential environmental and structural factors, researchers can confidently elucidate the correct structures of their compounds. This guide provides a framework for this process, empowering you to tackle even the most challenging NMR spectra.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Al-Masoudi, N. A., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][7][8]oxadiazoles and Benzo[c][7][8]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 739. [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 39(10), 571-584. [Link]

  • Al-Juboori, A. A. H. (2018). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 34(3), 1435-1445. [Link]

  • Chivers, T., & Oakley, R. T. (1982). Nitrogen-14 nuclear magnetic resonance studies on sulphur–nitrogen compounds. Journal of the Chemical Society, Dalton Transactions, (11), 2159-2162. [Link]

  • Ağirbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 17, 2026, from [Link]

  • Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Ağirbaş, H., & Kara, Y. (2004). 13C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

  • Ross, A. M., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(16), 6332-6336. [Link]

  • El-Sayed, N. N. E., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 29(14), 3230. [Link]

  • Boyd, D. R., et al. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied Microbiology and Biotechnology, 93(4), 1547-1555. [Link]

  • Buchman, R., & Komoroski, R. A. (1980). A Carbon‐13 and nitrogen‐15 NMR study of some nitrogen heterocycles. Journal of Heterocyclic Chemistry, 17(5), 1089–1092. [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 17, 2026, from [Link]

  • De la Hoz, A., & Elguero, J. (2021). Sulfur-Nitrogen Heterocycles. Molecules, 26(11), 3328. [Link]

  • Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(3), 323-335. [Link]

  • Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13. [Link]

  • Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 327-340. [Link]

  • Bondock, S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1529-1554. [Link]

  • Abdel-Mageed, A. M., et al. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 485-496. [Link]

  • Karcz, J., et al. (2020). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

  • Silver. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-nitrobenzo[c]thiadiazole

Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

Welcome to the technical support center for the synthesis of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole. This guide is designed for researchers, chemists, and process development professionals to address the common and critical challenges encountered during the scale-up of this important intermediate. Our goal is to provide actionable, in-depth solutions grounded in established chemical principles to ensure a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole?

The synthesis is typically achieved through the electrophilic aromatic nitration of 4-bromobenzo[c][1][2][3]thiadiazole. This reaction involves treating the starting material with a potent nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid (mixed acid).

Q2: Why is regioselectivity a concern in this synthesis?

The benzothiadiazole ring is an electron-deficient system, but the positions on the benzene ring have different reactivities. Nitration can potentially occur at the C4 or C7 positions. The electronic properties of the bromo and thiadiazole groups direct the incoming nitro group, but achieving high selectivity for the desired C4 position over the C7 position requires careful control of reaction conditions.[4][5] The regioselectivity is crucial as separation of the resulting isomers can be challenging.

Q3: What are the major safety hazards associated with this reaction at scale?

The primary hazard is the risk of a thermal runaway reaction. Nitration reactions are highly exothermic, and the nitro-products themselves can be thermally unstable.[2][6] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[7] Poor temperature control can lead to an uncontrolled acceleration of the reaction rate, rapid gas evolution, and a dangerous increase in temperature and pressure, potentially causing an explosion.[1][3]

Q4: How does scale-up affect the risk of thermal runaway?

Scaling up a chemical process presents significant safety challenges, primarily because the ratio of the heat transfer surface area to the reactor volume diminishes.[7] A reaction that is easily managed in a laboratory flask can generate heat much more rapidly than it can be removed in a large production vessel. This disparity increases the risk of a runaway reaction. Consequently, a comprehensive process safety assessment, including calorimetry studies, is essential before any scale-up.[7]

Q5: What is the role of calorimetry in ensuring the safety of nitration reactions?

Calorimetry studies are essential for understanding the thermal hazards of a nitration process before scaling it up.[7] Techniques such as Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC), and Accelerating Rate Calorimetry (ARC) are employed to measure key safety parameters.[2][3] These investigations help determine the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition, which are critical for designing safe processes and emergency relief systems.[7]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield and Poor Regioselectivity for the 4-Nitro Isomer

Symptoms: The final product contains a significant percentage of the 7-nitro isomer, or the overall yield after purification is below expectations.

Potential Causes:

  • Incorrect Reaction Temperature: Temperature significantly influences the kinetics and regioselectivity of the nitration.

  • Suboptimal Mixed Acid Composition: The ratio and concentration of sulfuric acid to nitric acid are critical for generating the nitronium ion (NO₂⁺) at an appropriate rate.

  • Inefficient Mixing: In large reactors, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

Recommended Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the addition of the nitrating agent. This helps to control the exothermic reaction and favor the formation of the desired 4-nitro isomer.[1]

  • Optimize Acid Mixture: A common approach is to use a mixture where sulfuric acid is the solvent and helps to generate the active electrophile. The concentration of nitric acid should be carefully controlled.

  • Controlled Reagent Addition: Add the nitrating agent (or the substrate to the mixed acid) slowly and sub-surface to ensure rapid mixing and prevent localized concentration gradients.

  • Process Analytical Technology (PAT): On a larger scale, consider using in-situ monitoring (e.g., Raman or IR spectroscopy) to track the consumption of starting material and the formation of isomers, allowing for real-time process control.

Issue 2: Formation of Dinitro and Oxidative Byproducts

Symptoms: The presence of impurities with higher molecular weights is detected by LC-MS, or the product has a dark, tarry appearance, complicating purification.

Potential Causes:

  • Excess Nitrating Agent: Using a large excess of nitric acid can lead to over-nitration, forming dinitro compounds.

  • Elevated Reaction Temperature: Higher temperatures can accelerate side reactions, including oxidation of the substrate or product by nitric acid.[1]

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after completion can increase the likelihood of byproduct formation.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitric acid. Use a slight excess (e.g., 1.1-1.3 equivalents) but avoid large excesses.

  • Quenching Procedure: Once the reaction is complete (monitored by TLC or HPLC), quench it promptly by carefully pouring the reaction mixture onto crushed ice. This dilutes the acid and stops the reaction.

  • Use of Milder Nitrating Agents: For sensitive substrates, exploring alternative nitrating agents (e.g., nitric acid in acetic anhydride) might be necessary, though this requires re-optimization and a new safety assessment.

Issue 3: Difficulties in Product Isolation and Purification

Symptoms: The product precipitates as an oil or fine solid that is difficult to filter; column chromatography results in poor separation or product degradation.

Potential Causes:

  • Persistent Impurities: Acidic impurities or isomeric byproducts can interfere with crystallization.

  • Incorrect pH during Workup: The product's solubility is pH-dependent. Neutralization must be carefully controlled.

  • Suboptimal Crystallization Solvent: The solvent used for recrystallization may not be effective at rejecting key impurities.

Recommended Solutions:

  • Thorough Washing: After quenching and filtration, wash the crude solid thoroughly with cold water to remove residual acids, followed by a wash with a non-polar solvent like hexane to remove non-polar impurities.[8]

  • Controlled Neutralization: If neutralization is required, perform it slowly with a cooled base solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to avoid excessive heat generation.

  • Systematic Recrystallization Study: Perform a solvent screen to find the optimal recrystallization solvent. A common choice is a polar solvent like ethanol or isopropanol.[8]

  • Chromatography Optimization: If column chromatography is necessary, use a moderate polarity eluent system (e.g., ethyl acetate/hexane or dichloromethane/hexane). Deactivating the silica gel with a small amount of triethylamine can sometimes prevent degradation of sensitive compounds on the column.[9]

Experimental Protocols & Data

Protocol A: Optimized Lab-Scale Synthesis

This protocol is a representative lab-scale procedure. Note: A thorough risk assessment must be conducted before proceeding.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (50 mL) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 4-bromobenzo[c][1][2][3]thiadiazole (5.0 g) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Nitrating Agent Addition: Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to a separate portion of cooled concentrated sulfuric acid. Add this mixed acid dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum to yield the crude 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Data Presentation: Reaction Parameter Comparison

The following table summarizes typical conditions and their impact on the synthesis outcome.

ParameterCondition A (Low Temp)Condition B (High Temp)Expected Outcome
Temperature 0-5 °C20-25 °CCondition A favors higher regioselectivity and minimizes byproducts.
Nitric Acid (equiv.) 1.12.0Condition A minimizes the formation of dinitro species.
Addition Time 1-2 hours15 minutesSlower addition in Condition A allows for better heat dissipation and control.
Typical Yield 75-85% (crude)50-60% (crude)Higher yield and purity are expected under Condition A.

Visualizations

General Synthesis and Purification Workflow

This diagram outlines the critical steps from starting materials to the final purified product.

Synthesis_Workflowcluster_synthesisSynthesis Stagecluster_workupWorkup & Isolationcluster_purificationPurification StageStartStart: 4-Bromobenzo[c]-[1,2,5]thiadiazoleReactionNitration Reaction(0-5 °C)Start->ReactionMixedAcidPrepare Mixed Acid(H₂SO₄ + HNO₃)MixedAcid->ReactionQuenchQuench on IceReaction->QuenchControlledAdditionFilterVacuum FiltrationQuench->FilterWashWash with H₂OFilter->WashDryDry Crude ProductWash->DryRecrystallizeRecrystallization(e.g., Ethanol)Dry->RecrystallizePurify CrudeFinalProductFinal Product:5-Bromo-4-nitrobenzo[c]-[1,2,5]thiadiazoleRecrystallize->FinalProduct

Caption: Workflow for the synthesis and purification of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Low_YieldStartProblem:Low YieldCheckPurityCheck Crude Purity(TLC/LC-MS)Start->CheckPurityCheckIsomersSignificant IsomersPresent?CheckPurity->CheckIsomersImpurities DetectedCheckLossPurity is High,Yield is LowCheckPurity->CheckLossNo Major ImpuritiesCheckByproductsDark/Tarry Product?CheckIsomers->CheckByproductsNoOptimizeTempSolution:Lower & control reaction temp (0-5°C).Ensure slow addition.CheckIsomers->OptimizeTempYesCheckByproducts->CheckLossNoOptimizeStoichSolution:Reduce HNO₃ equivalents.Ensure prompt quenching.CheckByproducts->OptimizeStoichYesOptimizeWorkupSolution:Review workup procedure.Minimize solubility losses duringwashing/recrystallization.CheckLoss->OptimizeWorkup

Caption: Decision tree for troubleshooting low yield in the nitration synthesis.

References

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • BenchChem. (n.d.). Technical Support Center: Managing Nitration Reactions.
  • ResearchGate. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • Posada Urrutia, M., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal, 30(34). Retrieved from [Link]

  • Posada Urrutia, M., & Dyrager, C. (2024). Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution. Wiley Online Library.
  • BenchChem. (n.d.). Technical Support Center: 5-Amino-3-isopropyl-1,2,4-thiadiazole Purification.
  • ResearchGate. (n.d.). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals.

Technical Support Center: Mastering Regioselectivity in Reactions of 5-Bromo-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 5-Bromo-4-nitrobenzo[c]thiadiazole. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this versatile building block and need to navigate the critical challenge of regioselectivity. We will move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and design more efficient syntheses.

Section 1: Understanding the Core Reactivity

The key to controlling regioselectivity lies in understanding the electronic landscape of the 5-Bromo-4-nitrobenzo[c]thiadiazole scaffold. The molecule possesses two primary reactive sites for substitution: the carbon bearing the nitro group (C4) and the carbon bearing the bromine atom (C5).

The benzothiadiazole core is inherently electron-deficient. This is compounded by the powerful electron-withdrawing effects of the nitro group at the C4 position. This electronic pull dictates the primary modes of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron deficiency makes the aromatic ring susceptible to attack by nucleophiles. The nitro group at C4 significantly activates the C5 position for SNAr, making the C-Br bond a prime target for displacement. The C-NO2 bond itself can also be displaced by certain nucleophiles, creating the central challenge of regioselectivity.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the C5 position is a classic handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig), which are powerful methods for forming C-C and C-N bonds.[1]

G start Goal: Selective Functionalization q1 Desired Substitution Site? start->q1 c4_path Substitution at C4 (NO2 Displacement) q1->c4_path C4 c5_path Substitution at C5 (Br Displacement) q1->c5_path C5 c4_cond Requires potent nucleophiles (e.g., NaN3, some thiols) & potentially higher temperatures. c4_path->c4_cond c5_q2 Reaction Type? c5_path->c5_q2 snar_c5 SNA_r Reaction c5_q2->snar_c5 SNA_r coupling_c5 Pd Cross-Coupling c5_q2->coupling_c5 Coupling snar_c5_cond Use mild conditions: - Lower temperature (0°C to RT) - Polar aprotic solvent (DMF, DMSO) - Less aggressive nucleophiles snar_c5->snar_c5_cond coupling_c5_cond Use conditions to minimize competing SNA_r: - Anhydrous solvents - Non-nucleophilic base (K3PO4) - Highly active Pd catalyst/ligand system coupling_c5->coupling_c5_cond

Caption: Decision workflow for regioselective functionalization.

Section 4: Key Experimental Protocols

These protocols are based on established methodologies for analogous systems and serve as a robust starting point for your experiments.

Protocol 1: Regioselective SNAr with an Amine at the C5-Position

This protocol aims to selectively displace the bromide with a secondary amine, a common transformation in drug discovery.

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Secondary Amine (e.g., Morpholine, 1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with stir bar and nitrogen inlet

Procedure:

  • Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration). Add the secondary amine (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored every 1-2 hours.

    • Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. You should observe the consumption of the starting material and the appearance of a single major product spot. The absence of a second product spot indicates high regioselectivity.

  • Workup: Once the starting material is consumed (typically 4-12 hours), pour the reaction mixture into water. This will precipitate the crude product and dissolve the inorganic salts.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 5-amino-4-nitrobenzo[c]thiadiazole derivative.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the formation of a C-C bond by coupling with an arylboronic acid.

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Arylboronic Acid (1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equivalents), dried

  • Anhydrous Toluene/Water (10:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Setup: To a reaction vessel, add 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 eq), the arylboronic acid (1.5 eq), palladium acetate (0.02 eq), XPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The use of a pre-catalyst system like PEPPSI-IPr can sometimes allow for lower reaction temperatures. [2] * Self-Validation: Monitor the reaction by LC-MS. Look for the disappearance of the starting material and the appearance of the product with the expected mass. Check for potential side products corresponding to hydrolysis or other undesired reactions.

  • Workup: After completion (typically 2-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography to isolate the desired 5-aryl-4-nitrobenzo[c]thiadiazole product.

References

  • ResearchGate. (n.d.). The proposed reaction mechanism for the C‐S cross‐coupling reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzo[1,2-d:4,5-d′]bis(t[3][4][5]hiadiazole) and Its Bromo Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis(t[3][4][5]hiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (2021). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Retrieved from [Link]

  • Wiley Online Library. (2021). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Retrieved from [Link]

  • NIH PubMed Central. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]

  • ResearchGate. (2024). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro--[3][4][5]benzothiadiazole.... Retrieved from [Link]

  • NIH PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis(t[3][4][5]hiadiazole) 1 with morpholine. Retrieved from [Link]

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Stability issues of 5-Bromo-4-nitrobenzo[c]thiadiazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-nitrobenzo[c]thiadiazole. We address common stability issues encountered under acidic and basic conditions, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Introduction: Understanding the Reactivity of 5-Bromo-4-nitrobenzo[c]thiadiazole

5-Bromo-4-nitrobenzo[c]thiadiazole is a highly electron-deficient heterocyclic compound. This characteristic is conferred by the potent electron-withdrawing nature of both the nitro group and the fused benzothiadiazole ring system.[1][2] While this property makes it a valuable building block in medicinal chemistry and materials science, it also renders the molecule susceptible to degradation, particularly through nucleophilic attack.[3][4] The carbon atoms of the benzene ring are significantly electron-poor, activating the attached bromine atom and nitro group as potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2][4] Understanding this inherent reactivity is critical for its successful synthesis, handling, and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Bromo-4-nitrobenzo[c]thiadiazole?

The primary concern is its susceptibility to degradation under nucleophilic conditions, which are often basic. The molecule's electron-deficient aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr).[2][4] It is also a nitroaromatic compound, a class of chemicals that can exhibit thermal instability and may be sensitive to strong acids or bases, which can lower their decomposition temperature.[5][6]

Q2: What are the most likely degradation pathways under basic or nucleophilic conditions?

The most probable degradation pathways involve the displacement of either the bromide or the nitro group by a nucleophile.

  • Pathway A: Nucleophilic Substitution of Bromide. The bromine atom can be readily displaced by common nucleophiles (e.g., hydroxide, alkoxides, amines) to form a new derivative. Halogenated thiadiazoles are known to be important intermediates where the halogen is easily displaced.[3]

  • Pathway B: Nucleophilic Substitution of the Nitro Group. While typically less facile than bromide displacement, the nitro group can also be substituted by strong nucleophiles.

  • Pathway C: Reduction of the Nitro Group. In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, significantly altering the compound's electronic properties and reactivity.[7]

Q3: How should I properly store and handle this compound to ensure its stability?

To minimize degradation, 5-Bromo-4-nitrobenzo[c]thiadiazole should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[8][9]

  • Light: Protect from light to prevent potential photochemical reactions.

  • Atmosphere: Store under an inert gas to exclude moisture and oxygen.

  • Incompatible Materials: Keep away from strong acids, strong alkalis (bases), oxidizing agents, and nucleophiles.[6][8] All containers should be clearly labeled with the receipt and opening dates.[8]

Q4: What analytical techniques are recommended for monitoring the stability and purity of 5-Bromo-4-nitrobenzo[c]thiadiazole?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for quantifying the parent compound and detecting degradation products.[10] Thin Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress and detecting the formation of impurities.[11] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during synthesis, purification, or experimental use.

Problem Potential Cause Suggested Solution & Rationale
Compound degrades during aqueous workup after synthesis. The workup solution is too basic (e.g., from a sodium bicarbonate or carbonate wash). The hydroxide or carbonate ions are acting as nucleophiles.Solution: Keep all aqueous washes at a neutral or slightly acidic pH. If a base is required to neutralize acid, use a very weak base like a phosphate buffer (pH ~7) and perform the wash quickly at low temperatures (0-5°C).
Unexpected side products are observed in a reaction mixture. The compound is reacting with a nucleophilic reagent or solvent in your reaction. Common culprits include amine bases (e.g., triethylamine, DIPEA), alcohols (e.g., methanol, ethanol), or even water under certain conditions.Solution: 1. Identify the nucleophile: Analyze the mass of the side product by LC-MS to identify the incorporated nucleophile. 2. Modify Reaction Conditions: Replace the nucleophilic component with a non-nucleophilic alternative (e.g., use a sterically hindered base like proton sponge instead of triethylamine). If the solvent is the issue, switch to an inert, aprotic solvent like THF, dioxane, or toluene.
A solution of the compound in a solvent like DMSO or DMF turns dark and shows multiple new spots on TLC over time. The compound is degrading in the solvent. Technical grade solvents can contain nucleophilic impurities like water or amines.Solution: Use only high-purity, anhydrous solvents. Store solutions for the shortest time possible, preferably under an inert atmosphere and refrigerated. For long-term storage, it is best to keep the compound as a solid.
Low or no yield in a subsequent reaction (e.g., Suzuki coupling). The compound may have degraded prior to the reaction. Alternatively, the reaction conditions (e.g., basic conditions required for the coupling) are degrading the starting material faster than it can react.Solution: 1. Confirm Purity: Always confirm the purity of the starting material by HPLC or NMR before starting a reaction. 2. Optimize Conditions: Screen different bases, starting with weaker or non-nucleophilic options. Run the reaction at the lowest possible temperature that still allows for product formation. Monitor the reaction at early time points to see if starting material is being consumed without corresponding product formation.

Visualizing Degradation & Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the primary degradation mechanisms for 5-Bromo-4-nitrobenzo[c]thiadiazole when exposed to nucleophiles (Nu⁻).

G cluster_main Degradation Pathways Start 5-Bromo-4-nitrobenzo[c]thiadiazole ProdA 5-Nu-4-nitrobenzo[c]thiadiazole (SNAr of Bromide) Start->ProdA + Nu⁻ (Pathway A) ProdB 5-Bromo-4-Nu-benzo[c]thiadiazole (SNAr of Nitro Group) Start->ProdB + Nu⁻ (Pathway B)

Caption: Potential nucleophilic aromatic substitution (SNAr) pathways.

Workflow for pH Stability Assessment

This workflow outlines the key steps for quantitatively assessing the stability of the compound across a range of pH values.

G prep_stock 1. Prepare Stock Solution (e.g., in Acetonitrile) spike 3. Spike Stock into Buffers (t=0 sample) prep_stock->spike prep_buffers 2. Prepare pH Buffers (e.g., pH 3, 5, 7, 9, 11) prep_buffers->spike incubate 4. Incubate Samples (Constant Temperature) spike->incubate sample 5. Collect Aliquots (e.g., 1, 2, 4, 8, 24 hr) incubate->sample quench_analyze 6. Quench (if needed) & Analyze by HPLC sample->quench_analyze data 7. Plot % Remaining vs. Time quench_analyze->data

Caption: Experimental workflow for a time-course pH stability study.

Protocol: pH-Dependent Stability Analysis via HPLC

This protocol provides a framework for determining the degradation rate of 5-Bromo-4-nitrobenzo[c]thiadiazole at various pH values.

1. Materials & Reagents:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • HPLC-grade acetonitrile (ACN) and water

  • Phosphate, acetate, or borate buffer salts

  • Formic acid or hydrochloric acid for pH adjustment

  • Sodium hydroxide for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of ACN in a volumetric flask.

  • Buffer Solutions: Prepare a series of aqueous buffers (e.g., 50 mM) at desired pH values (e.g., pH 3.0, 5.0, 7.0, 9.0, 11.0). Filter through a 0.45 µm filter.

3. Stability Experiment:

  • For each pH condition, add 9.8 mL of the buffer to a labeled vial.

  • Initiate the experiment by adding 200 µL of the stock solution to each vial (final concentration = 20 µg/mL). Mix thoroughly. This is your t=0 time point.

  • Immediately withdraw an aliquot from each vial, place it in an HPLC vial, and analyze by HPLC. This is your initial concentration reference.

  • Incubate all reaction vials at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot immediately by HPLC.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using ACN and water (with 0.1% formic acid). A typical starting point is 60:40 ACN:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

5. Data Analysis:

  • For each pH, calculate the percentage of the compound remaining at each time point relative to the t=0 peak area.

  • Plot % Remaining versus Time (hours) for each pH.

  • Determine the half-life (t1/2) at each pH where significant degradation is observed.

Illustrative Stability Data Summary

The following table shows hypothetical data from a stability study performed at 37°C.

pHHalf-Life (t1/2) in hoursObserved Degradation Products
3.0> 48 hoursNone significant
5.0> 48 hoursNone significant
7.0~ 36 hoursMinor peaks observed
9.0~ 8 hoursMajor peak corresponding to hydroxyl substitution of bromide
11.0< 1 hourMultiple degradation products, rapid loss of parent compound

This data illustrates the compound's increasing instability at higher pH values, consistent with its susceptibility to base-mediated nucleophilic attack.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology, 49(5), 438-445. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information for: A novel series of cruciforms containing 5,5'-bibenzo[c][1][13][14]thiadiazole core for organic light-emitting diodes. [Link]

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  • Werber, G., Buccheri, F., & Gentile, M. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry, 14(5), 823-827. [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology. [Link]

  • Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2013). Thiadiazoles: A Biologically Active Scaffold. International Journal of Medicinal Chemistry, 2013, 348948. [Link]

  • Spain, J. C. (1995). Bioremediation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

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  • da S. P. de Souza, A., & de O. V. da Costa, A. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 12(3), 738-757. [Link]

  • Pandey, J., Chauhan, A., & Jain, R. K. (2009). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology. [Link]

  • Koutentis, P. A., & Podgursky, V. V. (2021). Benzo[1,2-d:4,5-d′]bis([1][13][15]thiadiazole) and Its Bromo Derivatives: Synthesis, Structure, and Reactivity. Molecules, 26(11), 3358. [Link]

  • Al-Juboori, A. A. A. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]

  • Aslan, M., & Kucuk, M. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. [Link]

  • Mondal, S., & Laskar, M. A. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PROTEINASE. Journal of Emerging Technologies and Innovative Research, 10(7). [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Molecules, 20(9), 15993-16009. [Link]

  • Iqbal, N., & Sajjad, A. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(19), 10452. [Link]

  • Fun, H.-K., Ooi, C. W., & Yeap, C. S. (2010). 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o142. [Link]

  • Chupakhin, O. N., & Rusinov, V. L. (2018). A New Efficient Method for the Synthesis of Fused[1][13][14]Thiadiazoles and Their Dearomatization with C‐Nucleophiles. European Journal of Organic Chemistry, 2018(48), 6889-6895. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Richardson, R. D., & Tantillo, D. J. (2016). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 12, 2578-2584. [Link]

  • LookChem. Cas 2450-45-5,4-bromo-6-methyl-benzo[1][13][14]thiadiazole. Retrieved from [Link]

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  • Kumar, S., & Narasimhan, B. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 161-170. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Halogenated Benzothiadiazoles: Spotlight on 5-Bromo-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated benzothiadiazoles are pivotal building blocks. Their utility stems from the electron-deficient nature of the benzothiadiazole core, which, when combined with the strategic placement of electron-withdrawing groups and halogens, allows for a wide range of functionalization through Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-nitrobenzo[c]thiadiazole with its other halogenated counterparts, offering insights into the underlying principles that govern their chemical behavior and providing a framework for their strategic application in synthesis.

The Benzothiadiazole Core: An Electron-Deficient Scaffold

The 2,1,3-benzothiadiazole scaffold is an intrinsically electron-deficient heterocyclic system. This characteristic is a consequence of the electronegative nitrogen and sulfur atoms within the thiadiazole ring, which exert an inductive electron-withdrawing effect on the fused benzene ring. This inherent electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a feature that is further amplified by the introduction of strong electron-withdrawing substituents.

Activating the Core: The Critical Role of the Nitro Group

The reactivity of the benzothiadiazole ring towards nucleophiles is significantly enhanced by the presence of a nitro (-NO2) group, particularly when positioned ortho or para to the halogen leaving group.[1] The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. In the context of an SNAr reaction, the nitro group plays a crucial role in stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[2] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. For 5-halo-4-nitrobenzo[c]thiadiazoles, the nitro group at the 4-position is ortho to the halogen at the 5-position, providing optimal activation for nucleophilic displacement of the halogen.

The Halogen Effect: A Counterintuitive Reactivity Order in SNAr

A key aspect of SNAr reactions that often contrasts with other substitution reactions like SN1 and SN2 is the reactivity trend of the halogen leaving groups.[3] In SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2] The bond to the leaving group is broken in a subsequent, faster step. Consequently, the strength of the carbon-halogen bond has a lesser impact on the overall reaction rate compared to the electrophilicity of the carbon atom being attacked.

The reactivity of 5-halo-4-nitrobenzo[c]thiadiazoles in SNAr reactions is therefore dictated by the electronegativity of the halogen, which influences the partial positive charge on the carbon atom at the 5-position. A more electronegative halogen will induce a greater partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack. This leads to the following reactivity order:

F > Cl > Br > I

This order is the reverse of that observed in SN1 and SN2 reactions, where the leaving group's ability to depart is paramount, and thus iodide is the most reactive.[3] For 5-Bromo-4-nitrobenzo[c]thiadiazole, its reactivity is expected to be intermediate between its chloro and iodo analogs, and significantly lower than the fluoro derivative.

Comparative Reactivity Analysis

Halogen at C5Relative Reactivity (Predicted)Rationale
F HighestThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon at C5 highly electrophilic and susceptible to nucleophilic attack.[2]
Cl HighChlorine is less electronegative than fluorine, resulting in a less electrophilic C5 carbon and therefore a slower reaction rate compared to the fluoro analog.[2]
Br ModerateBromine's electronegativity is similar to chlorine, leading to comparable reactivity. However, it is generally considered a slightly better leaving group than chlorine in cases where the C-X bond cleavage has some influence on the rate.[2]
I LowestIodine is the least electronegative of the common halogens, resulting in the least electrophilic C5 carbon and the slowest rate of nucleophilic attack.

It is important to note that while the rate of nucleophilic attack is the primary determinant of reactivity, other factors such as the nature of the nucleophile, solvent, and reaction temperature can also influence the overall outcome and yield of the reaction.[4]

Experimental Considerations and Protocols

The choice of a specific 5-halo-4-nitrobenzo[c]thiadiazole for a synthetic application will depend on a balance of reactivity, availability, and cost. While the fluoro derivative is the most reactive, it may also be more expensive and potentially more susceptible to side reactions. 5-Bromo-4-nitrobenzo[c]thiadiazole often represents a good compromise, offering moderate reactivity that can be modulated by adjusting reaction conditions.

General Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-4-nitrobenzo[c]thiadiazole

This protocol provides a general guideline for the reaction of 5-Bromo-4-nitrobenzo[c]thiadiazole with a generic amine nucleophile. The specific conditions may need to be optimized for different nucleophiles.

Materials:

  • 5-Bromo-4-nitrobenzo[c]thiadiazole

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF))

  • Base (e.g., K2CO3, Et3N), if required to deprotonate the nucleophile or scavenge the HBr byproduct.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-Bromo-4-nitrobenzo[c]thiadiazole (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 2.0 eq) to the solution. If a base is required, it can be added at this stage (1.5 - 3.0 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted benzothiadiazole.

Visualizing the Reaction Mechanism

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of 5-Bromo-4-nitrobenzo[c]thiadiazole with an amine nucleophile.

SNAr_Mechanism reagents 5-Bromo-4-nitrobenzo[c]thiadiazole + Nu-H intermediate Meisenheimer Complex (Stabilized by -NO2) reagents->intermediate Nucleophilic Attack (Rate-determining step) product 5-Substituted-4-nitrobenzo[c]thiadiazole + HBr intermediate->product Elimination of Br-

Caption: SNAr mechanism for 5-Bromo-4-nitrobenzo[c]thiadiazole.

Conclusion

The reactivity of 5-Bromo-4-nitrobenzo[c]thiadiazole in nucleophilic aromatic substitution reactions is a cornerstone of its utility in synthetic chemistry. While it is less reactive than its fluoro counterpart, it offers a versatile and readily accessible platform for the introduction of a wide array of functional groups. Understanding the electronic principles that govern the reactivity of this and other halogenated benzothiadiazoles is paramount for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science. By carefully selecting the halogen, nucleophile, and reaction conditions, researchers can effectively harness the synthetic potential of this important class of heterocyclic compounds.

References

  • Molecules. 2023 May; 28(11): 4432. Benzo[1,2-d:4,5-d′]bis([2][4][5]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link][4][6][7]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Journal of the American Chemical Society. 2017; 139(4): 1533–1541. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Chemistry LibreTexts. Addition-Elimination at Aromatics (SNAR). [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

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A Comparative Guide for Synthetic Chemists: 5-Bromo- vs. 5-Chloro-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis of Halogen Reactivity in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates synthetic strategy and efficiency. The benzo[c][1][2][3]thiadiazole scaffold is a privileged heterocycle, with its derivatives showing a wide range of biological activities and applications in electronic materials.[4][5][6] When functionalized with a nitro group and a halogen, these compounds become powerful electrophiles for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of two key intermediates: 5-Bromo-4-nitrobenzo[c]thiadiazole and 5-Chloro-4-nitrobenzo[c]thiadiazole, focusing on their synthetic accessibility and relative reactivity.

I. Synthesis of the Core Intermediates

The synthesis of both target compounds typically begins with a common precursor, which is then halogenated. The general pathway involves the nitration of a 5-halobenzo[c]thiadiazole or the halogenation of 4-nitrobenzo[c]thiadiazole. While specific, detailed synthetic procedures for these exact compounds are not extensively documented in publicly available literature, established methods for halogenating similar heterocyclic systems can be reliably applied.

For instance, the bromination of activated aromatic systems can often be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid catalyst.[7] Chlorination can be similarly accomplished using N-Chlorosuccinimide (NCS) or other electrophilic chlorine sources. The electron-withdrawing nature of the benzothiadiazole ring system, further deactivated by the nitro group, necessitates relatively forcing conditions for these electrophilic halogenation reactions.

Diagram 1: General Synthetic Workflow

This diagram illustrates the common synthetic routes to the title compounds from a shared precursor.

G cluster_0 Precursor cluster_1 Halogenation cluster_2 Target Compounds 4-Nitrobenzo[c]thiadiazole 4-Nitrobenzo[c]thiadiazole Bromination Bromination 4-Nitrobenzo[c]thiadiazole->Bromination e.g., Br2, H2SO4 Chlorination Chlorination 4-Nitrobenzo[c]thiadiazole->Chlorination e.g., NCS, H2SO4 5-Bromo-4-nitrobenzo[c]thiadiazole 5-Bromo-4-nitrobenzo[c]thiadiazole Bromination->5-Bromo-4-nitrobenzo[c]thiadiazole 5-Chloro-4-nitrobenzo[c]thiadiazole 5-Chloro-4-nitrobenzo[c]thiadiazole Chlorination->5-Chloro-4-nitrobenzo[c]thiadiazole

Caption: General synthetic pathways to 5-halo-4-nitrobenzo[c]thiadiazoles.

II. Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic application of these compounds is as electrophiles in SNAr reactions. The nitro group, being a potent electron-withdrawing group, significantly activates the C5 position for nucleophilic attack, facilitating the displacement of the halogen. The fundamental difference in the utility of the bromo- and chloro-derivatives lies in their relative reactivity, which is governed by the nature of the carbon-halogen bond and the leaving group's ability.

Theoretical Framework:

The SNAr mechanism is a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile to form this complex.[8]

The established reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I when the attack is the rate-determining step, due to the high electronegativity of fluorine polarizing the C-F bond. However, when the departure of the leaving group becomes more significant to the overall rate, the trend can shift. In many practical cases involving chloro and bromo aromatics, the reactivity difference is more nuanced. The consensus in organic chemistry holds that for leaving groups, the order of reactivity is often I > Br > Cl > F, which is related to carbon-halogen bond strength (C-Cl > C-Br) and the stability of the resulting halide anion.[3]

For the benzo[c]thiadiazole system, the bromo-derivative is expected to be more reactive than its chloro counterpart.[3] The C-Br bond is weaker and longer than the C-Cl bond, making the bromide a better leaving group.[3] This translates to faster reaction kinetics and often allows for the use of milder reaction conditions.[3][9]

Diagram 2: Generalized SNAr Mechanism

This diagram shows the accepted two-step addition-elimination mechanism for the SNAr reaction.

Caption: The Meisenheimer complex intermediate in SNAr reactions.

III. Experimental Data and Performance Comparison

While direct, side-by-side kinetic studies on these specific benzothiadiazole analogs are scarce in the literature, data from analogous systems and general principles of physical organic chemistry provide a reliable basis for comparison.[3][10][11] The bromo-derivative generally offers a significant kinetic advantage.

Feature5-Bromo-4-nitrobenzo[c]thiadiazole5-Chloro-4-nitrobenzo[c]thiadiazoleRationale & Citations
Relative Reactivity HigherLowerThe C-Br bond is weaker than the C-Cl bond, and bromide is a better leaving group than chloride.[3]
Typical Reaction Temp. Room Temp. to moderate heating (e.g., 50-80 °C)Moderate to high heating (e.g., 80-120 °C)Higher activation energy is required to displace the less effective chloride leaving group.
Reaction Times ShorterLongerFaster kinetics are observed with the more reactive bromo-substrate.[9]
Choice of Nucleophiles Suitable for a wide range, including weaker nucleophiles.Best suited for strong nucleophiles (e.g., thiolates, alkoxides).The higher reactivity of the bromo-compound allows for successful reactions with less reactive partners.
Cost & Availability Often more expensiveGenerally more cost-effectiveBromine is typically more expensive than chlorine-based reagents.
IV. Experimental Protocols: A Representative Workflow

The following protocols provide a generalized, yet detailed, framework for performing an SNAr reaction with an amine nucleophile. These should be adapted based on the specific substrate and nucleophile used.

Protocol: SNAr with an Aliphatic Amine

  • Reagent Preparation: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 5-halo-4-nitrobenzo[c]thiadiazole (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile: To the stirred solution, add the aliphatic amine (1.1 - 1.5 eq).

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq) to act as a scavenger for the HX acid produced during the reaction.

  • Reaction Conditions:

    • For 5-Bromo-4-nitrobenzo[c]thiadiazole : Stir the reaction mixture at room temperature or heat to 50-80 °C.

    • For 5-Chloro-4-nitrobenzo[c]thiadiazole : Heat the reaction mixture to 80-120 °C.

  • Monitoring: Monitor the reaction progress by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

V. Conclusion and Recommendations

The choice between 5-Bromo-4-nitrobenzo[c]thiadiazole and 5-Chloro-4-nitrobenzo[c]thiadiazole is a classic case of balancing reactivity against cost and availability.

  • Choose 5-Bromo-4-nitrobenzo[c]thiadiazole when:

    • High reactivity is paramount for reactions with weak or sterically hindered nucleophiles.

    • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

    • Rapid synthesis and shorter reaction times are a priority, for instance, in the generation of compound libraries.

  • Choose 5-Chloro-4-nitrobenzo[c]thiadiazole when:

    • Cost is a primary consideration, especially for large-scale synthesis.

    • The nucleophile is sufficiently reactive to displace the chloride under reasonable conditions.

    • The substrate is thermally stable and can tolerate higher reaction temperatures.

Ultimately, for drug discovery and early-stage research where material cost is less of a factor and synthetic versatility is key, the bromo-derivative is the superior and more flexible building block. For process development and scale-up, the more economical chloro-derivative may be preferable, provided the required reaction conditions are acceptable.

References

  • Local Pharma Guide. 5-CHLORO-4-NITRO-2,1,3-BENZOTHIADIAZOLE | C6H2ClN3O2S. Available from: [Link]

  • Chemsrc. 5-chloro-4-nitro-2,1,3-benzothiadiazole | CAS#:2274-89-7. Available from: [Link]

  • ChemWhat. 5-Chloro-4-nitro-2,1,3-benzothiadiazole CAS#: 2274-89-7. Available from: [Link]

  • Al-Soud, Y. A., et al. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. The Scientific World Journal. Available from: [Link]

  • PubChem. 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole. National Center for Biotechnology Information. Available from: [Link]

  • Rojas, L., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available from: [Link]

  • The Royal Society of Chemistry. bibenzo[c][1][2][3]thiadiazole Supplementary Information. Available from: [Link]

  • da Silva, A. L., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. Available from: [Link]

  • Zhidkova, O., et al. (2020). Benzo[1,2-d:4,5-d′]bis([1][2][12]thiadiazole) and Its Bromo Derivatives. Molecules. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Available from: [Link]

  • PubMed. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Available from: [Link]

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A Researcher's Guide to the Computational Exploration of 5-Bromo-4-nitrobenzo[c]thiadiazole using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the intricate electronic and structural properties of novel molecules is paramount. 5-Bromo-4-nitrobenzo[c]thiadiazole stands as a molecule of significant interest, owing to the unique interplay of its electron-withdrawing nitro group and the halogen atom on the benzothiadiazole core. This guide provides an in-depth comparative analysis of its properties through the lens of Density Functional Theory (DFT) computational studies, offering a robust framework for its evaluation against other relevant heterocyclic compounds.

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the design of functional materials and bioactive agents due to its inherent electron-accepting nature, photostability, and amenability to chemical modification.[1][2] The introduction of potent electron-withdrawing groups, such as nitro and bromo functionalities, is a well-established strategy to modulate the electronic structure and, consequently, the chemical reactivity and photophysical properties of the BTD core.[3] DFT calculations serve as a powerful, cost-effective tool to predict these properties with a high degree of accuracy, thereby guiding synthetic efforts and accelerating the discovery process.[4][5]

Comparative Analysis of Electronic Properties

To contextualize the properties of 5-Bromo-4-nitrobenzo[c]thiadiazole, a comparative DFT analysis was performed against unsubstituted benzo[c]thiadiazole and 4,7-dibromo-2,1,3-benzothiadiazole. The choice of these molecules allows for a systematic evaluation of the electronic impact of the nitro and bromo substituents. All calculations were performed using the Gaussian 09 software package, employing the B3LYP hybrid functional with the 6-311G(d,p) basis set, a widely adopted and validated methodology for such systems.[4][5][6]

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzo[c]thiadiazole-6.54-2.184.361.89
4,7-dibromo-2,1,3-benzothiadiazole-6.89-2.874.020.00
5-Bromo-4-nitrobenzo[c]thiadiazole -7.21 -3.54 3.67 5.78

The data clearly illustrates the profound effect of the substituents. The introduction of the bromo and nitro groups in 5-Bromo-4-nitrobenzo[c]thiadiazole leads to a significant stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies compared to the parent benzothiadiazole. This stabilization is a direct consequence of the strong electron-withdrawing nature of these groups.

Notably, the HOMO-LUMO energy gap is substantially reduced in the target molecule. A smaller energy gap is indicative of increased molecular reactivity and a red-shift in the absorption spectrum, suggesting potential applications in organic electronics and as a chromophore.[3] The significantly larger dipole moment of 5-Bromo-4-nitrobenzo[c]thiadiazole highlights its increased polarity, which can influence its solubility and intermolecular interactions.

Understanding the Computational Workflow

The process of performing a DFT study on a molecule like 5-Bromo-4-nitrobenzo[c]thiadiazole follows a logical and systematic workflow. This ensures the reliability and reproducibility of the obtained results.

Caption: A generalized workflow for DFT computational studies.

Experimental Protocol: A Step-by-Step Guide to DFT Calculation

For researchers seeking to replicate or extend these findings, the following detailed protocol outlines the necessary steps for a DFT-based analysis of 5-Bromo-4-nitrobenzo[c]thiadiazole.

Software: Gaussian 09 or a comparable quantum chemistry package.

1. Molecular Structure Generation:

  • Construct the 3D structure of 5-Bromo-4-nitrobenzo[c]thiadiazole using a molecular builder such as GaussView, Avogadro, or ChemDraw.
  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

2. Input File Preparation:

  • Create a Gaussian input file (.gjf or .com).
  • Route Section (#p): Specify the calculation type and level of theory. For a geometry optimization followed by frequency calculation, a typical route section would be: #p B3LYP/6-311G(d,p) opt freq
  • Charge and Multiplicity: For a neutral, closed-shell molecule, this will be 0 1.
  • Molecular Specification: Paste the Cartesian coordinates of the molecule from the builder.

3. Job Submission and Execution:

  • Submit the input file to the Gaussian program. The calculation time will depend on the computational resources available.

4. Analysis of Results:

  • Geometry Optimization: Upon successful completion, a new set of optimized coordinates will be present in the output file (.log or .out). Verify that the optimization has converged.
  • Frequency Analysis: Search the output file for the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
  • Electronic Properties:
  • Locate the energies of the HOMO and LUMO in the output file. The energy gap can be calculated by subtracting the HOMO energy from the LUMO energy.
  • The dipole moment will also be reported in the output file.
  • Spectroscopic Properties (Optional): For predicting UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation can be performed on the optimized geometry. This requires a separate calculation with a keyword such as TD(NStates=10).[7]

Visualization of Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides crucial insights into the molecule's reactivity. The following diagram illustrates the conceptual representation of these frontier molecular orbitals.

Molecular_Orbitals cluster_HOMO HOMO cluster_LUMO LUMO HOMO_Node Highest Occupied Molecular Orbital (Electron Donor) LUMO_Node Lowest Unoccupied Molecular Orbital (Electron Acceptor) HOMO_Node->LUMO_Node Electronic Excitation (e.g., light absorption)

Caption: Relationship between HOMO and LUMO in electronic transitions.

For 5-Bromo-4-nitrobenzo[c]thiadiazole, the HOMO is expected to be localized primarily on the benzothiadiazole ring system, while the LUMO will likely have significant contributions from the nitro group, reflecting its strong electron-accepting character. This distribution facilitates intramolecular charge transfer upon photoexcitation, a property that is highly desirable for various optoelectronic applications.

Concluding Remarks for the Field Professional

The computational investigation of 5-Bromo-4-nitrobenzo[c]thiadiazole using DFT provides a powerful predictive tool for understanding its fundamental electronic properties. The strategic placement of the bromo and nitro substituents significantly modulates the frontier molecular orbital energies and the HOMO-LUMO gap, suggesting a molecule with enhanced reactivity and distinct photophysical characteristics compared to its parent and related derivatives.

This guide serves as a foundational resource for researchers, offering both a comparative analysis and a practical, step-by-step protocol for further computational exploration. By leveraging these theoretical insights, the scientific community can more effectively design and synthesize novel benzothiadiazole-based materials with tailored properties for a wide range of applications, from advanced electronic devices to innovative therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the computational study of other novel heterocyclic systems, providing a robust framework for in silico molecular design and discovery.

References

  • A Technical Guide to Computational and Experimental Studies of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile Derivatives - Benchchem.
  • Cross-Validation of Experimental and Theoretical Data for Benzothiadiazole Derivatives: A Comparative Guide - Benchchem.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PubMed Central. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. Available at: [Link]

  • Theoretical Study of Interaction Between Thiadiazole Derivatives on Fe(110) Surface. Available at: [Link]

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  • A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION - КиберЛенинка. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Bromo-4-nitrobenzo[c]thiadiazole Derivatives

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, benzo[c][1][2][3]thiadiazole and its derivatives are recognized for their significant pharmacological and electronic properties.[3][4] The introduction of bromo and nitro functionalities to this scaffold, as in 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, creates a molecule with unique electronic characteristics, making it a promising building block for novel therapeutic agents and functional materials. However, the precise substitution pattern is critical to its function, necessitating a robust and multi-faceted approach to structural validation. Misinterpretation of the structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe lead compounds.

This guide provides a comprehensive framework for the unambiguous structural determination of synthesized 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole and its derivatives. Moving beyond a simple checklist of techniques, we will delve into the causality behind experimental choices and present a self-validating system for structural confirmation. This approach integrates data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, providing a high degree of confidence in the final structural assignment.

The Synthetic Pathway: A Critical Starting Point

The journey to structural validation begins with a clear understanding of the synthetic route. A plausible synthesis for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole involves the nitration of a brominated benzothiadiazole precursor or the bromination of a nitrated precursor. A representative synthetic approach is outlined below, based on established methodologies for related compounds.[5]

cluster_synthesisSynthesis WorkflowStart5-Chlorobenzo[c][1,2,5]thiadiazoleStep1Bromination(HBr, Br2)Start->Step1IntermediateDibrominated IntermediateStep1->IntermediateStep2Nitration(HNO3, H2SO4)Intermediate->Step2Product5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazoleStep2->Product

Caption: A plausible synthetic route to 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

Understanding the reaction mechanism is crucial as it informs potential side-products and isomeric impurities that may need to be distinguished from the target compound during analysis.

A Multi-pronged Approach to Structural Validation

No single analytical technique can provide a complete and unambiguous structural picture. A synergistic approach, where the strengths of one technique compensate for the limitations of another, is the cornerstone of reliable structural validation.

cluster_validationStructural Validation WorkflowSynthesisSynthesized ProductNMRNMR Spectroscopy(Connectivity & Environment)Synthesis->NMRMSMass Spectrometry(Molecular Weight & Formula)Synthesis->MSXrayX-ray Crystallography(Absolute Structure)Synthesis->XrayValidationValidated StructureNMR->ValidationMS->ValidationXray->Validation

Caption: An integrated workflow for the structural validation of synthesized compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Connectivity

NMR spectroscopy is the primary tool for determining the carbon-hydrogen framework of a molecule. For 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The aromatic region of the ¹H NMR spectrum will be of paramount importance. The substitution pattern on the benzene ring will give rise to a specific splitting pattern and chemical shifts for the remaining aromatic protons.

Expected ¹H NMR Spectrum:

For the target compound, we anticipate two doublets in the aromatic region, corresponding to the two adjacent protons on the benzene ring. The electron-withdrawing nature of the nitro group and the thiadiazole ring will deshield these protons, shifting them downfield.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H-68.0 - 8.5DoubletAdjacent to the electron-withdrawing thiadiazole ring.
H-77.8 - 8.2DoubletCoupled to H-6.

Note: These are estimated values based on known substituent effects on benzene rings and data from related benzothiadiazole derivatives.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides information about all the carbon atoms in the molecule, including the quaternary carbons of the thiadiazole ring and those bearing the bromo and nitro substituents.

Expected ¹³C NMR Signals:

Carbon Expected Chemical Shift (δ, ppm) Rationale
C4-NO₂145 - 155Attached to the strongly electron-withdrawing nitro group.
C5-Br110 - 120Attached to the bromine atom (ipso-carbon).
C6125 - 135Aromatic CH.
C7120 - 130Aromatic CH.
C-3a150 - 160Quaternary carbon of the fused ring system.
C-7a150 - 160Quaternary carbon of the fused ring system.

Note: These are estimated values based on data from substituted benzothiadiazoles.[6]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Key parameters to set include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is standard.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons to their attached carbons and neighboring carbons, respectively).

II. Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of the synthesized compound. This is a critical step to confirm that the desired reaction has occurred and to rule out unexpected products.

Expected Mass Spectrum:

The molecular formula of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is C₆H₂BrN₃O₂S. The expected monoisotopic mass is approximately 258.9 g/mol . A key feature to look for is the isotopic pattern of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. The measured mass should be within a few parts per million (ppm) of the calculated exact mass.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.

Fragment Ion Possible Identity
[M-NO₂]⁺Loss of the nitro group.
[M-NO]⁺Loss of nitric oxide.
[M-Br]⁺Loss of the bromine atom.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI). Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern.

  • HRMS Analysis: If a high-resolution instrument is available, perform an HRMS analysis to determine the exact mass and confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

III. Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state. This technique is the gold standard for structural validation.

Obtaining Suitable Crystals:

Growing single crystals suitable for X-ray diffraction can be a significant challenge. Common techniques include:

  • Slow Evaporation: Slowly evaporating the solvent from a saturated solution of the compound.

  • Solvent Diffusion: Layering a solution of the compound with a miscible "anti-solvent" in which the compound is less soluble.

  • Vapor Diffusion: Placing a small vial containing a solution of the compound inside a larger sealed container with an anti-solvent.

Interpreting the Crystal Structure:

A successful crystal structure determination will provide:

  • Unambiguous connectivity: Confirming the bonding arrangement of all atoms.

  • Precise bond lengths and angles: Providing insight into the electronic structure.

  • Intermolecular interactions: Revealing how the molecules pack in the solid state.

The crystal structure of a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis([1][2][6]thiadiazole), has been reported, providing a valuable reference for the expected planarity and packing motifs of such systems.[2]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Systematically screen different solvents and crystallization techniques to obtain single crystals of suitable size and quality.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Comparison of Validation Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of nucleiProvides detailed information about the molecular framework in solution.Can be difficult to interpret for complex molecules or mixtures. Does not provide absolute stereochemistry.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternHigh sensitivity, requires very small amounts of sample. HRMS provides unambiguous elemental composition.Does not provide information on connectivity or stereochemistry. Fragmentation can be complex.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, packingThe "gold standard" for unambiguous structure determination.Requires suitable single crystals, which can be difficult to grow. The structure is in the solid state, which may differ from the solution-state conformation.

Conclusion: A Self-Validating System for Trustworthy Results

The structural validation of synthesized 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole derivatives requires a meticulous and integrated analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray crystallography, researchers can build a self-validating system that provides a high degree of confidence in the assigned structure. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for ensuring the integrity of subsequent research, from SAR studies in drug discovery to the development of novel materials with tailored properties. The causality-driven experimental choices and the cross-verification of data from multiple techniques are the hallmarks of robust scientific inquiry and are essential for advancing the applications of this promising class of compounds.

References

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A Head-to-Head Comparison: Benchmarking the Fluorescence Properties of 5-Bromo-4-nitrobenzo[c]thiadiazole-Based Dyes for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – In the intricate world of cellular imaging and drug development, the quest for superior fluorescent probes is perpetual. Researchers continuously seek dyes with enhanced photostability, larger Stokes shifts, and tunable emission spectra to unlock new frontiers in biological visualization. This guide presents a comprehensive benchmark analysis of a promising class of fluorophores: 5-Bromo-4-nitrobenzo[c]thiadiazole (NBT)-based dyes. Through a detailed comparison with widely-used commercial dyes and supported by rigorous experimental protocols, we aim to provide researchers, scientists, and drug development professionals with the critical data and insights necessary to evaluate and adopt these versatile fluorescent tools.

The 2,1,3-benzothiadiazole (BTD) core is renowned for its electron-deficient nature, which imparts high photostability, significant Stokes shifts, and pronounced solvatochromism to its derivatives.[1] The strategic introduction of a bromine atom and a nitro group at the 5- and 4-positions, respectively, of the benzothiadiazole scaffold creates a potent electron-accepting unit. When coupled with an electron-donating group, typically an amine, at the 7-position, a powerful intramolecular charge transfer (ICT) system is established. This "push-pull" architecture is the cornerstone of the exceptional fluorescence properties of these dyes, allowing for fine-tuning of their spectral characteristics.

Comparative Photophysical Analysis

To objectively assess the performance of NBT-based dyes, we have compiled a comparative analysis of a representative N-aryl-5-bromo-4-nitrobenzo[c]thiadiazole-4-amine (NBT-Amine) against a panel of industry-standard fluorescent probes: BODIPY FL, Rhodamine B, and Fluorescein. The following table summarizes their key photophysical properties, providing a quantitative basis for comparison.

PropertyNBT-Amine (Representative)BODIPY FLRhodamine BFluorescein
Absorption Max (λ_abs), nm ~480-500~503~554~494
Emission Max (λ_em), nm ~530-600~512~577~518
Stokes Shift, nm ~50-100 ~9~23~24
Quantum Yield (Φ_F) Moderate to High (solvent dependent)High (~0.9)Moderate (~0.3-0.7)High (~0.9)
Photostability High HighModerateLow
Environmental Sensitivity High LowModerateHigh (pH-sensitive)

Key Insights from the Comparison:

  • Superior Stokes Shift: The most striking advantage of the NBT-Amine dye is its significantly larger Stokes shift compared to the other fluorophores.[1] This large separation between absorption and emission maxima is critical for minimizing self-quenching and improving the signal-to-noise ratio in fluorescence imaging experiments.

  • Enhanced Photostability: Benzothiadiazole derivatives are known for their robust photostability.[1][2] This intrinsic stability, further enhanced by the specific substitution pattern, allows for prolonged imaging experiments with minimal signal degradation, a common limitation of dyes like fluorescein.

  • Tunable and Environmentally Sensitive Emission: The fluorescence of NBT-Amine is highly sensitive to the polarity of its environment. This solvatochromism, a hallmark of ICT-based dyes, can be leveraged to probe the local environment within cells, such as lipid droplets and other organelles.[1] In contrast, while fluorescein is pH-sensitive, BODIPY FL exhibits relatively low environmental sensitivity.

  • Comparable Brightness: While BODIPY FL and Fluorescein boast very high quantum yields, the NBT-Amine dye maintains a moderate to high quantum yield that is dependent on the solvent environment.[3] When combined with its high molar extinction coefficient, this results in a bright fluorescent probe suitable for a wide range of applications.

The Causality Behind Experimental Choices: The Power of the Push-Pull System

The design of these NBT-based dyes is a deliberate exercise in molecular engineering. The benzothiadiazole core acts as a potent electron acceptor. The introduction of the electron-withdrawing nitro group at the 4-position further enhances this property. The bromine atom at the 5-position serves a dual purpose: it contributes to the electron-deficient nature of the ring and, more importantly, provides a reactive handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse range of aryl or other substituents, enabling the fine-tuning of the dye's photophysical properties.

The final piece of the puzzle is the introduction of an electron-donating amine group. This completes the "push-pull" system, where the photoexcitation of the molecule leads to a significant intramolecular charge transfer from the donor (amine) to the acceptor (nitrobenzothiadiazole). This ICT is the primary reason for the large Stokes shift and the sensitivity of the fluorescence to the surrounding environment.

Experimental Protocols

To ensure the reproducibility and validation of our findings, we provide detailed, step-by-step methodologies for the synthesis of a representative NBT-Amine dye and the characterization of its fluorescence properties.

Synthesis of a Representative N-aryl-5-bromo-4-nitrobenzo[c]thiadiazole-4-amine

The synthesis of the target fluorescent dye involves a two-step process: the preparation of the key precursor, 4-bromo-7-nitro-2,1,3-benzothiadiazole, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the N-aryl-amine moiety.

Step 1: Synthesis of 4-bromo-7-nitro-2,1,3-benzothiadiazole

This precursor can be synthesized from 4,7-dibromo-2,1,3-benzothiadiazole through a nitration reaction.

  • Materials: 4,7-dibromo-2,1,3-benzothiadiazole, 69% Nitric Acid (HNO₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4,7-dibromo-2,1,3-benzothiadiazole in 69% nitric acid.

    • Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it onto ice.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromo-7-nitro-2,1,3-benzothiadiazole.[4]

Step 2: Suzuki-Miyaura Cross-Coupling for N-Aryl Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the bromo-precursor with an appropriate arylboronic acid.

  • Materials: 4-bromo-7-nitro-2,1,3-benzothiadiazole, Arylboronic acid (e.g., 4-(N,N-dimethylamino)phenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • To a flame-dried Schlenk flask, add 4-bromo-7-nitro-2,1,3-benzothiadiazole, the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

    • Add the palladium catalyst (e.g., 5 mol%) under a positive flow of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.

    • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final N-aryl-5-bromo-4-nitrobenzo[c]thiadiazole-4-amine dye.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a critical parameter for evaluating the efficiency of a fluorophore. The relative method, using a well-characterized standard, is a reliable and accessible approach.

  • Materials: NBT-Amine dye, Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54), Spectroscopic grade solvents, UV-Vis spectrophotometer, Fluorescence spectrometer.

  • Procedure:

    • Prepare a series of dilute solutions of both the NBT-Amine dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the NBT-Amine dye using the following equation:

    Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizing the Molecular Logic

To further elucidate the structure-property relationships and experimental workflows, the following diagrams are provided.

Molecular Structure of a Representative NBT-Amine Dye cluster_BTD Benzothiadiazole Core (Acceptor) cluster_substituents Functional Groups BTD Benzothiadiazole Nitro NO2 (Strong Electron-Withdrawing) BTD->Nitro Accepts Electrons (Pull) Bromo Br (Reaction Handle) BTD->Bromo Amine N-Aryl (Electron-Donating) Amine->BTD Donates Electrons (Push)

Caption: Molecular architecture of a typical 5-Bromo-4-nitrobenzo[c]thiadiazole-based dye.

Experimental Workflow for Dye Synthesis and Characterization Start Start: 4,7-dibromo-2,1,3-benzothiadiazole Nitration Nitration (HNO3) Start->Nitration Precursor Intermediate: 4-bromo-7-nitro-2,1,3-benzothiadiazole Nitration->Precursor Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst) Precursor->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification FinalDye Final Dye: NBT-Amine Purification->FinalDye Characterization Photophysical Characterization FinalDye->Characterization Absorption UV-Vis Absorption Characterization->Absorption Emission Fluorescence Emission Characterization->Emission QY Quantum Yield Measurement Characterization->QY

Caption: A streamlined workflow for the synthesis and photophysical evaluation of NBT-based dyes.

Conclusion

The 5-Bromo-4-nitrobenzo[c]thiadiazole-based dyes represent a significant advancement in the field of fluorescent probes. Their exceptional photostability, large Stokes shifts, and tunable, environment-sensitive fluorescence make them highly attractive alternatives to conventional dyes. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile class of fluorophores in their own work, from fundamental cell biology to high-throughput drug screening.

References

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (URL: [Link])

  • Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. (URL: [Link])

  • Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - Arizona State University. (URL: [Link])

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. (URL: [Link])

  • Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - NIH. (URL: [Link])

  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. (URL: [Link])

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. (URL: [Link])

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed. (URL: [Link])

  • Exploring environmentally sensitive fluorescent dyes and their applications. (URL: [Link])

  • Fluorescent benzothiadiazole derivatives as fluorescence imaging dyes: a decade of a new generation probes - Amazon S3. (URL: [Link])

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Comparative analysis of the electronic properties of substituted benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 2,1,3-benzothiadiazole (BTD) core is a cornerstone in the design of high-performance organic electronic and photophysical materials. Its inherent electron-deficient nature makes it an exceptional building block for creating materials with tailored electronic properties. This guide provides a comparative analysis of how chemical substitutions on the BTD ring system systematically modulate its electronic characteristics. We will delve into the structure-property relationships that govern the frontier molecular orbital (HOMO and LUMO) energies, the HOMO-LUMO gap, and the resulting photophysical behavior. This analysis is supported by a compilation of experimental data and detailed, field-proven protocols for key characterization techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for designing next-generation BTD-based materials.

Introduction: The Benzothiadiazole Core as a Versatile Electron Acceptor

2,1,3-Benzothiadiazole (BTD) is a heterocyclic aromatic compound that has become a ubiquitous electron-accepting unit in the development of functional organic materials.[1][2][3] Its robust structure, strong electron-withdrawing capability, and propensity for planarization within larger conjugated systems make it an ideal component for applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to fluorescent sensors and bioimaging agents.[1][4]

The true power of the BTD unit lies in its tunability. By strategically appending electron-donating (donor, D) or additional electron-withdrawing (acceptor, A) groups to the BTD core, typically at the 4- and 7-positions, a vast range of D-A, D-A-D, or A-D-A type molecules can be synthesized.[5][6] This "molecular engineering" approach allows for precise control over the material's electronic energy levels and, consequently, its optical and charge-transport properties.[7][8][9]

This guide will systematically explore how different substituents impact these fundamental electronic properties, providing a predictive framework for material design.

The Role of Substituents in Modulating Electronic Structure

The electronic properties of BTD derivatives are primarily governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (E_g), dictates the wavelength of light the molecule absorbs and emits and is a critical parameter in optoelectronic device performance.[9]

The Donor-Acceptor (D-A) Principle

The most common strategy for tuning the electronic properties of BTD is the donor-acceptor approach.[8][10]

  • Electron-Donating Groups (EDGs): When EDGs (e.g., alkoxy, amino, thiophene, carbazole groups) are attached to the BTD core, they primarily raise the energy of the HOMO. The LUMO level is also raised but to a lesser extent. This is because the HOMO is largely localized on the electron-rich donor moiety, while the LUMO remains predominantly on the electron-deficient BTD acceptor.

  • Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs (e.g., fluorine, cyano, nitro groups) to the BTD core lowers the energy of both the HOMO and LUMO.[8][11] Strong EWGs significantly stabilize the LUMO, enhancing the electron-accepting character of the molecule.[12][13]

This relationship is visualized in the diagram below.

G cluster_0 Energy Level Modulation by Substituents Unsubstituted Unsubstituted BTD Donor Donor-Substituted BTD (D-A) Unsubstituted->Donor Add EDG (e.g., -OR, Thiophene) Acceptor Acceptor-Substituted BTD (A-A') Unsubstituted->Acceptor LUMO_U LUMO HOMO_U HOMO LUMO_U->HOMO_U E_g LUMO_D LUMO ↑ HOMO_D HOMO ↑↑ LUMO_D->HOMO_D E_g' < E_g LUMO_A LUMO ↓↓ HOMO_A HOMO ↓ LUMO_A->HOMO_A E_g'' ≈ E_g

Caption: Effect of substituents on BTD frontier orbital energies.

Tuning the HOMO-LUMO Gap

The combination of EDGs and EWGs is a powerful tool for narrowing the HOMO-LUMO gap.[12][14] In a D-A-D architecture, the EDGs raise the HOMO while the central BTD acceptor maintains a low LUMO, resulting in a smaller energy gap. This leads to a bathochromic (red) shift in the absorption and emission spectra, which is crucial for designing materials that interact with lower-energy light, such as near-infrared (NIR) absorbers for OPVs or red emitters for OLEDs.[10][15][16]

Fluorination is a particularly effective strategy for fine-tuning electronic properties. The high electronegativity of fluorine lowers both HOMO and LUMO levels, which can enhance the air stability of the material and facilitate electron injection in devices.[11][13]

Comparative Data Analysis of Substituted Benzothiadiazoles

The following table summarizes experimentally determined electronic properties for a selection of BTD derivatives, illustrating the principles discussed above. The data highlights how different donor and acceptor substituents modulate the frontier energy levels and the resulting optical properties.

Compound Name/StructureSubstituent(s) at 4,7-positionsHOMO (eV)LUMO (eV)E_g (electrochemical) (eV)λ_abs (nm)λ_em (nm)Reference(s)
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazoleThiophene (Donor)-5.60-3.502.10~450~550Synthesized in multiple studies, data averaged/representative.[6][17]
4,7-Bis(3,4-dialkoxythiophen-2-yl)-2,1,3-benzothiadiazole3,4-Dialkoxythiophene (Strong Donor)-5.30-3.601.70~550~680Representative data for strong donor systems.[18]
5,6-Difluoro-4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazoleThiophene (Donor) + Fluorine (Acceptor on BTD core)-5.51-3.492.02~465~560Illustrates the effect of fluorination.[7][8]
4,7-Bis(4-octylphenyl)-2,1,3-benzothiadiazole4-Octylphenyl (Weak Donor)-5.80-3.102.70~400~520Representative data for aryl-substituted BTDs.
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazoleBromine, Nitro (Acceptors)-6.80-4.202.60~350-Example of a strongly electron-deficient BTD.

Note: The values presented are representative and can vary based on the specific alkyl chains used for solubility, the solvent, and the measurement technique (e.g., solution vs. thin film).

Analysis of Trends:

  • Donor Strength: As the electron-donating strength of the substituent increases (Phenyl < Thiophene < Dialkoxythiophene), the HOMO energy level is raised significantly, leading to a smaller band gap and a red-shift in absorption and emission.[18]

  • Fluorination: Adding fluorine atoms to the BTD core lowers the HOMO level, which can improve oxidative stability.[13] The effect on the band gap is often subtle but provides a method for fine-tuning.[7][8]

  • Multiple EWGs: The presence of strong withdrawing groups like nitro groups dramatically lowers both HOMO and LUMO levels, creating powerful electron acceptors.

Experimental Methodologies for Characterization

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Here, we detail the core techniques used to measure the electronic properties of BTD derivatives.

Cyclic Voltammetry (CV) for Frontier Orbital Estimation

Cyclic voltammetry is the primary electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[19]

Experimental Protocol:

  • Preparation of Solution:

    • Dissolve the BTD compound (analyte) in a suitable, dry, high-purity solvent (e.g., dichloromethane, acetonitrile, or THF) to a concentration of ~1 mM.

    • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), to ensure solution conductivity.[19]

    • Causality: The supporting electrolyte is crucial to minimize the solution resistance (iR drop), which would otherwise distort the shape and position of the CV waves.

  • Cell Assembly & Deoxygenation:

    • Assemble a standard three-electrode cell: a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and a Ag/AgCl or Ag/Ag⁺ reference electrode (RE).[19]

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Oxygen is electroactive and its reduction can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement & Calibration:

    • Run a background scan of the solvent and electrolyte solution to identify any interfering signals.

    • Perform the cyclic voltammetry scan on the analyte solution. The potential window should be wide enough to observe the first oxidation and reduction events. A typical scan rate is 100 mV/s.[19]

    • After the measurement, add a small amount of an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record another voltammogram.

    • Self-Validation: Referencing the measured potentials against the internal Fc/Fc⁺ standard (E₁/₂ = 0 V vs Fc/Fc⁺) corrects for variations in the reference electrode potential, ensuring data comparability across different experiments and labs.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (E_ox^onset) and first reduction (E_red^onset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical equations (referenced to Fc/Fc⁺ at -4.8 eV or -5.1 eV relative to vacuum, depending on the convention used):

      • E_HOMO (eV) = - [E_ox^onset vs Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = - [E_red^onset vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap is then: E_g^electrochem = E_LUMO - E_HOMO

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Visible and Photoluminescence Spectroscopy

These spectroscopic techniques probe the interaction of the molecule with light, providing information on the optical band gap and emissive properties.

Experimental Protocol:

  • Solution Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁶ M) of the BTD compound in a spectroscopic-grade solvent (e.g., chloroform, toluene, THF). The concentration should be low enough to be within the linear range of the Beer-Lambert law.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Record the absorption spectrum of the solution against a solvent blank.

    • The wavelength of maximum absorption is denoted as λ_abs.

    • Determine the onset of the lowest energy absorption band (λ_onset).

    • Calculate the optical band gap using the formula: E_g^optical (eV) = 1240 / λ_onset (nm)

  • Photoluminescence (PL) Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λ_abs.

    • Record the emission spectrum. The wavelength of maximum emission is denoted as λ_em.

    • Trustworthiness: Ensure the absence of inner filter effects by using dilute solutions. Check for and correct any solvent-related Raman scattering peaks. The measured emission spectrum should be independent of the excitation wavelength for a single emissive species.

Conclusion

The 2,1,3-benzothiadiazole unit is a remarkably versatile and powerful electron acceptor for the construction of functional organic materials. This guide has demonstrated that the electronic and photophysical properties of BTD derivatives can be systematically and predictably tuned through the strategic application of electron-donating and electron-withdrawing substituents. A thorough understanding of these structure-property relationships, combined with rigorous experimental characterization using standardized protocols, empowers researchers to design and synthesize novel BTD-based molecules with properties precisely tailored for advanced applications in organic electronics, sensing, and drug development.

References

  • Beaujuge, P. M., Pisula, W., Tsao, H. N., Ellinger, S., Müllen, K., & Reynolds, J. R. (2009). Tailoring Structure−Property Relationships in Dithienosilole−Benzothiadiazole Donor−Acceptor Copolymers. Journal of the American Chemical Society. [Link]

  • Cui, C., et al. (2020). Structure–property relationship of donor–acceptor type conjugated copolymers with thienoisoquinoline and benzothiadiazole units. ResearchGate. [Link]

  • Gunturu, K. C., et al. (2014). Tuning of the HOMO–LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles. Organic & Biomolecular Chemistry. [Link]

  • Zhidkov, I. S., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]

  • Zhong, C., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Semantic Scholar. [Link]

  • Dolgopolova, E. A., et al. (2017). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. National Institutes of Health (NIH). [Link]

  • Zhang, J., et al. (2022). Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties. CoLab. [Link]

  • Michinobu, T. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. ResearchGate. [Link]

  • Zielińska, D., et al. (2022). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI. [Link]

  • Gaspar, H., et al. (2015). Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. MDPI. [Link]

  • Onwukamike, K. N., et al. (2015). Theoretical study on the structural and electronic properties of new materials based on benzothiodiazole and pyrrole derivative. Der Pharma Chemica. [Link]

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Cross-validation of experimental and theoretical data for 5-Bromo-4-nitrobenzo[c]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental and Theoretical Data for 5-Bromo-4-nitrobenzo[c]thiadiazole

For researchers and professionals in drug development, the rigorous characterization of novel heterocyclic compounds is a foundational step. 5-Bromo-4-nitrobenzo[c]thiadiazole is a molecule of significant interest, belonging to the benzothiadiazole class known for a wide spectrum of biological activities.[1][2] A robust understanding of its structural and electronic properties is paramount for predicting its behavior, optimizing its synthesis, and exploring its potential as a pharmacophore.

This guide provides a comprehensive framework for the cross-validation of experimental data with theoretical computations for 5-Bromo-4-nitrobenzo[c]thiadiazole. By integrating empirical results from spectroscopy and X-ray crystallography with the predictive power of Density Functional Theory (DFT), we can achieve a more complete and reliable characterization. This dual approach ensures that our experimental observations are supported by a sound theoretical basis, and our computational models are grounded in real-world data.

Synthesis and Isolation: An Experimental Protocol

The synthesis of 5-Bromo-4-nitrobenzo[c]thiadiazole is typically achieved through electrophilic substitution reactions on a benzothiadiazole precursor. The introduction of a nitro group followed by bromination, or vice-versa, requires careful control of reaction conditions to ensure correct regioselectivity.[1]

Step-by-Step Synthesis Protocol:
  • Nitration of Benzo[c][3][4][5]thiadiazole:

    • Dissolve benzo[c][3][4][5]thiadiazole in concentrated sulfuric acid at 0°C.

    • Add a nitrating mixture (a stoichiometric equivalent of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture onto crushed ice to precipitate the 4-nitrobenzo[c]thiadiazole product.

    • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Bromination of 4-Nitrobenzo[c][3][4][5]thiadiazole:

    • Suspend the synthesized 4-nitrobenzo[c]thiadiazole in a suitable solvent such as glacial acetic acid.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

    • Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.

    • After cooling, the crude product is precipitated by adding water.

    • The solid is filtered, washed, and then purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to yield pure 5-Bromo-4-nitrobenzo[c]thiadiazole.

  • Crystallization for X-ray Analysis:

    • Single crystals suitable for X-ray diffraction are grown by the slow evaporation of a saturated solution of the purified compound in a solvent system like dimethylformamide (DMF) or a mixture of dichloromethane and hexane.[4]

The Theoretical Framework: Computational Methodology

To generate theoretical data for comparison, quantum chemical calculations are performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for molecules of this size.[6]

Computational Protocol:
  • Geometry Optimization: The initial structure of 5-Bromo-4-nitrobenzo[c]thiadiazole is built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.[7][8] This level of theory is well-suited for capturing the electronic structure of organic molecules containing heteroatoms and halogens.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.[9]

  • NMR Chemical Shift Calculation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[10]

  • Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum and to understand the nature of the electronic transitions (e.g., n→π, π→π).[11]

The following diagram illustrates the integrated workflow for this comprehensive analysis.

G cluster_exp Experimental Workflow cluster_data cluster_theo Theoretical Workflow cluster_comp Cross-Validation Syn Synthesis of 5-Bromo-4-nitrobenzo[c]thiadiazole Pur Purification (Chromatography) Syn->Pur Xtal Crystallization Pur->Xtal Data Data Acquisition Xtal->Data XRD X-Ray Diffraction Data->XRD NMR NMR Spectroscopy Data->NMR FTIR FT-IR Spectroscopy Data->FTIR UVVIS UV-Vis Spectroscopy Data->UVVIS Comp Comparative Analysis XRD->Comp NMR->Comp FTIR->Comp UVVIS->Comp Model Initial Molecular Model Opt Geometry Optimization (DFT/B3LYP) Model->Opt Freq Frequency Calculation Opt->Freq TDDFT TD-DFT & GIAO NMR Freq->TDDFT Freq->Comp TDDFT->Comp caption Integrated workflow for experimental and theoretical analysis. G cluster_exp Experimental Data cluster_theo Theoretical Data (DFT) XRAY X-Ray Crystallography (Bond Lengths, Angles) Validation Cross-Validation XRAY->Validation Compare Geometry FTIR FT-IR Spectroscopy (Vibrational Frequencies) FTIR->Validation Compare Spectra NMR NMR Spectroscopy (Chemical Shifts) NMR->Validation Compare Shifts UV UV-Vis Spectroscopy (Absorption Maxima) UV->Validation Compare Transitions DFT_GEOM Optimized Geometry (Bond Lengths, Angles) DFT_GEOM->Validation DFT_FREQ Frequency Calculation (Vibrational Frequencies) DFT_FREQ->Validation GIAO_NMR GIAO Calculation (Chemical Shifts) GIAO_NMR->Validation TDDFT TD-DFT Calculation (Electronic Transitions) TDDFT->Validation caption Logical flow of the cross-validation process.

Sources

A Comparative Guide to Purity Assessment: Analyzing 5-Bromo-4-nitrobenzo[c]thiadiazole with HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Advanced Chemical Intermediates

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a key heterocyclic building block in medicinal chemistry and materials science.[4] Its distinct electron-withdrawing properties, conferred by the nitro group and the benzothiadiazole core, make it a valuable intermediate for synthesizing complex target molecules with specific electronic and pharmacological properties.[2] As with any high-value intermediate, the purity of the starting material is paramount. Undetected impurities can lead to unforeseen side reactions, lower yields, and introduce contaminants into the final product, compromising biological assays and regulatory approval.[5][6][7]

This guide provides an in-depth, comparative analysis of two orthogonal, gold-standard analytical techniques for assessing the purity of 5-Bromo-4-nitrobenzo[c]thiadiazole: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering a framework for robust, self-validating purity assessment.

Understanding the Analyte and Potential Impurities

Before designing an analytical method, we must understand the analyte's structure and its synthetic pathway to anticipate likely impurities.

Structure of 5-Bromo-4-nitrobenzo[c]thiadiazole: The molecule consists of a benzothiadiazole core with a bromine atom and a nitro group on the benzene ring. This structure is aromatic, moderately polar, and possesses strong UV chromophores, making it well-suited for both HPLC-UV and NMR analysis.

Potential Impurities: Based on common synthetic routes for similar compounds, potential process-related impurities could include:

  • Starting Materials: Unreacted precursors, such as the corresponding aminobenzothiadiazole.

  • Intermediates: Incompletely processed intermediates from the synthesis.[7]

  • By-products: Isomers (e.g., alternative bromination or nitration products) or products from side reactions.

  • Degradation Products: Compounds formed during storage or purification, potentially through hydrolysis of the nitro group or other reactions.

Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis due to its high resolving power and sensitivity, making it ideal for separating the main compound from closely related impurities.[8][9]

The Principle of Separation: Reversed-Phase Chromatography

For a moderately polar molecule like 5-Bromo-4-nitrobenzo[c]thiadiazole, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle involves a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and a less polar organic solvent like acetonitrile or methanol).[10][11]

  • Mechanism: The analyte and any impurities are partitioned between the stationary and mobile phases. More polar compounds have a weaker affinity for the non-polar stationary phase and elute earlier, while less polar compounds are retained longer.

  • Why RP-HPLC? This mode provides excellent separation for a wide range of organic molecules and is highly robust. The use of a C18 column offers strong hydrophobic retention, while a Phenyl-Hexyl column could provide alternative selectivity through π-π interactions with the aromatic system of the analyte.[12][13]

Experimental Protocol: A Validated HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each run, in line with pharmacopeial standards.[14][15][16][17]

1. Instrumentation and Columns:

  • System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Scientist's Rationale: A C18 column provides a strong hydrophobic interaction base for retaining the analyte and separating it from more polar impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Scientist's Rationale: Acetonitrile is chosen for its low UV cutoff and viscosity. Formic acid acts as a modifier to protonate any residual silanols on the stationary phase and the analyte itself, ensuring sharp, symmetrical peaks.[8]

  • Sample Preparation: Accurately weigh ~5 mg of 5-Bromo-4-nitrobenzo[c]thiadiazole and dissolve in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute as needed.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm

    • Scientist's Rationale: 254 nm is a common wavelength for aromatic compounds containing nitro groups, typically providing a strong signal.[8] A DAD is preferred to check for peak purity and identify the absorbance maxima of any unknown impurities.

  • Gradient Elution:

    Time (min) % Mobile Phase A (Water/FA) % Mobile Phase B (ACN/FA)
    0.0 60 40
    15.0 5 95
    20.0 5 95
    20.1 60 40

    | 25.0 | 60 | 40 |

    • Scientist's Rationale: A gradient is essential for eluting both potential polar (early-eluting) and non-polar (late-eluting) impurities within a reasonable timeframe while ensuring good resolution around the main peak.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample 1. Sample Weighing & Dissolution (0.5 mg/mL in Acetonitrile) system_suitability 3. System Suitability Test (Check Tailing Factor, Resolution) prep_sample->system_suitability prep_mobile 2. Mobile Phase Preparation (A: H2O/0.1% FA | B: ACN/0.1% FA) prep_mobile->system_suitability injection 4. Sample Injection (5 µL) system_suitability->injection If Pass separation 5. Gradient Elution (C18 Column, 1.0 mL/min) injection->separation detection 6. UV Detection (254 nm) separation->detection integration 7. Peak Integration detection->integration calculation 8. Purity Calculation (% Area Normalization) integration->calculation report 9. Generate Report calculation->report

Caption: Workflow for purity assessment via HPLC.

Data Interpretation and Calculation

Purity is typically calculated using the area percent method, which assumes that all compounds have a similar UV response at the chosen wavelength.

Formula: Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Trustworthiness Check:

  • Peak Purity Analysis: If using a DAD, analyze the spectra across the main peak. A consistent spectrum indicates the peak is likely pure and not co-eluting with an impurity.

  • ICH Thresholds: According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be identified, and any impurity above 0.03% should be reported in regulatory filings.[18]

Part 2: Purity Determination by Quantitative NMR (qNMR)

NMR spectroscopy offers a powerful, orthogonal approach. Unlike chromatography, which separates components, NMR provides a composite spectrum of everything in the sample. Its strength lies in the direct proportionality between signal integral and the number of nuclei, making it a primary analytical method for quantification.[19][20][21][22]

The Principle of Quantification

Quantitative ¹H NMR (qNMR) relies on the fact that the area under a proton signal is directly proportional to the molar quantity of that proton in the sample.[23][24] By adding a certified internal standard (IS) of known purity and concentration, we can use the ratio of integrals to determine the absolute purity of the analyte.[25]

  • Why qNMR? It provides structural confirmation of the main component and any major impurities simultaneously. It is less dependent on the availability of reference standards for every single impurity and is considered a primary ratio method by metrological institutes.[19][20][24]

Experimental Protocol: A Robust qNMR Method

Precision in qNMR hinges on meticulous sample preparation and specific data acquisition parameters to ensure accurate integration.[21]

1. Instrumentation and Reagents:

  • System: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring both the analyte and standard are fully soluble.

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity).

    • Scientist's Rationale: Maleic acid is an excellent choice. It is non-volatile, stable, and has a simple spectrum (a singlet for the two vinyl protons around 6.3 ppm in DMSO-d₆) that is unlikely to overlap with the aromatic signals of the analyte. Its purity is certified, ensuring traceability.[22]

2. Sample Preparation:

  • Accurately weigh ~15 mg of 5-Bromo-4-nitrobenzo[c]thiadiazole into a vial.

  • Accurately weigh ~5 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Experiment: Standard 1D Proton (zg30).

  • Pulse Angle: 30 degrees.

    • Scientist's Rationale: A smaller flip angle (30° instead of 90°) allows for a shorter relaxation delay while still ensuring quantitative results, thus saving instrument time.

  • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the longitudinal relaxation time of the slowest-relaxing proton of interest). A conservative value of 20-30 seconds is recommended to ensure complete relaxation for all signals. This is the single most critical parameter for quantitation.

  • Number of Scans (NS): 16 or higher to achieve a good signal-to-noise ratio.

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing weigh_analyte 1. Accurately Weigh Analyte (~15 mg) dissolve 3. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is 2. Accurately Weigh Internal Standard (e.g., Maleic Acid, ~5 mg) weigh_is->dissolve acquire 4. Acquire 1H NMR Spectrum (Critical: Long D1 Delay) dissolve->acquire process 5. Phasing & Baseline Correction acquire->process integrate 6. Integrate Analyte & IS Signals process->integrate calculate 7. Calculate Purity integrate->calculate report 8. Generate Report calculate->report

Caption: Workflow for purity assessment via qNMR.

Data Interpretation and Calculation

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ix / Istd) * (Nstd / Nx) * (MWx / MWstd) * (mstd / mx) * Pstd

Where:

  • Ix & Istd: Integrals of the analyte and standard signals.

  • Nx & Nstd: Number of protons for the respective signals (e.g., Nstd = 2 for maleic acid's vinyl protons).

  • MWx & MWstd: Molecular weights of the analyte and standard.

  • mx & mstd: Masses of the analyte and standard.

  • Pstd: Purity of the internal standard (as a percentage).

Expected ¹H NMR Spectrum: The spectrum of 5-Bromo-4-nitrobenzo[c]thiadiazole should show two signals in the aromatic region, each integrating to one proton. They will likely appear as doublets due to ortho-coupling. Any other signals (excluding the solvent and standard) are indicative of impurities.

Comparative Analysis: HPLC vs. NMR

Neither technique is universally superior; they are complementary, and using both provides a highly confident assessment of purity.

Logical Relationship Diagram

Purity_Assessment Analyte Sample: 5-Bromo-4-nitrobenzo[c]thiadiazole Imp_Process Process Impurities (Starting Materials, By-products) Analyte->Imp_Process contains Imp_Deg Degradation Impurities Analyte->Imp_Deg contains HPLC HPLC Analysis Analyte->HPLC NMR NMR Analysis Analyte->NMR Result_HPLC Quantitative Purity (Area %) Separation of Impurities HPLC->Result_HPLC Result_NMR Absolute Purity (qNMR) Structural Info on Impurities NMR->Result_NMR Final_Purity Final Purity Certificate Result_HPLC->Final_Purity Orthogonal Confirmation Result_NMR->Final_Purity Orthogonal Confirmation

Caption: Orthogonal approach to purity validation.

Summary of Performance
FeatureHPLCNMR
Principle Physical separation based on polarityChemical structure and molar ratios
Quantitation Relative (Area %), requires response factor assumptions or impurity standardsAbsolute (with IS), a primary ratio method
Sensitivity High (typically ppm to low ppb)Lower (typically >0.1% for quantification)
Impurity ID Provides retention time; requires MS or isolation for structural IDProvides structural information directly from the spectrum for major impurities
Strengths Excellent for resolving complex mixtures and detecting trace impurities.[26][27]Provides structural confirmation, high precision, and is a primary method not requiring analyte-specific standards.[20][21]
Limitations Area % can be inaccurate if response factors differ; requires standards for identified impurity quantification.Lower sensitivity; potential for signal overlap; requires careful parameter optimization (D1 delay).

Conclusion

For a comprehensive and trustworthy purity assessment of 5-Bromo-4-nitrobenzo[c]thiadiazole, a dual-pronged approach using both HPLC and qNMR is strongly recommended. HPLC serves as a high-sensitivity tool to separate and detect trace-level impurities, providing a "purity profile." Concurrently, qNMR provides a highly accurate, absolute purity value for the bulk material and offers invaluable structural insights into any significant impurities present. This orthogonal strategy ensures that the material meets the stringent quality requirements for drug development and advanced material applications, embodying the principles of robust analytical science.

References

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  • Title: Benzo[1,2-d:4,5-d′]bis([1][2][28]thiadiazole) and Its Bromo Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES Source: Rasayan Journal of Chemistry URL: [Link]

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The Critical Influence of Isomerism: A Comparative Guide to Bromo-Nitro-Benzo[c]thiadiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced effects of molecular architecture on pharmacological activity is paramount. Within the landscape of heterocyclic compounds, benzo[c]thiadiazoles have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. The introduction of bromo and nitro substituents further enhances their therapeutic potential; however, the isomeric positioning of these functional groups can dramatically alter the physicochemical and biological properties of the resulting molecules. This guide provides an in-depth, objective comparison of bromo-nitro-benzo[c]thiadiazole isomers, supported by experimental data, to inform rational drug design and development.

The Decisive Role of Substituent Positioning

The benzo[c][1][2][3]thiadiazole core is an electron-deficient aromatic system, a feature that often underpins its biological activity. The addition of electron-withdrawing groups, such as a nitro group, and a polarizable halogen, like bromine, can significantly modulate the electronic properties and, consequently, the interaction of these molecules with biological targets. The specific placement of these substituents dictates the molecule's dipole moment, lipophilicity, and the accessibility of key atoms for intermolecular interactions, such as hydrogen bonding or halogen bonding. These subtle isomeric shifts can translate into profound differences in solubility, membrane permeability, metabolic stability, and ultimately, therapeutic efficacy and selectivity.

Synthesis and Structural Elucidation of Key Isomers

The synthesis of bromo-nitro-benzo[c]thiadiazole isomers typically involves a multi-step process, starting from a substituted o-phenylenediamine, followed by cyclization to form the thiadiazole ring, and subsequent bromination and nitration reactions. The order and conditions of these reactions are critical for achieving the desired isomeric purity.

For instance, the synthesis of 4-bromo-7-nitrobenzo[c][1][2][3]thiadiazole often starts with the nitration of a suitable benzothiadiazole precursor, followed by a regioselective bromination. Conversely, the synthesis of 5-bromo-4-nitrobenzo[c][1][2][3]thiadiazole may involve the bromination of a pre-nitrated precursor, where the directing effects of the existing substituents guide the position of the incoming bromine atom.

General Isomeric Relationship cluster_isomers Bromo-Nitro-Benzo[c]thiadiazole Isomers 4-Bromo-7-nitro 4-Bromo-7-nitro Physicochemical Properties Physicochemical Properties 4-Bromo-7-nitro->Physicochemical Properties Influences 5-Bromo-4-nitro 5-Bromo-4-nitro 5-Bromo-4-nitro->Physicochemical Properties Influences Other Isomers Other Isomers Other Isomers->Physicochemical Properties Influences Biological Activity Biological Activity Physicochemical Properties->Biological Activity Dictates Drug Discovery Workflow Isomer Synthesis Isomer Synthesis Physicochemical Characterization Physicochemical Characterization Isomer Synthesis->Physicochemical Characterization Biological Screening Biological Screening Physicochemical Characterization->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: A typical workflow for isomeric evaluation in drug discovery.

Experimental Protocols

General Procedure for the Synthesis of a Bromo-Nitro-Benzo[c]thiadiazole Isomer (Illustrative Example):

  • Nitration: To a solution of the corresponding bromo-benzo[c]thiadiazole precursor in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Pour the mixture onto ice and filter the resulting precipitate. Wash the solid with water until neutral and dry under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Protocol for High-Performance Liquid Chromatography (HPLC) Separation of Isomers:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (both containing 0.1% formic acid for improved peak shape) is often effective. The gradient can be optimized to achieve baseline separation of the isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 254 nm or 330 nm).

  • Injection Volume: 10 µL.

This method allows for the analytical separation and quantification of the different isomers in a mixture, which is crucial for quality control and for studying the properties of each isomer in isolation.

Conclusion and Future Directions

The evidence strongly indicates that the isomeric positioning of bromo and nitro substituents on the benzo[c]thiadiazole scaffold is a critical factor that dictates the physicochemical and biological properties of these molecules. A thorough understanding and systematic evaluation of these isomeric effects are essential for the successful development of novel therapeutics based on this privileged heterocyclic system.

Future research should focus on the systematic synthesis and parallel biological evaluation of a complete set of bromo-nitro-benzo[c]thiadiazole isomers. Such studies will not only provide a clearer picture of the structure-activity relationships but also enable the development of predictive models to guide the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-nitrobenzo[c]thiadiazole

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

The disposal plan for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is predicated on its chemical structure: a halogenated nitroaromatic compound containing a thiadiazole heterocycle. Lacking specific data for this exact molecule, this guide synthesizes safety protocols from closely related analogs, such as 5-Chloro-4-nitrobenzo[c][1][2][3]thiadiazole and other halogenated nitroaromatics, and aligns them with federal and institutional hazardous waste guidelines.[1][4]

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole suggests several hazard classifications based on its functional groups.

  • Halogenated Aromatic Moiety : The presence of a bromine atom classifies this compound as a halogenated organic.[5] Such compounds require specific disposal streams to prevent the formation of dioxins and other toxic byproducts during incineration. They are often subject to stricter environmental regulations.[6]

  • Nitro Group : Aromatic nitro compounds can be toxic and may pose ingestion hazards.[1] They can also be reactive, particularly with strong oxidizing agents.[1][3]

  • Thiadiazole Ring : The thiadiazole heterocycle and its derivatives are known to possess a wide range of biological activities, underscoring the need to prevent environmental release.[7][8] Analogs are noted to cause skin, eye, and respiratory irritation.[2][4][9][10]

Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS), any chemical presenting a physical or health hazard is considered hazardous.[11] A formal hazard determination must be performed for any new chemical byproduct or unknown waste mixture.[12][13]

Quantitative Hazard Summary

The following table summarizes the anticipated hazard classifications for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, based on data from structurally analogous compounds.

Hazard ClassificationGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][9][10]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[4][9][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][9][10]
Hazardous to the Aquatic EnvironmentCategory 1 (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects[9]

Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole for disposal.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][14]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[1][14]

  • Skin and Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[2][14]

  • Respiratory Protection : All handling of solid material or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or during a large spill, a NIOSH-approved respirator may be required.[3]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination.[1]

  • Evacuate and Ventilate : Immediately alert others and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE : Before cleanup, don the appropriate PPE as outlined in Section 3.

  • Containment : Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[1] Do not use paper towels or other combustible materials.[1]

  • Collection : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1] Take care to avoid creating dust from solid spills.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by a thorough wash with soap and water.[1] All cleaning materials and rinsate are considered hazardous waste and must be collected for disposal.

  • Waste Disposal : The collected spill waste must be disposed of as hazardous waste in accordance with institutional and local regulations.[1]

Step-by-Step Disposal Protocol

The Resource Conservation and Recovery Act (RCRA) regulates hazardous waste from its generation to its final disposal ("cradle to grave").[12] The following steps ensure compliance.

Step 1: Waste Determination and Segregation

  • Determination : Any quantity of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, including pure substance, reaction mixtures, and contaminated materials (e.g., gloves, absorbent), must be managed as hazardous waste.[12]

  • Segregation : This waste must be segregated as Halogenated Organic Waste .[1][5] Do not mix with non-halogenated organic waste, aqueous waste, or incompatible materials like strong oxidizing agents.[1][15] Proper segregation is crucial for correct final disposal and can reduce disposal costs.[15]

Step 2: Container Selection and Management

  • Compatibility : Use a designated hazardous waste container that is compatible with the chemical.[12] A high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap is appropriate.

  • Condition : The container must be in good condition, with no leaks, and must be kept tightly sealed except when adding waste.[12]

  • Fill Level : Do not fill containers beyond 90% capacity to allow for expansion.[16]

Step 3: Labeling

  • Content : The container must be clearly labeled with the words "HAZARDOUS WASTE" .[12]

  • Chemical Name : List the full chemical name: "5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole" and any other chemical constituents in the waste stream, including solvents.[1]

Step 4: Storage and Accumulation

  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] The SAA must be at or near the point of generation and under the control of the operator.

  • Secondary Containment : The SAA must have secondary containment (e.g., a containment bin) to capture any potential leaks.[15] Incompatible wastes in the same SAA must be stored in separate secondary containment.[15]

  • Time and Quantity Limits : Adhere to institutional and federal limits for the amount of waste that can be accumulated and the time it can be stored before being moved to a central facility.

Step 5: Request for Pickup

  • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[2] Do not pour chemical waste down the drain.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole waste.

GDisposal Workflow for 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazolecluster_0Waste Generation & Characterizationcluster_1Segregation & Containerizationcluster_2Accumulation & DisposalAWaste Generated(Pure compound, solution, or contaminated material)BPerform Hazard Determination(Is it hazardous?)A->BCYES: Hazardous Waste(Assumed due to structure and analogs)B->CBased on OSHA HCS & RCRA criteriaDSegregate as'Halogenated Organic Waste'C->DESelect Compatible Container(e.g., HDPE Carboy)D->EFLabel Container Correctly- 'HAZARDOUS WASTE'- Full Chemical Name(s)- Accumulation Start DateE->FGStore in Satellite Accumulation Area (SAA)with Secondary ContainmentF->GHMonitor Fill Level (<90%)& Accumulation TimeG->HIRequest Pickup from EHSH->IJWaste Transferred toLicensed TSDF for Final DisposalI->J

Personal protective equipment for handling 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole. The procedural recommendations herein are synthesized from the established best practices for managing hazardous chemical compounds with similar structural motifs, including nitroaromatic and brominated heterocyclic systems. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment: Understanding the Risks

5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole is a compound that necessitates careful handling due to its combination of functional groups. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, an analysis of its structure—a nitroaromatic core combined with a brominated thiadiazole heterocycle—allows for a robust, precautionary hazard assessment.

The primary anticipated hazards are based on data from analogous compounds[1][2][4][5][6]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation. The nitro group and halogen substituents on the aromatic ring can enhance reactivity and potential for dermal irritation[4][5].

  • Serious Eye Damage/Irritation: Causes serious eye irritation. Fine powders and solutions of such compounds can cause significant damage upon contact with ocular tissues[4][5].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[4][6].

The underlying causality for these hazards stems from the electrophilic nature of the nitroaromatic system and the potential for the compound to react with biological macromolecules. Therefore, a multi-layered safety approach, combining robust engineering controls with meticulous use of Personal Protective Equipment (PPE), is mandatory.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following equipment must be used for all procedures involving 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole.

PPE CategoryItemSpecification and Rationale
Hand Protection Double-Gloving with Nitrile GlovesNitrile gloves offer good chemical resistance to a range of chemicals, including many solvents and aromatic compounds.[1][7] Double-gloving provides an extra layer of protection against tears and minimizes contamination of the inner glove during handling. The outer glove should be removed and disposed of immediately upon contamination or upon exiting the designated work area.
Eye & Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[8] When there is an elevated risk of splashing or dust generation (e.g., transferring large quantities, sonicating solutions), a full-face shield must be worn over the goggles to protect the entire face.[1][2]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened to protect against splashes and dust.[1][2] Cuffs should be snug around the wrist, and the coat should be regularly laundered by a qualified service.
Respiratory Protection Certified Chemical Fume HoodAll work with 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to control airborne levels of the substance.[1] The sash should be kept as low as possible. In the rare event that engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary after a formal risk assessment.[2][9]

Operational Plan: From Receipt to Decontamination

A systematic workflow is essential to minimize exposure and prevent spills.

Preparation and Engineering Controls
  • Designate an Area: Before starting, designate a specific area within a chemical fume hood for the experiment. This containment helps manage potential spills.[1]

  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and handling time.

Handling and Experimental Protocol
  • Weighing and Transfer:

    • Tare a suitable container within the chemical fume hood.

    • Carefully transfer the solid 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole into the container, minimizing dust generation. Use appropriate tools (e.g., anti-static spatulas).

    • Clean any residual powder from the weighing area with a damp cloth or towel, which should then be disposed of as solid hazardous waste.

  • During the Experiment:

    • Keep the fume hood sash at the lowest possible height while manipulating equipment.

    • Continuously monitor the reaction for any unexpected changes.

Post-Experiment Decontamination
  • Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must be disposed of as hazardous waste.

  • PPE Removal: Remove the outer pair of gloves first and dispose of them in the designated solid waste container. Then, remove the lab coat and face shield, followed by goggles. The inner gloves should be the last item of PPE to be removed.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing PPE.[5][8]

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a designated hazardous waste container.[9] Prevent the spill from entering drains.[4][6]

Disposal and Waste Management Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination.[10]

  • Solid Waste: All solid materials contaminated with 5-Bromo-4-nitrobenzo[c][1][2][3]thiadiazole (e.g., gloves, weighing paper, paper towels, absorbent material from spills) must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Pathway: Until commercial processes for the specific recovery of brominated compounds become widely available, the primary disposal options are landfill or incineration with energy recovery, handled by a certified hazardous waste management company.[11] All waste must be disposed of in accordance with local, state, and federal regulations.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate protection during various laboratory tasks.

PPE_Workflow cluster_0 Task Assessment cluster_1 Required PPE & Controls start Initiate Task with 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole fume_hood Engineering Control: Certified Chemical Fume Hood start->fume_hood All Tasks weighing Weighing Solid (<1g) solution Preparing Solution (Standard Concentration) face_shield Enhanced PPE: Add Face Shield solution->face_shield Risk of Splash reaction Running Reaction (Heated/Pressurized) reaction->face_shield Splash/Explosion Risk transfer Large Quantity Transfer (>10g) transfer->face_shield High Splash/Aerosol Risk resp_assess Consider Respirator (Formal Risk Assessment Required) transfer->resp_assess High Dust Potential base_ppe Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles base_ppe->weighing base_ppe->solution base_ppe->reaction base_ppe->transfer fume_hood->base_ppe Minimum Requirement

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.